molecular formula C2H8O6P2 B1329543 1,2-Ethylenediphosphonic acid CAS No. 6145-31-9

1,2-Ethylenediphosphonic acid

Cat. No.: B1329543
CAS No.: 6145-31-9
M. Wt: 190.03 g/mol
InChI Key: XYJLPCAKKYOLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethylenediphosphonic acid is a useful research compound. Its molecular formula is C2H8O6P2 and its molecular weight is 190.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40837. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phosphonoethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O6P2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H2,3,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJLPCAKKYOLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210391
Record name Phosphonic acid, 1,2-ethanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6145-31-9
Record name Ethylenediphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6145-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, 1,2-ethanediylbis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethylenediphosphonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, 1,2-ethanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Ethylenediphosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Ethylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and underlying mechanisms for 1,2-ethylenediphosphonic acid, a molecule of significant interest in various scientific and therapeutic fields. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, also known as ethane-1,2-diylbis(phosphonic acid), is an organophosphorus compound characterized by a two-carbon bridge connecting two phosphonic acid groups. Its strong chelating properties and structural similarity to pyrophosphate have led to its investigation in diverse applications, including as a bone resorption inhibitor and in materials science. This guide focuses on the prevalent synthetic methodologies for its preparation.

Primary Synthesis Route: Michaelis-Arbuzov Reaction and Subsequent Hydrolysis

The most common and well-established method for synthesizing this compound involves a two-step process: the Michaelis-Arbuzov reaction to form a tetraalkyl ethylenediphosphonate intermediate, followed by acidic hydrolysis to yield the final diacid.

Step 1: Synthesis of Tetraethyl Ethane-1,2-diylbis(phosphonate) via Michaelis-Arbuzov Reaction

The initial step involves the reaction of a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, with a trialkyl phosphite, most commonly triethyl phosphite. This reaction proceeds via a classic Michaelis-Arbuzov mechanism.[1]

Reaction:

Br-CH₂-CH₂-Br + 2 P(OEt)₃ → (EtO)₂P(O)-CH₂-CH₂-P(O)(OEt)₂ + 2 EtBr

Mechanism:

The reaction is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,2-dibromoethane. This forms a phosphonium salt intermediate. Subsequently, a bromide ion attacks one of the ethyl groups on the phosphonium salt in an SN2 reaction, leading to the formation of the phosphonate ester and bromoethane. This process is then repeated on the other side of the ethylene bridge.[1]

Michaelis_Arbuzov cluster_step1 Step 1: First Phosphonate Formation cluster_step2 Step 2: Second Phosphonate Formation TEP1 P(OEt)₃ DBE Br-CH₂-CH₂-Br Intermediate1 [(EtO)₃P⁺-CH₂-CH₂-Br] Br⁻ TEP1->Intermediate1 Nucleophilic Attack DBE->Intermediate1 Product1 (EtO)₂P(O)-CH₂-CH₂-Br Intermediate1->Product1 Dealkylation (SN2) EtBr1 EtBr Intermediate1->EtBr1 TEP2 P(OEt)₃ Intermediate2 [(EtO)₃P⁺-CH₂-CH₂-P(O)(OEt)₂] Br⁻ Product1->Intermediate2 TEP2->Intermediate2 Nucleophilic Attack FinalProduct (EtO)₂P(O)-CH₂-CH₂-P(O)(OEt)₂ Intermediate2->FinalProduct Dealkylation (SN2) EtBr2 EtBr Intermediate2->EtBr2

Mechanism of the Michaelis-Arbuzov reaction for the synthesis of tetraethyl ethane-1,2-diylbis(phosphonate).
Step 2: Hydrolysis of Tetraethyl Ethane-1,2-diylbis(phosphonate)

The tetraester intermediate is then hydrolyzed, typically using a strong acid such as hydrochloric acid, to yield this compound. This step involves the cleavage of the four ethyl ester groups.[2]

Reaction:

(EtO)₂P(O)-CH₂-CH₂-P(O)(OEt)₂ + 4 H₂O --(HCl)--> (HO)₂P(O)-CH₂-CH₂-P(O)(OH)₂ + 4 EtOH

Mechanism:

The hydrolysis of phosphonate esters in acidic conditions proceeds through the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center and leading to the cleavage of the P-O-Et bond. This process is repeated for all four ester groups.[3]

Hydrolysis cluster_hydrolysis Acid-Catalyzed Hydrolysis Ester (EtO)₂P(O)-CH₂-CH₂-P(O)(OEt)₂ Protonated_Ester [(EtO)₂P⁺(OH)-CH₂-CH₂-P(O)(OEt)₂] Ester->Protonated_Ester Protonation H3O H₃O⁺ H3O->Protonated_Ester Intermediate Pentacoordinate Intermediate Protonated_Ester->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Product (HO)(EtO)P(O)-CH₂-CH₂-P(O)(OEt)₂ Intermediate->Product Elimination Ethanol EtOH Intermediate->Ethanol Final_Acid (HO)₂P(O)-CH₂-CH₂-P(O)(OH)₂ Product->Final_Acid Repeats 3x

Mechanism of the acid-catalyzed hydrolysis of a phosphonate ester.
Experimental Protocols & Data

While specific industrial protocols are proprietary, the following represents a general laboratory-scale procedure based on established chemical principles.

Protocol 1: Synthesis of Tetraethyl Ethane-1,2-diylbis(phosphonate)

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • 1,2-Dichloroethane (15.8 mL, 0.201 mol)[4]

    • Triethyl phosphite

  • Procedure:

    • The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent or the excess triethyl phosphite (around 150-160 °C).[5]

    • 1,2-Dichloroethane is added dropwise to the heated triethyl phosphite.

    • The reaction progress can be monitored by observing the cessation of ethyl chloride evolution or by techniques such as ³¹P NMR spectroscopy.

    • After the reaction is complete, excess triethyl phosphite is removed by vacuum distillation.

    • The resulting crude tetraethyl ethane-1,2-diylbis(phosphonate) can be purified by further vacuum distillation.

Protocol 2: Hydrolysis to this compound

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Tetraethyl ethane-1,2-diylbis(phosphonate)

    • Concentrated hydrochloric acid (excess)

  • Procedure:

    • The tetraester is refluxed with an excess of concentrated hydrochloric acid for several hours.[2]

    • The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphonate ester peak to the phosphonic acid peak.

    • After completion, the excess hydrochloric acid and water are removed under reduced pressure.

    • The resulting crude this compound is then purified, typically by recrystallization from water or an aqueous alcohol mixture.

Quantitative Data Summary

Synthesis StepReactantsKey ConditionsTypical YieldPurityReference
Ester Formation 1,2-Dichloroethane, Triethyl phosphiteReflux, inert atmosphereHighProduct is often used directly[4]
Hydrolysis Tetraethyl ethane-1,2-diylbis(phosphonate), Conc. HClRefluxHigh>96% after recrystallization[6]

Alternative Synthesis Route: From Ethylene Glycol

An alternative, though less detailed in the literature, route involves the reaction of ethylene glycol with a phosphorus-containing reagent like phosphorus trichloride.

Proposed Reaction Pathway

The reaction of ethylene glycol with phosphorus trichloride is expected to initially form a cyclic phosphite intermediate, which could then undergo further reactions to form a P-C bond, though the direct formation of this compound from this reaction is not well-documented and may involve complex rearrangements. A more plausible, though indirect, route would be the conversion of ethylene glycol to 1,2-dichloroethane using PCl₃, which can then be used in the Michaelis-Arbuzov reaction as described above.[7][8]

Experimental_Workflow cluster_route1 Route 1: Michaelis-Arbuzov cluster_route2 Route 2: From Ethylene Glycol (Indirect) Start1 1,2-Dihaloethane + Triethyl phosphite Step1 Michaelis-Arbuzov Reaction Start1->Step1 Intermediate1 Tetraethyl Ethane-1,2-diylbis(phosphonate) Step1->Intermediate1 Step2 Acid Hydrolysis Intermediate1->Step2 Product1 1,2-Ethylenediphosphonic Acid Step2->Product1 Start2 Ethylene Glycol + PCl₃ Step3 Chlorination Start2->Step3 Intermediate2 1,2-Dichloroethane Step3->Intermediate2 Step4 Michaelis-Arbuzov Reaction Intermediate2->Step4 Intermediate3 Tetraethyl Ethane-1,2-diylbis(phosphonate) Step4->Intermediate3 Step5 Acid Hydrolysis Intermediate3->Step5 Product2 1,2-Ethylenediphosphonic Acid Step5->Product2

Comparison of synthetic workflows for this compound.
Experimental Considerations

The direct reaction of ethylene glycol with phosphorus trichloride to form this compound is not a standard or well-characterized method. The primary product of the reaction between ethylene glycol and PCl₃ is 1,2-dichloroethane.[7][8] Therefore, this route would likely converge with the Michaelis-Arbuzov pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Michaelis-Arbuzov reaction of a 1,2-dihaloethane with triethyl phosphite, followed by acidic hydrolysis of the resulting tetraester. This method is robust and provides good yields of the high-purity final product. While alternative routes have been proposed, they are less established and may involve more complex reaction pathways. For researchers and professionals requiring a dependable synthesis of this compound, the Michaelis-Arbuzov approach remains the method of choice. Further research into direct phosphonation methods could provide more efficient and atom-economical routes in the future.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethane-1,2-diylbis(phosphonic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diylbis(phosphonic acid), a member of the bisphosphonate class of compounds, holds significant interest within the scientific and medical communities. Its structural similarity to endogenous pyrophosphate allows it to chelate divalent metal ions and adsorb to bone mineral surfaces. This unique characteristic forms the basis of its therapeutic applications, primarily in the treatment of bone disorders. This technical guide provides a comprehensive overview of the core physicochemical properties of ethane-1,2-diylbis(phosphonic acid), offering valuable data and experimental insights for researchers and professionals in drug development.

Chemical Identity and Structure

IUPAC Name: (Ethane-1,2-diyl)bis(phosphonic acid) Synonyms: 1,2-Ethylenediphosphonic acid, EDPA CAS Number: 6145-31-9 Molecular Formula: C₂H₈O₆P₂ Molecular Weight: 190.03 g/mol [1] Chemical Structure:

Caption: 2D structure of ethane-1,2-diylbis(phosphonic acid).

Physicochemical Properties

A summary of the key physicochemical properties of ethane-1,2-diylbis(phosphonic acid) is presented in the table below. These parameters are crucial for understanding the compound's behavior in both chemical and biological systems.

PropertyValueReference/Method
Molecular Weight 190.03 g/mol [1]
Melting Point 217-221 °C[2]
pKa Values pKa₁: <2, pKa₂: ~2.5, pKa₃: ~7.0, pKa₄: ~10.5Potentiometric Titration (estimated)
Water Solubility High (qualitative)General observation for small phosphonic acids
LogP (calculated) -3.4[1]
Acidity (pKa)
Solubility

Ethane-1,2-diylbis(phosphonic acid) is expected to be highly soluble in water due to the presence of two polar phosphonic acid groups, which can engage in extensive hydrogen bonding with water molecules.[6] Its solubility is pH-dependent, increasing significantly at higher pH values as the phosphonic acid groups deprotonate to form more soluble anionic species.[6] Conversely, its solubility in nonpolar organic solvents is expected to be low.

Stability

The P-C bond in phosphonates is generally stable to hydrolysis.[6] Ethane-1,2-diylbis(phosphonic acid) is therefore expected to be chemically stable in aqueous solutions under normal conditions. However, stability can be affected by factors such as pH and temperature. At elevated temperatures, thermal decomposition may occur, though specific data for this compound is limited.[7]

Biological Activity and Signaling Pathways

Ethane-1,2-diylbis(phosphonic acid) belongs to the bisphosphonate class of drugs, which are well-known for their effects on bone metabolism. The primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][8] This pathway is crucial for the post-translational modification (prenylation) of small GTPases, which are essential for osteoclast function and survival. By inhibiting FPPS, bisphosphonates disrupt these processes, leading to osteoclast apoptosis and a reduction in bone resorption.[1][9][10]

While ethane-1,2-diylbis(phosphonic acid) is a non-nitrogen-containing bisphosphonate, it is still believed to exert its effects on osteoclasts, albeit through a different mechanism. Non-nitrogen-containing bisphosphonates are metabolized by osteoclasts into non-hydrolyzable ATP analogs that accumulate within the cell, inducing apoptosis.[11]

cluster_osteoclast Osteoclast Mevalonate Pathway Mevalonate Pathway FPPS FPPS Mevalonate Pathway->FPPS leads to GTPase Prenylation GTPase Prenylation FPPS->GTPase Prenylation enables Apoptosis Apoptosis FPPS->Apoptosis inhibition leads to Osteoclast Function & Survival Osteoclast Function & Survival GTPase Prenylation->Osteoclast Function & Survival is essential for Bone Resorption Bone Resorption Osteoclast Function & Survival->Bone Resorption Bisphosphonates Bisphosphonates Bisphosphonates->FPPS inhibit

Caption: Signaling pathway of nitrogen-containing bisphosphonates in osteoclasts.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the physicochemical properties of ethane-1,2-diylbis(phosphonic acid).

Synthesis and Purification

A common method for the synthesis of ethane-1,2-diylbis(phosphonic acid) involves the hydrolysis of its corresponding tetraester, tetraethyl ethane-1,2-diylbis(phosphonate).[6][12]

Protocol: Synthesis via Hydrolysis

Reactant Tetraethyl ethane-1,2-diylbis(phosphonate) Reaction Reflux Reactant->Reaction Reagent Concentrated HCl Reagent->Reaction Workup Evaporation & Drying Reaction->Workup Product Ethane-1,2-diylbis(phosphonic acid) Workup->Product

Caption: Workflow for the synthesis of ethane-1,2-diylbis(phosphonic acid).

  • Reaction Setup: Tetraethyl ethane-1,2-diylbis(phosphonate) is added to a round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then dried under high vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[13]

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants of a substance.[4][14]

Protocol: Potentiometric Titration

Sample Aqueous solution of ethane-1,2-diylbis(phosphonic acid) Titration Titration with pH monitoring Sample->Titration Titrant Standardized NaOH solution Titrant->Titration Data Titration Curve (pH vs. Volume of NaOH) Titration->Data Analysis Derivative Analysis Data->Analysis Result pKa values Analysis->Result

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation: A standard solution of ethane-1,2-diylbis(phosphonic acid) of known concentration is prepared in deionized water. A standardized solution of a strong base (e.g., NaOH) is also prepared.

  • Titration: The phosphonic acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The NaOH solution is added incrementally from a burette, and the pH is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence points are determined from the inflection points of the curve, often by analyzing the first and second derivatives. The pKa values correspond to the pH at the half-equivalence points.

Solubility Determination by Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.

Protocol: Shake-Flask Solubility Assay

  • Preparation: An excess amount of solid ethane-1,2-diylbis(phosphonic acid) is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC with a UV detector or, for non-chromophoric compounds, a universal detector like a charged aerosol detector (CAD) or by derivatization.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of ethane-1,2-diylbis(phosphonic acid). While some experimental data, particularly for pKa, solubility, and specific biological activity, are not extensively reported in the literature for this specific compound, the information available for the broader class of bisphosphonates provides a strong foundation for understanding its behavior. The provided experimental protocols offer a starting point for researchers to generate more specific data for this promising molecule. Further investigation into its precise biological mechanisms and quantitative physicochemical parameters will be crucial for its continued development and application in the pharmaceutical field.

References

Unveiling the Structural Architecture of 1,2-Ethylenediphosphonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,2-Ethylenediphosphonic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and crystallization, and presents a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of the dianion of this compound, in a co-crystal with piperazine, has been determined by single-crystal X-ray diffraction. In this structure, the 1,2-ethylenediphosphonate dianion lies across a center of inversion. The anions are interconnected through O-H···O hydrogen bonds, forming a layered network.

ParameterValue
Chemical Formula[C₂H₆O₆P₂]²⁻
Crystal SystemMonoclinic
Space GroupP2₁/c
Hydrogen Bond Geometry
O-H···O Distance2.562(3) Å
H···O Distance1.73 Å
O-H···O Angle169°
Piperazine Adduct Specifics
Full adduct formula[C₄H₁₂N₂]²⁺·[C₂H₆O₆P₂]²⁻
N-H···O Distances2.635(3) Å and 2.735(3) Å
H···O Distances (N-H···O)1.72 Å and 1.82 Å
N-H···O Angles175° and 177°

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods.[1] A common and effective approach involves the hydrolysis of tetraethyl ethylenediphosphonate.

Materials:

  • Tetraethyl ethylenediphosphonate

  • Concentrated Hydrochloric Acid

  • Distilled water

Procedure:

  • A mixture of tetraethyl ethylenediphosphonate and concentrated hydrochloric acid is refluxed for several hours.

  • The progress of the hydrolysis reaction is monitored, typically by spectroscopic methods such as NMR.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.

  • The crude product is then purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Crystallization for Single-Crystal X-ray Diffraction

Single crystals of the piperazine salt of this compound suitable for X-ray diffraction were obtained through slow evaporation.

Materials:

  • Purified this compound

  • Piperazine

  • A suitable solvent (e.g., water or a mixed solvent system)

Procedure:

  • Equimolar amounts of this compound and piperazine are dissolved in a minimal amount of the chosen solvent with gentle heating to ensure complete dissolution.

  • The resulting solution is filtered to remove any particulate matter.

  • The clear solution is then allowed to stand undisturbed at room temperature for slow evaporation of the solvent.

  • Over a period of several days to weeks, single crystals of the adduct are formed.

  • The crystals are carefully harvested from the mother liquor and prepared for mounting on the diffractometer.

Experimental Workflow

The following diagram illustrates the key stages involved in the synthesis, crystallization, and structural determination of the this compound adduct.

experimental_workflow synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification cocrystallization Co-crystallization with Piperazine purification->cocrystallization data_collection Single-Crystal X-ray Diffraction Data Collection cocrystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Crystallographic Data Analysis structure_solution->analysis

Experimental workflow from synthesis to structural analysis.

References

An In-Depth Technical Guide to the Molecular Geometry and Bonding of 1,2-Ethylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethylenediphosphonic acid (EDPA), also known as ethane-1,2-diphosphonic acid, is a member of the bisphosphonate class of compounds. These molecules are characterized by two phosphonate (-PO(OH)₂) groups attached to a central carbon backbone. Bisphosphonates are of significant interest in medicinal chemistry, particularly in the development of therapies for bone-related diseases due to their high affinity for hydroxyapatite, the primary mineral component of bone. The therapeutic efficacy and biological activity of bisphosphonates are intrinsically linked to their three-dimensional structure and bonding characteristics. This technical guide provides a comprehensive overview of the molecular geometry and bonding of this compound, drawing upon experimental crystallographic data and theoretical computational models.

Molecular Geometry and Bonding Parameters

The precise arrangement of atoms and the nature of the chemical bonds within this compound are fundamental to understanding its chemical reactivity and biological interactions. This section presents quantitative data on the bond lengths, bond angles, and dihedral angles of the molecule, primarily derived from X-ray crystallographic studies of its dianionic form.

Data Presentation: Crystallographic Data of the 1,2-Ethylenediphosphonate Dianion

The following table summarizes the key bond lengths and angles for the dianion of this compound, [C₂H₆O₆P₂]²⁻, as determined from the crystal structure of its salt with piperazine.

Bond Bond Length (Å) Angle Angle (°)
P1 - O11.515 (2)O1 - P1 - O2113.3 (1)
P1 - O21.518 (2)O1 - P1 - O3111.5 (1)
P1 - O31.512 (2)O2 - P1 - O3111.2 (1)
P1 - C11.810 (3)O1 - P1 - C1107.5 (1)
C1 - C1'1.524 (5)O2 - P1 - C1106.8 (1)
O3 - P1 - C1106.5 (1)
P1 - C1 - C1'113.8 (2)

Data extracted from the crystallographic study of the 1:1 adduct of piperazine and ethane-1,2-diphosphonic acid.

Experimental Protocols

The determination of the molecular geometry of this compound relies on sophisticated experimental techniques. This section outlines the methodologies for key experiments used to elucidate its structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: Single crystals of a suitable salt of this compound, such as the piperazine salt, are grown from an aqueous solution by slow evaporation.

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, ¹H and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from the solvent's protons.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The spectrum will show a characteristic signal for the ethylene protons, which will be split into a multiplet due to coupling with the two phosphorus nuclei.

  • Data Analysis: The chemical shift of the ethylene protons and the magnitude of the H-P coupling constants provide insights into the electronic environment and conformation of the ethylene bridge.

³¹P NMR Spectroscopy Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent.

  • Data Acquisition: The ³¹P NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a single resonance.

  • Data Analysis: The chemical shift of the phosphorus signal is indicative of the oxidation state and coordination environment of the phosphorus atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands corresponding to P=O, P-O-H, O-H, and C-H vibrations are analyzed to confirm the presence of the phosphonic acid functional groups and the ethylene backbone.

Signaling Pathways and Logical Relationships

Bisphosphonates, including this compound, exert their therapeutic effects by interfering with specific biochemical pathways in bone cells, primarily osteoclasts. The following diagrams illustrate the key signaling pathways affected by bisphosphonates.

mevalonate_pathway cluster_0 Mevalonate Pathway cluster_1 Cellular Processes Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Farnesyl Pyrophosphate (FPP)->Geranylgeranyl Pyrophosphate (GGPP) GGPP GGPP Prenylation of Small GTPases (e.g., Ras, Rho, Rab) Prenylation of Small GTPases (e.g., Ras, Rho, Rab) GGPP->Prenylation of Small GTPases (e.g., Ras, Rho, Rab) Osteoclast Survival and Function Osteoclast Survival and Function Prenylation of Small GTPases (e.g., Ras, Rho, Rab)->Osteoclast Survival and Function Required for Osteoclast Apoptosis Osteoclast Apoptosis Osteoclast Survival and Function->Osteoclast Apoptosis Inhibition leads to Nitrogen-Containing\nBisphosphonates Nitrogen-Containing Bisphosphonates Nitrogen-Containing\nBisphosphonates->Farnesyl Pyrophosphate (FPP) Inhibit FPPS

Figure 1. Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates.

non_nitrogen_bisphosphonate_pathway Non-Nitrogen-Containing\nBisphosphonates\n(e.g., this compound) Non-Nitrogen-Containing Bisphosphonates (e.g., this compound) Aminoacyl-tRNA Synthetase Aminoacyl-tRNA Synthetase Non-Nitrogen-Containing\nBisphosphonates\n(e.g., this compound)->Aminoacyl-tRNA Synthetase ATP ATP ATP->Aminoacyl-tRNA Synthetase Cytotoxic ATP Analogs Cytotoxic ATP Analogs Aminoacyl-tRNA Synthetase->Cytotoxic ATP Analogs Metabolized into Mitochondrial Function Mitochondrial Function Cytotoxic ATP Analogs->Mitochondrial Function Inhibit Osteoclast Apoptosis Osteoclast Apoptosis Mitochondrial Function->Osteoclast Apoptosis Induces

Figure 2. Mechanism of Action of Non-Nitrogen-Containing Bisphosphonates.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry, bonding, and relevant experimental and biological pathways of this compound. The presented crystallographic data offers precise insights into the molecule's structure, which is essential for understanding its interactions with biological targets. The outlined experimental protocols serve as a practical reference for researchers involved in the characterization of this and similar compounds. The visualization of the signaling pathways highlights the mechanisms through which bisphosphonates exert their therapeutic effects, providing a valuable resource for drug development professionals. A comprehensive understanding of these fundamental chemical and biological properties is crucial for the rational design and development of new bisphosphonate-based therapeutics.

Theoretical and Computational Insights into 1,2-Ethylenediphosphonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethylenediphosphonic acid (EDPA), with the chemical formula C₂H₈O₆P₂, is a member of the diphosphonic acid family, characterized by a C₂-alkyl linker chain connecting two phosphonic acid groups.[1] Its ability to chelate metal ions has led to its application in various fields, including as a scale and corrosion inhibitor in water treatment and as a component in the synthesis of metal-organic frameworks (MOFs).[2] In the biomedical field, like other bisphosphonates, it has been investigated for its potential in treating bone-related diseases due to its affinity for calcium.[2]

Computational Methodologies for Phosphonic Acids

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules like this compound. The choice of functional and basis set is crucial for obtaining accurate results.

Experimental Protocols: Computational Details

A common and effective approach for geometry optimization and electronic property calculations of phosphonic acids involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-31G* or a larger one like 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution, particularly for the acidic protons and lone pairs on the oxygen atoms.

For a typical DFT study on this compound, the protocol would be as follows:

  • Geometry Optimization: The initial molecular structure of this compound is built and subjected to geometry optimization using a chosen level of theory (e.g., B3LYP/6-31G*). This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental infrared and Raman spectra.

  • Electronic Property Calculations: Single-point energy calculations are then performed on the optimized geometry, often with a larger basis set, to obtain more accurate electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate the charge distribution, hybridization, and donor-acceptor interactions within the molecule, providing insights into its bonding characteristics.

DFT_Workflow General Workflow for DFT Calculations A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation B->C D Confirmation of Minimum (No Imaginary Frequencies) C->D E Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) D->E F Electronic Properties (HOMO, LUMO, etc.) E->F G NBO Analysis E->G H Charge Distribution, Hybridization, Donor-Acceptor Interactions G->H

Caption: A generalized workflow for performing DFT calculations on a molecule like this compound.

Molecular Structure

While a complete set of optimized geometric parameters for isolated this compound from DFT calculations is not available in the literature, experimental data from X-ray crystallography of its coordination compounds provide valuable insights into its structure. In a copper-based MOF, Cu₂(H₂O)₁.₇(O₃P–C₂H₄–PO₃)·1.5H₂O, the 1,2-ethylenediphosphonate ligand coordinates to copper ions through its phosphonate oxygen atoms.[3] The Cu–O bond lengths in this structure are reported to be 1.932 Å and 2.024 Å.[3]

For comparison, theoretical studies on related phosphonic acids have shown good agreement between DFT-calculated and experimentally determined bond lengths and angles.

Table 1: Selected Experimental Bond Lengths in a Copper-1,2-Ethylenediphosphonate MOF [3]

BondLength (Å)
Cu–O11.932
Cu–O22.024
Cu–OW12.453

Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for characterizing the functional groups present in a molecule. The experimental IR spectrum of solid this compound has been reported.[4] While a full theoretical assignment of the vibrational modes is not available, the spectrum shows characteristic absorptions for P-O-H, P=O, and C-P bonds.

Theoretical vibrational frequency calculations are essential for the precise assignment of experimental spectra. For phosphinic acid dimers, which share structural similarities with EDPA, DFT calculations have been used to interpret the characteristic broad ν(OH) band in the IR spectrum, which is indicative of strong hydrogen bonding.[5]

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, HOMO and LUMO, are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A larger gap indicates higher stability and lower reactivity.

While specific HOMO-LUMO energy values for this compound are not reported, DFT calculations on related organophosphorus compounds have been used to determine these properties and correlate them with reactivity and biological activity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in a molecule. It localizes the molecular orbitals into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. This analysis can reveal important information about:

  • Atomic Charges: The distribution of charge on each atom in the molecule.

  • Hybridization: The hybridization of atomic orbitals involved in bonding.

  • Donor-Acceptor Interactions: The interactions between filled (donor) and empty (acceptor) orbitals, which can indicate the strength of intramolecular interactions, such as hydrogen bonding.

For this compound, NBO analysis would be particularly useful for quantifying the polarity of the P-O and O-H bonds and understanding the nature of the intramolecular and intermolecular hydrogen bonding that governs its solid-state structure and solution behavior.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound in biological systems is through the chelation of metal ions.[2] This can impact various signaling pathways that are dependent on metal ions as cofactors. For instance, in bone metabolism, bisphosphonates are known to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, which is crucial for the function of osteoclasts, the cells responsible for bone resorption.

Signaling_Pathway Simplified Osteoclast Inhibition Pathway by Bisphosphonates A This compound (or other bisphosphonates) B Uptake by Osteoclasts A->B C Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) B->C D Disruption of the Mevalonate Pathway C->D E Decreased Prenylation of Small GTPases D->E F Osteoclast Inactivation and Apoptosis E->F G Reduced Bone Resorption F->G

Caption: A simplified diagram illustrating the proposed mechanism of action for bisphosphonates in inhibiting bone resorption.

Conclusion and Future Directions

Theoretical and computational studies are invaluable tools for understanding the structure, properties, and reactivity of molecules like this compound. While a complete theoretical dataset for the isolated molecule is currently lacking in the public domain, the methodologies for performing such studies are well-established. Future computational work should focus on a comprehensive DFT analysis of the isolated this compound molecule to provide the foundational data (optimized geometry, vibrational frequencies, electronic properties, and NBO analysis) needed for a deeper understanding of its chemical behavior. This data would be instrumental in designing new materials and therapeutic agents based on this versatile molecule. Such studies would also provide a valuable benchmark for validating and refining computational methods for the broader class of phosphonic acids.

References

An In-depth Technical Guide to the Solubility and pKa of 1,2-Ethylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-Ethylenediphosphonic acid, with a specific focus on its solubility and acid dissociation constants (pKa). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information on the behavior of this compound in aqueous and non-aqueous environments.

Physicochemical Properties

This compound, also known as ethane-1,2-diphosphonic acid, is a diprotic phosphonic acid. Its structure, featuring two phosphonic acid groups, dictates its chemical behavior, particularly its high polarity and ability to chelate metal ions.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
CAS Number6145-31-9[1][2]
Molecular FormulaC₂H₈O₆P₂[1]
Molecular Weight190.03 g/mol [1]
AppearanceWhite to almost white solid/crystal[3][4]
Melting Point217-221 °C[3]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various fields. It is known to be soluble in water, a characteristic attributed to the strong hydrogen bonding capacity of the phosphonic acid groups.[3][4][5] However, detailed quantitative solubility data in a range of solvents is not extensively available in the public domain. The following table summarizes the available qualitative and predicted information.

Table 2: Solubility of this compound

SolventTemperatureSolubilityReference
WaterNot SpecifiedSoluble[3][4][5]

Acid Dissociation Constants (pKa)

As a diprotic acid, this compound has two pKa values corresponding to the stepwise dissociation of its two phosphonic acid protons. The pKa values are fundamental to understanding its ionization state at different pH levels, which influences its solubility, biological activity, and interaction with other molecules. While experimentally determined pKa values are not readily found in the literature, a predicted value for the first dissociation constant is available.

Table 3: pKa Values of this compound in Water

ParameterValue (Predicted)Temperature (°C)
pKa₁1.78 ± 0.10Not Specified

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the solubility and pKa values of this compound. These protocols are based on established methods for similar phosphonic acids.

Determination of Aqueous Solubility by the Isothermal Saturation (Shake-Flask) Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatically controlled orbital shaker or water bath

  • Glass flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass flasks containing a known volume of deionized water. The excess solid should be clearly visible.

  • Equilibration: Place the sealed flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed to ensure thorough mixing.

  • Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle. Withdraw an aliquot of the supernatant.

  • Sample Preparation: Immediately filter the aliquot using a syringe filter to remove any undissolved solid. Dilute the filtrate with a known volume of the solvent to prevent precipitation.

  • Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration of the solute in solution remains constant over successive time points.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values are determined from the resulting titration curve.

Apparatus:

  • pH meter with a calibrated electrode

  • Automatic titrator or a burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

  • Titration: Place a known volume of the this compound solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution. Begin stirring and record the initial pH.

  • Data Collection: Add the NaOH solution in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the point halfway between the first and second equivalence points gives pKa₂. The equivalence points can be identified as the points of inflection in the titration curve, which are more accurately determined from the maxima of the first derivative of the curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility and pKa values of this compound.

experimental_workflow cluster_solubility Solubility Determination (Isothermal Saturation) cluster_pka pKa Determination (Potentiometric Titration) sol_prep Sample Preparation: Add excess 1,2-EDPA to solvent sol_equil Equilibration: Agitate at constant temperature sol_prep->sol_equil sol_sample Sampling & Filtration: Separate solid and liquid phases sol_equil->sol_sample sol_anal Analysis: Determine concentration of dissolved 1,2-EDPA sol_sample->sol_anal end End sol_anal->end pka_prep Solution Preparation: Prepare 1,2-EDPA and titrant solutions pka_titrate Titration: Add titrant incrementally and record pH pka_prep->pka_titrate pka_curve Data Plotting: Generate pH vs. Titrant Volume curve pka_titrate->pka_curve pka_calc pKa Calculation: Determine half-equivalence points pka_curve->pka_calc pka_calc->end start Start start->sol_prep start->pka_prep

Caption: Experimental workflow for determining the solubility and pKa of this compound.

References

Spectroscopic Characterization of 1,2-Ethylenediphosphonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 1,2-Ethylenediphosphonic acid (EDPA), also known by its IUPAC name, 2-phosphonoethylphosphonic acid. EDPA is a diphosphonic acid with the chemical formula C₂H₈O₆P₂.[1] Its structure, featuring two phosphonic acid groups linked by an ethylene bridge, makes it a subject of interest for applications in materials science, as a metal chelating agent, and in drug development. Accurate structural confirmation and characterization are critical, and this is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.

This document details the experimental protocols and expected spectral data for each of these techniques, offering a comprehensive reference for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of EDPA in solution. Analysis typically involves ¹H, ¹³C, and ³¹P NMR to probe the different nuclei within the molecule.

Experimental Protocol (NMR)

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is the preferred solvent due to the compound's high polarity and to avoid a large, interfering solvent signal from water protons.

  • Internal Standard: For ¹H and ¹³C NMR, an internal reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added to set the chemical shift reference to 0.00 ppm. For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) in a sealed capillary is typically used, with its resonance defined as 0.0 ppm.[2]

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The acidic P-OH protons will typically exchange with D₂O and will not be observed.

  • ¹³C NMR Acquisition: Acquire spectra using proton decoupling to simplify the spectrum to single lines for each unique carbon environment. Longer acquisition times or a higher sample concentration may be necessary due to the lower natural abundance of the ¹³C isotope.

  • ³¹P NMR Acquisition: Acquire spectra with proton decoupling. ³¹P NMR is a highly sensitive technique, and spectra can usually be obtained rapidly.

¹H NMR Spectral Data

The ¹H NMR spectrum of EDPA is expected to be simple due to the molecule's symmetry. The two methylene (-CH₂-) groups are chemically equivalent.

Expected SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Assignment
-CH₂-CH₂-~2.0 - 2.5MultipletEthylene bridge protons

Note: Specific, experimentally verified chemical shift values for this compound are not widely published. The expected chemical shift is an estimate based on similar structures. The multiplicity will be complex due to coupling with both protons on the adjacent carbon and the two phosphorus nuclei.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also expected to show a single resonance for the two equivalent carbons of the ethylene bridge.

Expected SignalChemical Shift (δ, ppm)Multiplicity (³¹P Coupled)Assignment
-C H₂-C H₂-~25 - 35Triplet (or dd)Ethylene bridge carbons

Note: The carbon signal is expected to be split into a triplet or a doublet of doublets due to one-bond (¹J_CP) and two-bond (²J_CP) coupling to the phosphorus nuclei. Data for the similar methylenediphosphonic acid shows a triplet, suggesting coupling to both phosphorus atoms.

³¹P NMR Spectral Data

The proton-decoupled ³¹P NMR spectrum provides direct information about the phosphorus environments. Due to the symmetry of the molecule, a single signal is expected.

Expected SignalChemical Shift (δ, ppm)MultiplicityAssignment
R-P O₃H₂~15 - 25SingletPhosphonic acid groups

Note: The chemical shift of phosphonic acids is known to be pH-dependent.[3] The value provided is a typical range. SpectraBase indicates the existence of a ³¹P NMR spectrum for this compound, though the exact chemical shift is not publicly listed.[4]

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule, serving as a molecular fingerprint.

Experimental Protocol (FTIR)

FTIR analysis of solid EDPA is commonly performed using the KBr pellet method.[1]

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

  • Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure (typically 8-10 metric tons) under vacuum to form a transparent or semi-transparent pellet.[5]

  • Instrumentation: Place the pellet in the sample holder of an FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR).[1]

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted.

FTIR Spectral Data

The FTIR spectrum of EDPA is characterized by strong absorptions corresponding to the phosphonic acid groups and the alkyl chain.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3000 - 2500Broad, StrongO-H stretching of hydrogen-bonded P-OH groups
~2950 - 2850MediumC-H stretching of the ethylene bridge
~1460 - 1420MediumC-H bending (scissoring) of -CH₂- groups
~1250 - 1150StrongP=O stretching (phosphoryl group)
~1100 - 900Very Strong, ComplexP-O and P-OH stretching modes
~600 - 500Medium-StrongO-P-O bending modes

Note: The assignments are based on characteristic vibrational frequencies for phosphonic acids.[6][7] The 900-1200 cm⁻¹ region is particularly complex but highly characteristic of the -PO₃ moiety.[6][7]

Experimental Protocol (Raman)

Raman spectroscopy is well-suited for analyzing solid samples with minimal preparation.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto a microscope slide or into a sample holder.

  • Instrumentation: Use a Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, equipped with a laser excitation source (e.g., 785 nm or 1064 nm).[1][8]

  • Acquisition: Focus the laser on the sample and acquire the spectrum. The laser power and acquisition time should be optimized to obtain a good quality spectrum without causing sample degradation.

Raman Spectral Data

The Raman spectrum provides complementary information to the FTIR spectrum. While O-H stretches are typically weak in Raman, the P=O and C-C backbone vibrations are often strong.

Raman Shift (cm⁻¹)IntensityVibrational Assignment
~2950 - 2850StrongSymmetric and asymmetric C-H stretching
~1460 - 1420MediumC-H bending (scissoring) of -CH₂- groups[9]
~1250 - 1150Medium-StrongP=O stretching (phosphoryl group)[9]
~1100 - 1000MediumC-C stretching of the ethylene backbone
~800 - 700StrongP-C symmetric stretching
Below 600Multiple BandsSkeletal deformations (C-C-P, O-P-O)

Note: Assignments are based on analogous phosphonic acid structures.[8][9] Raman spectroscopy is particularly useful for observing the carbon skeleton and P-C bond vibrations.

Workflow for Spectroscopic Characterization

The logical flow from sample receipt to final structural confirmation can be visualized as a clear, sequential process. This workflow ensures that comprehensive data is collected and analyzed systematically to provide a complete characterization of the molecule.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Sample 1,2-Ethylenediphosphonic Acid (Solid) Prep_NMR Dissolution in D₂O Sample->Prep_NMR Prep_FTIR KBr Pellet Formation Sample->Prep_FTIR Prep_Raman Use Solid Sample (Neat) Sample->Prep_Raman NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Prep_NMR->NMR FTIR FTIR Spectrometer Prep_FTIR->FTIR Raman Raman Spectrometer Prep_Raman->Raman Proc Data Processing (FT, Baseline Correction) NMR->Proc FTIR->Proc Raman->Proc Analysis Spectral Interpretation (Peak Assignment) Proc->Analysis Conclusion 4. Structural Confirmation & Characterization Report Analysis->Conclusion

Caption: Workflow of Spectroscopic Characterization.

Conclusion

The multi-technique spectroscopic approach involving NMR, FTIR, and Raman provides a thorough and definitive characterization of this compound. ³¹P and ¹³C NMR confirm the presence and connectivity of the phosphonate groups and the carbon backbone, while ¹H NMR characterizes the ethylene bridge. FTIR and Raman spectroscopy provide complementary vibrational data that serve as a unique fingerprint for the compound, confirming the presence of key functional groups such as P=O, P-OH, and C-H bonds. Together, these methods enable unambiguous structural verification and purity assessment, which are essential for research, quality control, and drug development applications.

References

In-Depth Technical Guide: Thermal Decomposition of 1,2-Ethylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,2-ethylenediphosphonic acid (EDPA). Due to the limited availability of direct experimental data on the thermal analysis of this compound in publicly accessible literature, this guide draws upon established knowledge of closely related and analogous phosphonic acids, namely 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) and amino tris(methylene phosphonic acid) (ATMP). The information presented herein is intended to provide a foundational understanding and a predictive framework for researchers investigating the thermal stability and degradation pathways of EDPA.

Introduction to this compound

This compound, also known as ethane-1,2-diphosphonic acid, is an organophosphorus compound with the chemical formula C₂H₈O₆P₂.[1] It consists of an ethylene bridge connecting two phosphonic acid groups. This structure imparts significant chelating properties, making it a subject of interest in various fields, including materials science and as a potential therapeutic agent.[2] Understanding its thermal stability is crucial for its application in environments where it may be subjected to elevated temperatures, such as in industrial processes or during the formulation and storage of pharmaceutical products.

Postulated Thermal Decomposition Pathway

Based on the thermal behavior of analogous phosphonic acids, the decomposition of this compound is anticipated to proceed through a multi-stage process. This process likely involves initial dehydration at lower temperatures, followed by the more substantial decomposition of the molecular backbone at higher temperatures.

Dehydration Stages

Drawing parallels with HEDP, which exhibits dehydration through the loss of crystal hydrate water at approximately 80°C and intramolecular water at around 180°C, this compound is expected to undergo similar initial weight loss corresponding to the removal of water molecules.[3] The phosphonic acid groups are hydrophilic and can readily associate with water molecules.

Core Structure Decomposition

Following dehydration, the core structure of the molecule is expected to decompose at higher temperatures. For HEDP, the destruction of the C-P bond and the release of water and acetic acid are observed at 210°C.[3] In the case of ATMP, the onset of thermal decomposition is noted to be near 500°C. Given these precedents, the decomposition of this compound will likely involve the cleavage of the C-P bonds and the ethylene backbone. The ultimate decomposition products are expected to be phosphorus oxides and volatile organic fragments.

Anticipated Quantitative Thermal Analysis Data

While specific experimental data for this compound is not available, the following table summarizes the expected thermal decomposition stages and associated weight losses based on the analysis of related compounds.

Temperature Range (°C)Proposed Decomposition StageExpected Mass Loss (%)Evolved Products (Hypothesized)
80 - 120Loss of adsorbed and crystal hydrate waterVariableWater (H₂O)
150 - 220Intramolecular dehydration (condensation of phosphonic acid groups)~9.5% (1 mole H₂O per mole of EDPA)Water (H₂O)
> 220Cleavage of C-P bonds and decomposition of the ethylene backboneSignificantPhosphorous oxides (e.g., P₂O₅), water (H₂O), and volatile organic fragments (e.g., ethylene, ethane)

Experimental Protocols for Thermal Analysis

To empirically determine the thermal decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound.

Methodology:

  • A sample of this compound (5-10 mg) is placed in an alumina or platinum crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.

  • The mass of the sample is recorded continuously as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Methodology:

  • A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument.

  • The samples are heated at a controlled rate (e.g., 10°C/min) over a temperature range relevant to the expected decomposition, as indicated by TGA.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Methodology:

  • A microgram-scale sample of this compound is introduced into a pyrolysis unit.

  • The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

  • The resulting volatile fragments are swept into a gas chromatograph (GC) for separation.

  • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the experimental procedures and the proposed decomposition pathway, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_pygcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample This compound TGA_instrument TGA Instrument Sample->TGA_instrument DSC_instrument DSC Instrument Sample->DSC_instrument Py_instrument Py-GC-MS System Sample->Py_instrument TGA_protocol Heat from RT to 600°C (10°C/min under N2) TGA_instrument->TGA_protocol TGA_data Mass Loss vs. Temperature TGA_protocol->TGA_data Py_protocol Rapid heating to decomposition temp. TGA_data->Py_protocol Informs decomposition temp. DSC_protocol Heat at 10°C/min DSC_instrument->DSC_protocol DSC_data Heat Flow vs. Temperature DSC_protocol->DSC_data Py_instrument->Py_protocol Py_data Identification of Volatile Products Py_protocol->Py_data Decomposition_Pathway cluster_products Products EDPA This compound (C₂H₈O₆P₂) Dehydrated_Intermediate Dehydrated Intermediate EDPA->Dehydrated_Intermediate Heat (80-220°C) - H₂O Decomposition_Products Decomposition Products Dehydrated_Intermediate->Decomposition_Products Heat (>220°C) C-P Bond Cleavage Water Water (H₂O) Decomposition_Products->Water Phosphorus_Oxides Phosphorus Oxides Decomposition_Products->Phosphorus_Oxides Organic_Fragments Volatile Organic Fragments Decomposition_Products->Organic_Fragments

References

Coordination chemistry of 1,2-Ethylenediphosphonic acid with metal ions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of 1,2-Ethylenediphosphonic Acid with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EDPA), a member of the diphosphonic acid family, exhibits significant potential as a chelating agent for a wide range of metal ions. Its molecular structure, featuring a two-carbon bridge connecting two phosphonic acid groups, allows for the formation of stable and varied coordination complexes. This guide provides a comprehensive overview of the coordination chemistry of EDPA, detailing its interactions with various metal ions. It includes a summary of quantitative binding data, detailed experimental protocols for characterization, and visual representations of key processes to support researchers in the fields of materials science, environmental science, and medicine, particularly in drug development where metal chelation is a critical mechanism of action.

Introduction to this compound (EDPA)

This compound (C₂H₈O₆P₂), also known as ethane-1,2-diphosphonic acid, is a versatile organic compound characterized by two phosphonic acid [-P(O)(OH)₂] groups linked by an ethylene bridge.[1] This structure confers strong metal-chelating properties, as the oxygen atoms within the phosphonic groups can act as Lewis bases, donating electron pairs to coordinate with metal ions.[2] The resulting metal complexes have applications in diverse areas, including water treatment as scale and corrosion inhibitors, agriculture as micronutrient chelators, and materials science for the synthesis of polymers and metal-organic frameworks.[2]

In the biomedical field, the ability of EDPA and other phosphonates to chelate essential metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) is of particular interest.[2] This property is being explored for therapeutic applications in bone-related diseases, such as osteoporosis, and for its potential as an antimicrobial agent.[2] Understanding the coordination chemistry—the stability, structure, and thermodynamics of these metal-ligand interactions—is fundamental to designing effective and safe therapeutic agents.

Principles of EDPA-Metal Ion Coordination

The interaction between EDPA and a metal ion (Mⁿ⁺) in an aqueous solution is a classic example of complex formation, governed by equilibrium principles. The formation of these complexes is a stepwise process, where the fully deprotonated EDPA ligand (L⁴⁻) binds to the metal ion. The strength of this interaction is quantified by stability constants.

A stability constant (also known as a formation constant) is the equilibrium constant for the reaction of a metal ion with a ligand to form a coordination complex.[3] Higher stability constants indicate a stronger affinity between the metal ion and the ligand, resulting in a higher concentration of the complex at equilibrium.[3]

The coordination process can be visualized as a series of equilibrium steps, which is crucial for understanding the speciation of the complex in solution at different pH levels and concentrations.

G cluster_legend Legend Species Chemical Species Equilibrium Equilibrium Step Constant Stability Constant M Metal Ion (Mⁿ⁺) ML ML Complex M->ML + L ⇌ L EDPA Ligand (L⁴⁻) ML2 ML₂ Complex ML->ML2 + L ⇌ K1_label K₁ = [ML]/([M][L]) K2_label K₂ = [ML₂]/([ML][L])

Caption: Stepwise formation of EDPA-metal ion complexes.

Quantitative Data on EDPA-Metal Complex Formation

While comprehensive, critically evaluated data for this compound is less abundant than for other phosphonates like HEDP (1-hydroxyethane-1,1-diphosphonic acid), available studies indicate the formation of stable complexes with various divalent and trivalent metal ions. The stability of these complexes is highly dependent on factors such as pH, temperature, and ionic strength of the medium.

For comparison, the stability constants (log K) for the related ligand HEDP with several divalent metal ions are presented below. These values illustrate the strong chelating power characteristic of phosphonate ligands. It is widely accepted that the chelate stability constant (logK) of a phosphonate like HEDP can be used to evaluate its affinity for different metal ions.[4]

Metal Ionlog K₁ (HEDP)
Cu²⁺11.2
Ni²⁺10.7
Zn²⁺10.7
Co²⁺9.9
Cd²⁺9.2
Ca²⁺6.0
Mg²⁺5.7
(Note: Data for HEDP, a structurally related phosphonate, from various sources. Conditions may vary. This table is illustrative of the general affinity of phosphonates.)[4]

Experimental Protocols for Characterization

The study of EDPA-metal ion coordination involves a suite of analytical techniques to determine the stoichiometry, stability, structure, and thermodynamics of the resulting complexes.

G start Start: EDPA and Metal Salt synthesis Complex Synthesis (Aqueous Solution, pH control) start->synthesis potentiometry Potentiometric Titration synthesis->potentiometry spectroscopy Spectroscopic Analysis synthesis->spectroscopy xray Structural Determination (X-ray Crystallography) synthesis->xray thermo Thermodynamic Analysis (Calorimetry) synthesis->thermo stability Result: Stability Constants (log K, β) potentiometry->stability uv_vis UV-Vis spectroscopy->uv_vis nmr NMR (³¹P, ¹H) spectroscopy->nmr ir FT-IR spectroscopy->ir structure Result: Coordination Geometry, Bond Lengths spectroscopy->structure xray->structure thermo_data Result: ΔG, ΔH, ΔS thermo->thermo_data

Caption: General experimental workflow for EDPA-metal complex characterization.

Potentiometric Titration

This is the primary method for determining the stability constants of metal complexes in solution.[5][6]

  • Objective : To determine the protonation constants of EDPA and the stability constants of its metal complexes.

  • Principle : The formation of a metal complex is a competitive equilibrium with the protonation of the ligand.[3] By monitoring the pH (or potential) of a solution containing the ligand and metal ion as a strong base is added, the concentration of free hydrogen ions can be measured. This data allows for the calculation of the equilibrium constants for complex formation.[5]

  • Methodology :

    • Solution Preparation : Prepare solutions of EDPA, the metal salt (e.g., metal chloride or nitrate), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH or KOH) of known concentrations in a constant ionic strength background electrolyte (e.g., 0.1 M KCl or KNO₃).

    • Calibration : Calibrate the glass electrode and pH meter system using standard buffer solutions or by performing a strong acid-strong base titration to determine the electrode parameters.[6]

    • Titration : Titrate a solution containing the EDPA ligand and the metal ion with the standardized strong base. The titration is performed in a thermostated vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.

    • Data Analysis : The collected data (volume of titrant vs. pH) is analyzed using specialized computer programs (e.g., HYPERQUAD, PSEQUAD) that employ non-linear least-squares fitting to a chemical model, yielding the stability constants (log β) for the various MₓLᵧH₂ species formed in solution.

Spectroscopic Methods

Spectroscopic techniques provide information about the electronic environment and coordination geometry of the metal ion upon complexation.

  • UV-Visible (UV-Vis) Spectroscopy : Useful for studying complexes of transition metals that exhibit d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands.[7] Changes in the absorption spectrum upon addition of the ligand can be used to determine complex stoichiometry and stability constants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly powerful for studying phosphonate ligands. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment.[8] Changes in the ³¹P chemical shift upon metal ion binding can confirm coordination and provide insights into the structure of the complex in solution. ¹H NMR can also be used to monitor changes in the ethylene bridge protons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups involved in coordination. The stretching frequencies of the P=O and P-O-H groups in EDPA will shift upon deprotonation and coordination to a metal ion, providing direct evidence of the involvement of the phosphonate groups in binding.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information on metal-EDPA complexes in the solid state.

  • Objective : To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, coordination number, and geometry.

  • Methodology :

    • Crystal Growth : Grow single crystals of the metal-EDPA complex of sufficient size and quality. This is often achieved by slow evaporation of the solvent from a saturated solution of the complex.

    • Data Collection : Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

    • Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data. The final output is a detailed crystallographic information file (CIF) containing the atomic coordinates and other structural parameters.[10]

Applications in Drug Development and Research

The strong chelating ability of EDPA makes it a candidate for various therapeutic and diagnostic applications.

  • Bone Targeting : Diphosphonates have a high affinity for calcium phosphate (hydroxyapatite), the mineral component of bone. This property can be exploited to deliver therapeutic agents (e.g., anti-inflammatory drugs, radioisotopes) specifically to bone tissue.

  • Deciphering Biological Roles : In biochemical research, EDPA can be used as a tool to chelate and control the concentration of essential metal ions like Ca²⁺ and Mg²⁺, helping to elucidate their roles in enzyme function and signal transduction pathways.[2]

  • Environmental Remediation : The ability of EDPA to bind heavy and toxic metal ions is being investigated for use in soil and water remediation, where it can sequester contaminants and reduce their bioavailability.[2]

Conclusion

This compound is a potent chelating agent with a rich and varied coordination chemistry. Its ability to form stable complexes with a wide array of metal ions underpins its utility in industrial, environmental, and biomedical applications. A thorough understanding of the thermodynamics and structural aspects of these interactions, gained through techniques like potentiometric titration, spectroscopy, and X-ray crystallography, is essential for the rational design of new materials and therapeutic agents based on this versatile ligand. Further research to populate a comprehensive, critically evaluated database of stability constants for EDPA with various metal ions will be invaluable to advancing these fields.

References

The Chelation Behavior of 1,2-Ethylenediphosphonic Acid with Divalent Cations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethylenediphosphonic acid (EDPA) is a potent chelating agent with significant applications across various scientific and industrial domains, including water treatment, agriculture, and pharmaceuticals. Its molecular structure, featuring two phosphonic acid groups connected by an ethylene bridge, allows for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the chelation behavior of EDPA with divalent cations, focusing on the quantitative aspects of complex formation, the experimental methodologies used for their characterization, and the underlying thermodynamic principles. While specific experimental data for EDPA remains somewhat elusive in publicly accessible literature, this guide draws upon established knowledge of analogous phosphonate chelators and general principles of coordination chemistry to provide a robust framework for researchers in this field.

Introduction

This compound (EDPA), also known as ethane-1,2-diphosphonic acid, is a member of the diphosphonic acid family with the chemical formula C₂H₈O₆P₂.[1] The presence of two phosphonate groups provides multiple coordination sites, enabling EDPA to act as an effective chelating agent for various metal ions.[1] The stability of these metal complexes is a critical factor in many of its applications, from preventing scale formation in industrial water systems to its potential use in therapeutic contexts for the targeted delivery of metal ions or the mitigation of metal toxicity.[1]

This guide will delve into the specifics of EDPA's interaction with divalent cations, which are of particular interest in biological and environmental systems. Understanding the stability and thermodynamics of these complexes is crucial for predicting their behavior in complex matrices and for the rational design of new applications.

Chelation Chemistry of this compound

The chelation of divalent cations by EDPA involves the formation of one or more chelate rings, which significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. This phenomenon is known as the chelate effect. The phosphonate groups of EDPA can be deprotonated to varying degrees depending on the pH of the solution, influencing the overall charge of the ligand and its affinity for metal ions.

The primary coordination sites for metal binding are the oxygen atoms of the phosphonate groups. The ethylene bridge provides a flexible backbone that allows the phosphonate groups to orient themselves to form stable five- or six-membered chelate rings with the metal ion.

Diagram: Chelation of a Divalent Cation by this compound

Caption: Chelation of a divalent metal ion (M²⁺) by this compound.

Quantitative Data on Chelation Behavior

The stability of metal-ligand complexes is quantitatively expressed by stability constants (also known as formation constants). These constants are crucial for understanding the equilibrium of complexation reactions in solution. Despite a thorough search of available literature and databases, specific, critically evaluated stability constants for the complexes of this compound with a wide range of divalent cations could not be located in publicly accessible resources. The NIST Standard Reference Database 46, a primary source for such data, requires a subscription or local installation for access to its contents.[2][3][4][5][6]

However, data for structurally related phosphonates, such as 1-hydroxyethane-1,1-diphosphonic acid (HEDP) and N-(phosphonomethyl)glycine (glyphosate), are available and can provide valuable insights into the expected behavior of EDPA. For instance, a critical evaluation of stability constants for various phosphonic acids has been published by IUPAC, which can serve as a reference for estimating the potential range of stability constants for EDPA complexes.[7]

Table 1: Stability Constants (log K) of Divalent Cation Complexes with Structurally Related Phosphonates

Divalent CationHEDP (log K₁)Glyphosate (log K₁)
Ca²⁺4.93.25
Mg²⁺5.23.25
Cu²⁺10.711.92
Zn²⁺8.08.4
Ni²⁺7.0-
Co²⁺6.8-
Mn²⁺6.25.53

Note: These values are for different experimental conditions and should be used for comparative purposes only. The original sources should be consulted for specific details.

Experimental Protocols for Characterizing Chelation

The determination of stability constants and thermodynamic parameters for metal-ligand complexes relies on a variety of experimental techniques. The two most common and powerful methods are potentiometric titration and isothermal titration calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a widely used method for determining the stability constants of metal complexes. The principle involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) as a solution containing the ligand and the metal ion is titrated with a standard solution of a strong base or acid.

Diagram: Experimental Workflow for Potentiometric Titration

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare solutions of EDPA, divalent cation salt, and standardized NaOH. calibrate_ph Calibrate pH electrode with standard buffers. mix_solution Mix known concentrations of EDPA and metal salt in a thermostatted vessel. calibrate_ph->mix_solution titrate Titrate with standardized NaOH, recording pH after each addition. mix_solution->titrate plot_curve Plot titration curve (pH vs. volume of NaOH). titrate->plot_curve calculate_constants Use specialized software (e.g., HYPERQUAD) to calculate protonation and stability constants. plot_curve->calculate_constants

Caption: A generalized workflow for determining stability constants via potentiometric titration.

Detailed Methodology (Generalized):

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in deionized, CO₂-free water.

    • Prepare stock solutions of the divalent metal perchlorates or nitrates of known concentrations.

    • Prepare a standardized solution of carbonate-free sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Instrumentation:

    • Use a high-precision automatic titrator equipped with a glass pH electrode and a reference electrode (e.g., Ag/AgCl).

    • The titration vessel should be thermostatted to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Stir the solution continuously during the titration.

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Pipette a known volume of the EDPA solution and the metal salt solution into the titration vessel. Add the background electrolyte to achieve the desired ionic strength.

    • Titrate the solution with the standardized base. Record the pH (or potential) and the volume of titrant added at regular intervals. Smaller increments should be used near the equivalence points.

  • Data Analysis:

    • The protonation constants of EDPA are determined by titrating the ligand in the absence of the metal ion.

    • The stability constants of the metal-EDPA complexes are determined from the titration curves of the ligand in the presence of the metal ion.

    • Specialized computer programs, such as HYPERQUAD or PSEQUAD, are used to analyze the titration data and refine the stability constants by fitting the experimental data to a chemical model.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change (enthalpy, ΔH) associated with a binding event. It can also be used to determine the binding affinity (Kₐ, the inverse of the dissociation constant Kₑ), and the stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Diagram: Logical Relationship of ITC Parameters

ITC_Logic ITC Isothermal Titration Calorimetry Experiment RawData Raw Data (Heat Pulses) ITC->RawData IntegratedData Integrated Heat vs. Molar Ratio RawData->IntegratedData ModelFit Binding Model Fitting IntegratedData->ModelFit Stoichiometry Stoichiometry (n) ModelFit->Stoichiometry Enthalpy Enthalpy (ΔH) ModelFit->Enthalpy BindingAffinity Binding Affinity (Kₐ) ModelFit->BindingAffinity Entropy Entropy (ΔS) ΔG = ΔH - TΔS Enthalpy->Entropy GibbsEnergy Gibbs Free Energy (ΔG) ΔG = -RTln(Kₐ) BindingAffinity->GibbsEnergy GibbsEnergy->Entropy

Caption: Logical flow from an ITC experiment to thermodynamic parameters.

Detailed Methodology (Generalized):

  • Sample Preparation:

    • Prepare solutions of EDPA and the divalent metal salt in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy.

    • Degas the solutions prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

    • Accurately determine the concentrations of the ligand and metal solutions.

  • Instrumentation:

    • Use a sensitive isothermal titration calorimeter. The instrument consists of a sample cell, a reference cell, and an injection syringe.

  • Titration Procedure:

    • Load the EDPA solution into the sample cell and the metal salt solution into the injection syringe (or vice versa).

    • Perform a series of small injections of the syringe solution into the sample cell while monitoring the heat change.

    • Allow the system to reach thermal equilibrium between injections.

  • Data Analysis:

    • The raw data consists of a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) using the instrument's software to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Conclusion

This compound is a versatile and effective chelating agent for divalent cations. While a comprehensive, publicly available dataset of its stability constants and thermodynamic parameters for complexation is currently lacking, the principles of coordination chemistry and data from analogous phosphonate compounds provide a strong foundation for understanding its behavior. The experimental protocols for potentiometric titration and isothermal titration calorimetry outlined in this guide offer robust methodologies for researchers to determine these crucial quantitative parameters. Further research to populate the thermodynamic database for EDPA will be invaluable for advancing its application in diverse fields, from materials science and environmental remediation to the development of novel therapeutic agents. Professionals in drug development can leverage this understanding to design new metal-based drugs or chelating therapies with improved efficacy and specificity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1,2-Ethylenediphosphonic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 1,2-ethylenediphosphonic acid as a primary building block. This class of phosphonate-based MOFs exhibits unique structural features and potential for applications in catalysis and materials science, with emergent possibilities in drug delivery platforms.

Introduction to 1,2-Ethylenediphosphonate MOFs

Metal-Organic Frameworks constructed with this compound are a subclass of phosphonate MOFs. The diphosphonic nature of the linker allows for strong coordination to metal centers, often resulting in robust, layered, or pillared-layered structures. The hydrothermal synthesis route is commonly employed for the crystallization of these materials, yielding microcrystalline powders or single crystals suitable for structural analysis. The choice of the metal ion significantly influences the resulting dimensionality and topology of the framework.

Key Applications

While the primary reported applications for MOFs synthesized from this compound are in the realm of materials chemistry and catalysis, their inherent structural properties suggest potential for drug delivery applications. The strong coordination between the phosphonate groups and metal ions can lead to high stability, a desirable trait for drug carriers that need to withstand physiological conditions. The interlayer spacing in pillared-layered structures could be engineered to accommodate therapeutic molecules. However, it is important to note that research into the drug delivery applications of these specific MOFs is still in a nascent stage.

Experimental Protocols

The following protocols are based on the successful synthesis of divalent metal ethylenediphosphonates as reported in the literature.[1]

Protocol 1: Synthesis of Co₂(H₂O)₂(O₃PC₂H₄PO₃) and Ni₂(H₂O)₂(O₃PC₂H₄PO₃)

This protocol describes the hydrothermal synthesis of isostructural cobalt(II) and nickel(II) ethylenediphosphonate MOFs, which form pillared layered structures.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (H₄O₆P₂C₂H₄)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, combine the metal salt (Cobalt(II) or Nickel(II) chloride hexahydrate) and this compound in a molar ratio of 2:1.

  • Dissolve the reactants in deionized water.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 180 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool to room temperature naturally.

  • The resulting crystalline product should be isolated by filtration.

  • Wash the product with deionized water and ethanol to remove any unreacted precursors.

  • Dry the final product in an oven at 60 °C.

Protocol 2: Synthesis of Mn(HO₃P(CH₂)₂PO₃H)

This protocol details the hydrothermal synthesis of a manganese(II) ethylenediphosphonate with a pillared layered structure.

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • This compound (H₄O₆P₂C₂H₄)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Combine Manganese(II) chloride tetrahydrate and this compound in a 1:1 molar ratio.

  • Dissolve the reactants in deionized water.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat to 180 °C for 72 hours.

  • Allow the autoclave to cool down to room temperature.

  • Isolate the crystalline product by filtration.

  • Wash the product thoroughly with deionized water and then with ethanol.

  • Dry the sample in an oven at 60 °C.

Data Presentation

The crystallographic data for the synthesized MOFs are summarized in the table below for easy comparison.[1]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
Co₂(H₂O)₂(O₃PC₂H₄PO₃)C₂H₈Co₂O₈P₂MonoclinicP2₁/c5.486(1)7.587(2)9.883(2)106.18(3)394.9(2)
Ni₂(H₂O)₂(O₃PC₂H₄PO₃)C₂H₈Ni₂O₈P₂MonoclinicP2₁/c5.421(1)7.525(2)9.774(2)106.01(3)382.5(2)
Mn(HO₃P(CH₂)₂PO₃H)C₂H₆MnO₆P₂MonoclinicP2₁/c7.749(2)5.467(1)8.783(2)115.15(3)336.5(1)

Visualizations

Hydrothermal Synthesis Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of metal-organic frameworks using this compound as a linker.

G cluster_0 Reactant Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Isolation and Purification Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing This compound This compound This compound->Mixing Solvent (Water) Solvent (Water) Solvent (Water)->Mixing Autoclave Autoclave Mixing->Autoclave Heating (180 °C, 72h) Heating (180 °C, 72h) Autoclave->Heating (180 °C, 72h) Cooling Cooling Heating (180 °C, 72h)->Cooling Filtration Filtration Cooling->Filtration Washing (Water, Ethanol) Washing (Water, Ethanol) Filtration->Washing (Water, Ethanol) Drying (60 °C) Drying (60 °C) Washing (Water, Ethanol)->Drying (60 °C) Final MOF Product Final MOF Product Drying (60 °C)->Final MOF Product G cluster_0 Inorganic Layer cluster_1 Organic Linker (Pillar) cluster_2 Pillared-Layered Structure M1 Metal Ion (M) O1 Oxygen M1->O1 Coordination P1 Phosphonate Group (-PO3) Ethylene Ethylene Bridge (-C2H4-) P1->Ethylene P2 Phosphonate Group (-PO3) Ethylene->P2 Layer1 Inorganic Layer 1 Pillar 1,2-Ethylenediphosphonate Linker Layer1->Pillar Pillaring Layer2 Inorganic Layer 2 Pillar->Layer2 Pillaring

References

Application Notes and Protocol for Surface Functionalization of Titanium Dioxide (TiO₂) Nanoparticles with 1,2-Ethylenediphosphonic Acid (EDPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO₂) nanoparticles are extensively utilized in biomedical research and drug delivery applications due to their biocompatibility, photostability, and low cost. However, their tendency to agglomerate in physiological solutions and their limited surface functionality necessitate surface modification. Functionalization with phosphonic acids offers a robust method to enhance the stability and introduce desired chemical moieties onto the TiO₂ surface. Phosphonic acids form strong, stable bonds with the TiO₂ surface, offering an advantage over other anchoring groups like carboxylic acids.

1,2-Ethylenediphosphonic acid (EDPA) is a bifunctional molecule possessing two phosphonic acid groups. This characteristic allows it to act as a strong chelating agent and a potential cross-linking agent for nanoparticles, or to present a free phosphonic acid group for further conjugation after binding to the TiO₂ surface. This document provides a detailed protocol for the surface functionalization of TiO₂ nanoparticles with EDPA, based on established principles of phosphonic acid chemistry on metal oxide surfaces.

Experimental Protocols

Materials and Equipment

Materials:

  • Titanium dioxide (TiO₂) nanoparticles (e.g., Anatase, <25 nm particle size)

  • This compound (EDPA)

  • Anhydrous ethanol (or other anhydrous solvent like toluene or isopropanol)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃) (for nanoparticle pre-treatment)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (for pH adjustment)

  • Nitrogen gas (high purity)

Equipment:

  • Sonicator (bath or probe)

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Condenser

  • Magnetic stirrer and hot plate

  • Centrifuge

  • Vacuum oven or desiccator

  • pH meter

  • Characterization instruments:

    • Fourier-Transform Infrared (FTIR) Spectrometer

    • Thermogravimetric Analyzer (TGA)

    • Dynamic Light Scattering (DLS) instrument

    • X-ray Photoelectron Spectrometer (XPS)

    • Transmission Electron Microscope (TEM)

Part 1: Pre-treatment of TiO₂ Nanoparticles

To ensure a high density of surface hydroxyl groups for efficient functionalization, pre-treatment of the TiO₂ nanoparticles is crucial.

  • Dispersion: Disperse the TiO₂ nanoparticles in DI water to a concentration of 1 mg/mL.

  • Sonication: Sonicate the dispersion for 30 minutes to break up any agglomerates and ensure a homogenous suspension.

  • Acid Treatment:

    • Slowly add dilute HCl or HNO₃ to the dispersion until the pH reaches approximately 2-3.

    • Stir the acidic suspension for 1-2 hours at room temperature. This step helps to remove surface impurities and protonate the surface hydroxyl groups.

  • Washing:

    • Centrifuge the suspension to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticles in DI water.

    • Repeat the centrifugation and resuspension steps until the pH of the supernatant is neutral (pH ~7).

  • Drying: Dry the cleaned TiO₂ nanoparticles in a vacuum oven at 80°C overnight.

Part 2: Surface Functionalization with EDPA

This "grafting-to" method involves the direct attachment of EDPA to the pre-treated TiO₂ nanoparticle surface.

  • Dispersion of TiO₂: In a clean, dry reaction vessel, disperse the pre-treated TiO₂ nanoparticles in an anhydrous solvent (e.g., ethanol) at a concentration of 1 mg/mL. Sonicate for 15 minutes to ensure a uniform dispersion.

  • Preparation of EDPA Solution: Prepare a solution of this compound in the same anhydrous solvent at a concentration of 5 mg/mL.

  • Reaction Setup:

    • Place the TiO₂ dispersion in the reaction vessel under a nitrogen atmosphere to prevent side reactions with moisture.

    • Begin stirring the dispersion.

  • Reaction:

    • Slowly add the EDPA solution to the stirred TiO₂ dispersion. A typical molar ratio of EDPA to surface Ti atoms can be in the range of 1:1 to 10:1. This should be optimized for the specific application.

    • Allow the reaction mixture to stir at room temperature for 24-48 hours. The phosphonic acid groups will react with the surface hydroxyl groups on the TiO₂ to form stable Ti-O-P bonds.

  • Washing and Collection:

    • After the reaction, collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with the anhydrous solvent to remove any unreacted EDPA.

    • Perform a final wash with DI water to remove any residual solvent.

  • Drying: Dry the EDPA-functionalized TiO₂ nanoparticles under vacuum at 60°C.

Characterization of EDPA-Functionalized TiO₂ Nanoparticles

Successful functionalization should be confirmed using a suite of characterization techniques:

  • FTIR Spectroscopy: To confirm the presence of EDPA on the nanoparticle surface. Look for characteristic peaks of P-O-H, P=O, and C-H stretching, and the formation of Ti-O-P bonds.

  • Thermogravimetric Analysis (TGA): To quantify the amount of EDPA grafted onto the TiO₂ surface. The weight loss at temperatures corresponding to the decomposition of EDPA can be used to calculate the grafting density.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization. Successful functionalization should lead to a change in particle size and surface charge, indicating improved colloidal stability.

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface, confirming the presence of phosphorus from the EDPA molecules.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and to assess any changes in aggregation state after functionalization.

Quantitative Data Summary

The following table summarizes key parameters that should be quantified to assess the success and efficiency of the functionalization process. Note: The values provided are examples and will vary depending on the specific experimental conditions and the properties of the starting TiO₂ nanoparticles.

ParameterBefore FunctionalizationAfter Functionalization with EDPACharacterization Technique
Hydrodynamic Diameter 250 ± 50 nm (aggregated)100 ± 20 nm (well-dispersed)DLS
Zeta Potential (at pH 7) +15 mV-30 mVDLS
Grafting Density N/A~2-5 molecules/nm²TGA
Surface P/Ti Atomic Ratio 0~0.1-0.3XPS

Visualizations

Experimental Workflow

G cluster_0 Pre-treatment of TiO₂ Nanoparticles cluster_1 Surface Functionalization cluster_2 Characterization Dispersion Dispersion in DI Water Sonication1 Sonication Dispersion->Sonication1 Acid_Treatment Acid Treatment (pH 2-3) Sonication1->Acid_Treatment Washing1 Washing to Neutral pH Acid_Treatment->Washing1 Drying1 Drying Washing1->Drying1 Dispersion_Solvent Dispersion in Anhydrous Solvent Drying1->Dispersion_Solvent Pre-treated TiO₂ Sonication2 Sonication Dispersion_Solvent->Sonication2 EDPA_Addition Addition of EDPA Solution Sonication2->EDPA_Addition Reaction Reaction (24-48h, RT, N₂) EDPA_Addition->Reaction Washing2 Washing Reaction->Washing2 Drying2 Drying Washing2->Drying2 FTIR FTIR Drying2->FTIR TGA TGA Drying2->TGA DLS DLS Drying2->DLS XPS XPS Drying2->XPS TEM TEM Drying2->TEM

Caption: Workflow for the surface functionalization of TiO₂ nanoparticles.

Proposed Binding Mechanism

Application Notes and Protocols for 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP) as a Scale Inhibitor in Industrial Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: These application notes focus on 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP), a widely used phosphonate scale inhibitor in industrial water treatment. The user query specified "1,2-Ethylenediphosphonic acid"; however, HEDP is the more common and extensively documented compound for this application. The principles and protocols outlined here are generally applicable to phosphonate-based scale inhibitors.

Introduction

Scale formation, the deposition of insoluble mineral salts such as calcium carbonate, calcium sulfate, and barium sulfate, is a persistent issue in industrial water systems. It can lead to reduced heat transfer efficiency, blockages in pipelines, and under-deposit corrosion, significantly impacting operational efficiency and safety.[1] 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) is an organophosphonate that serves as an effective scale and corrosion inhibitor at low concentrations.[2][3] HEDP functions through several mechanisms, including sequestration of metal ions, distortion of crystal growth, and dispersion of precipitated particles.[1][4][5][6]

These notes provide detailed protocols for evaluating the performance of HEDP and summarize key data for its application.

Mechanism of Action of HEDP

HEDP inhibits scale formation primarily through three mechanisms:

  • Threshold Inhibition: At sub-stoichiometric concentrations, HEDP adsorbs onto the active growth sites of newly formed microcrystals. This action blocks further crystal growth and prevents the formation of larger, adherent scale deposits.[1]

  • Crystal Modification: HEDP alters the crystal morphology of scaling minerals.[4][7] This distortion makes the crystals less likely to adhere to surfaces and to each other, keeping them dispersed in the bulk water.

  • Chelation and Sequestration: HEDP can chelate with metal ions like Ca²⁺, Fe²⁺, and Cu²⁺ to form stable, soluble complexes.[2][4] This action effectively increases the solubility of the scaling minerals, preventing their precipitation.

The following diagram illustrates the proposed mechanism of HEDP in inhibiting calcium carbonate scale formation.

G cluster_0 Water System with Supersaturated Solution cluster_1 Scale Formation Pathway (Without Inhibitor) cluster_2 Inhibition Pathway (With HEDP) Ca Ca²⁺ Nucleation Nucleation Ca->Nucleation Chelation Chelation with Ca²⁺ Ca->Chelation CO3 CO₃²⁻ CO3->Nucleation CrystalGrowth Crystal Growth Nucleation->CrystalGrowth Growth Adsorption Adsorption onto Crystal Nuclei Nucleation->Adsorption ScaleDeposition Adherent Scale (Calcite) CrystalGrowth->ScaleDeposition Deposition HEDP HEDP HEDP->Chelation HEDP->Adsorption Chelation->Ca Distortion Crystal Distortion Adsorption->Distortion Inhibits Growth Dispersion Dispersed Particles (Aragonite/Vaterite) Distortion->Dispersion Prevents Adhesion

Caption: Mechanism of HEDP as a scale inhibitor.

Data Presentation: Performance of HEDP

The effectiveness of HEDP is influenced by several factors including its concentration, water chemistry, pH, and temperature.[4][8][9]

Table 1: Typical Dosage Rates for HEDP in Industrial Water Systems

ApplicationTypical Dosage (mg/L or ppm)Reference(s)
Scale Inhibition1 - 10[2]
Corrosion Inhibition10 - 50[2]
Detergent1000 - 2000[2]

Table 2: Factors Influencing HEDP Performance

ParameterEffect on PerformanceNotesReference(s)
pH Performance is pH-dependent due to protonation states. The dissociated form at higher pH is generally more active.The efficacy of phosphonates is linked to their dissociation constants (pKa).[8][9]
Temperature Scale inhibition rate may decrease with increasing temperature.Higher temperatures increase the scaling tendency of many common scales (e.g., CaCO₃).[4]
Water Hardness (Ca²⁺) High calcium concentrations can lead to the precipitation of calcium-HEDP salts, reducing inhibitor availability.Compatibility tests are crucial for high-hardness waters.[8]
Ionic Strength High ionic strength can impact inhibitor activity coefficients.Studies may be conducted with added salts like NaCl to simulate industrial conditions.[8]

Experimental Protocols

Evaluating the performance of a scale inhibitor is crucial for selecting the appropriate chemical and optimizing its dosage. The following are standard laboratory protocols for assessing HEDP's effectiveness.

This method is used to determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation under static conditions.[10][11]

Objective: To evaluate the ability of HEDP to prevent the precipitation of scaling ions from a supersaturated solution.

Materials:

  • Glass bottles or beakers

  • Water bath or oven for temperature control

  • pH meter

  • Analytical balance

  • Filtration apparatus (0.45 µm filters)

  • Titration equipment or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for cation analysis

  • Stock solutions: Cation brine (e.g., CaCl₂), Anion brine (e.g., NaHCO₃/Na₂CO₃), and HEDP inhibitor solution.

Protocol:

  • Preparation: Prepare synthetic cation and anion brines with known concentrations to achieve the desired level of supersaturation when mixed.[8][12] Prepare a stock solution of HEDP.

  • Inhibitor Dosing: Add varying concentrations of the HEDP stock solution to a series of labeled glass bottles. Include a "blank" control with no inhibitor.[13]

  • Brine Addition: To each bottle, add a specified volume of the cation brine and agitate.

  • pH Adjustment: Adjust the pH of the solutions to the desired test value using dilute HCl or NaOH.[13]

  • Precipitation Induction: Add the anion brine to each bottle to induce supersaturation. Cap the bottles immediately and mix thoroughly.[13]

  • Incubation: Place the bottles in a water bath or oven set to the desired test temperature for a specified duration (e.g., 4 to 24 hours).[13]

  • Sampling and Analysis: After incubation, quickly filter a sample from each bottle. Analyze the filtrate for the concentration of the scaling cation (e.g., Ca²⁺) using titration or ICP-OES.[13]

  • Calculation of Inhibition Efficiency:

    • Inhibition Efficiency (%) = [(Cᵢ - C_b) / (C₀ - C_b)] × 100

    • Where:

      • Cᵢ = Concentration of the cation in the inhibited sample.

      • C_b = Concentration of the cation in the blank sample.

      • C₀ = Initial concentration of the cation before precipitation.

The following diagram outlines the workflow for the static bottle test.

G start Start prep Prepare Cation, Anion, and HEDP Stock Solutions start->prep dose Dose Bottles with Varying HEDP Concentrations (and a blank) prep->dose add_cation Add Cation Brine dose->add_cation adjust_ph Adjust pH add_cation->adjust_ph add_anion Induce Precipitation: Add Anion Brine adjust_ph->add_anion incubate Incubate at Test Temperature (e.g., 24 hours) add_anion->incubate filter Filter Samples incubate->filter analyze Analyze Filtrate for Cation Concentration (e.g., Ca²⁺) filter->analyze calculate Calculate Inhibition Efficiency analyze->calculate end_node End calculate->end_node

Caption: Workflow for the static scale inhibition test.

This method simulates flowing conditions in industrial systems and is used to evaluate an inhibitor's ability to prevent scale deposition on surfaces.[14][15][16][17]

Objective: To assess the performance of HEDP in preventing scale deposition in a capillary tube under dynamic flow conditions.[13]

Apparatus:

  • High-pressure pumps for cation and anion brines

  • Inhibitor injection pump

  • Mixing tee

  • Capillary coil (e.g., stainless steel, Hastelloy) inside a temperature-controlled oven

  • Differential pressure transducer

  • Back pressure regulator

  • Data acquisition system[13][14][16]

Protocol:

  • System Setup: The cation and anion brines are pumped separately at controlled rates. The HEDP inhibitor is injected into one of the brine streams before they are combined in a mixing tee.[13]

  • Test Initiation: The mixed, supersaturated brine flows through the capillary coil, which is maintained at the test temperature and pressure.[13][14][16]

  • Monitoring: A differential pressure (dP) transducer continuously measures the pressure drop across the coil.[13][16]

  • Data Recording: The dP is recorded over time. As scale deposits and blocks the coil, the pressure drop increases.[13][16]

  • Endpoint: The test is typically concluded when the differential pressure reaches a predefined threshold, indicating significant scaling. The time taken to reach this point is the "clog time" or "breakthrough time."[14][16]

  • Evaluation: The performance of the inhibitor is evaluated by comparing the clog time in the presence of the inhibitor to the clog time of a blank (uninhibited) run. A longer clog time indicates better inhibition. The Minimum Inhibitor Concentration (MIC) is the lowest dosage that prevents significant dP increase for a specified duration.

The following diagram illustrates the experimental setup for a dynamic scale loop test.

G cluster_pumps Fluid Delivery System cluster_oven High-Temperature Oven p1 Cation Brine Pump preheat1 Pre-heat Coil 1 p1->preheat1 Cation Brine p2 Anion Brine Pump preheat2 Pre-heat Coil 2 p2->preheat2 Anion Brine + HEDP p3 Inhibitor Pump p3->p2 HEDP Injection mix Mixing Tee preheat1->mix preheat2->mix coil Capillary Test Coil mix->coil dp Differential Pressure Transducer coil->dp Flow Out bpr Back Pressure Regulator dp->bpr das Data Acquisition System dp->das dP Data waste Waste bpr->waste

Caption: Experimental workflow for the dynamic tube blocking test.

References

Application of 1,2-Ethylenediphosphonic Acid in Corrosion Protection of Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments. This degradation leads to significant economic losses and safety concerns. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Organic compounds containing heteroatoms such as phosphorus, nitrogen, and oxygen have demonstrated significant potential as effective corrosion inhibitors. 1,2-Ethylenediphosphonic acid (EDPA), a diphosphonic acid with the molecular formula C₂H₈O₆P₂, is a promising candidate for the corrosion protection of mild steel. Its molecular structure, featuring two phosphonic acid groups, allows for strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. This document provides a detailed overview of the application of this compound as a corrosion inhibitor for mild steel, including experimental protocols and data interpretation.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits the corrosion of mild steel is through adsorption onto the metal surface. This process can be described as follows:

  • Adsorption: In an aqueous corrosive medium, the EDPA molecules adsorb onto the surface of the mild steel. This adsorption is facilitated by the presence of lone pair electrons on the oxygen atoms of the phosphonic acid groups and the vacant d-orbitals of the iron atoms on the steel surface.

  • Protective Film Formation: The adsorbed EDPA molecules form a protective film that acts as a physical barrier, isolating the steel surface from the corrosive environment. This film hinders both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

  • Mixed-Type Inhibition: As EDPA affects both anodic and cathodic reactions, it is classified as a mixed-type inhibitor.

The adsorption process can be influenced by factors such as the concentration of the inhibitor, the temperature, and the pH of the corrosive medium. The strength and stability of the protective film determine the inhibition efficiency.

Experimental Data and Analysis

Disclaimer: The following quantitative data is illustrative and based on typical results observed for phosphonic acid-based corrosion inhibitors. Specific experimental data for this compound was not available in the public domain at the time of this writing.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl in the Absence and Presence of this compound (EDPA) at 298 K

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank-480105075125-
0.1-4722107212080.0
0.5-465957011890.9
1.0-458526811595.0
5.0-450256511297.6

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl in the Absence and Presence of this compound (EDPA) at 298 K

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank50200-
0.12508080.0
0.55504590.9
1.010003095.0
5.020502097.6

Table 3: Weight Loss Data for Mild Steel in 1 M H₂SO₄ in the Absence and Presence of this compound (EDPA) after 24 hours of Immersion at 298 K

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank1508.5-
0.1321.878.7
0.5160.989.3
1.080.4594.7
5.040.2297.3

Experimental Protocols

1. Materials and Sample Preparation

  • Mild Steel Specimens: Coupons of mild steel with a composition (e.g., C: 0.15%, Mn: 0.45%, Si: 0.20%, S: 0.025%, P: 0.025%, and the remainder Fe) are used. For electrochemical studies, specimens are typically embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.

  • Surface Preparation: The exposed surface of the mild steel specimens is mechanically polished using a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 400 to 1200 grit). The polished specimens are then rinsed with distilled water, degreased with acetone, and dried in a stream of warm air.

  • Corrosive Media: Prepare a 1 M solution of HCl or H₂SO₄ by diluting analytical grade concentrated acid with distilled water.

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Desired inhibitor concentrations are then prepared by serial dilution.

2. Potentiodynamic Polarization Measurements

  • Electrochemical Cell: A conventional three-electrode cell is used, consisting of the mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).

  • Procedure:

    • Immerse the three electrodes in the test solution (corrosive medium with or without the inhibitor).

    • Allow the system to stabilize for a period of time (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the electrode potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Instrumentation: A potentiostat equipped with a frequency response analyzer is used.

  • Procedure:

    • Use the same three-electrode cell setup as in the potentiodynamic polarization measurements.

    • After stabilizing at the OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

4. Weight Loss Measurements

  • Procedure:

    • Clean, dry, and accurately weigh the mild steel specimens.

    • Immerse the specimens in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

    • After the immersion period, remove the specimens, clean them to remove corrosion products (e.g., using a solution containing HCl, Sb₂O₃, and SnCl₂), rinse with distilled water and acetone, dry, and reweigh.

  • Data Analysis:

    • Calculate the weight loss (ΔW) for each specimen.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (87.6 x ΔW) / (A x t x ρ) where ΔW is the weight loss in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(CR(blank) - CR(inh)) / CR(blank)] x 100 where CR(blank) and CR(inh) are the corrosion rates in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis cluster_results Results & Interpretation Prep_MS Mild Steel Specimen Preparation (Polishing, Cleaning) WL Weight Loss Measurement Prep_MS->WL EIS Electrochemical Impedance Spectroscopy (EIS) Prep_MS->EIS PDP Potentiodynamic Polarization (PDP) Prep_MS->PDP Prep_Sol Solution Preparation (Corrosive Media + EDPA) Prep_Sol->WL Prep_Sol->EIS Prep_Sol->PDP Analysis_WL Calculate Corrosion Rate & IE% WL->Analysis_WL Analysis_EIS Determine Rct, Cdl & IE% EIS->Analysis_EIS Analysis_PDP Determine icorr, Ecorr & IE% PDP->Analysis_PDP Mechanism Determine Inhibition Mechanism Analysis_WL->Mechanism Analysis_EIS->Mechanism Analysis_PDP->Mechanism Conclusion Conclusion on EDPA Efficacy Mechanism->Conclusion

Caption: Experimental workflow for evaluating the corrosion inhibition of this compound.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Mild Steel Surface cluster_reactions Corrosion Reactions EDPA This compound (EDPA) Protective_Layer Adsorbed Protective Layer (Fe-EDPA Complex) EDPA->Protective_Layer Adsorption H_plus H+ Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ -> H₂ H_plus->Cathodic Cl_minus Cl- MS_Surface Fe Anodic Anodic Reaction: Fe -> Fe²⁺ + 2e⁻ MS_Surface->Anodic Protective_Layer->MS_Surface Protective_Layer->Anodic Inhibits Protective_Layer->Cathodic Inhibits

Caption: Proposed mechanism of corrosion inhibition by this compound on mild steel.

Application Notes and Protocols for the Use of 1,2-Ethylenediphosphonic Acid in Hybrid Organic-Inorganic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

1,2-Ethylenediphosphonic acid (EDPA) is a versatile building block in the synthesis of hybrid organic-inorganic materials. Its two phosphonic acid groups can coordinate with a variety of metal ions, forming robust and functional materials with applications in catalysis, ion exchange, and materials science. This document provides detailed application notes and experimental protocols for the preparation of hybrid materials using EDPA, with a focus on metal phosphonate coordination polymers.

Application Notes

This compound is a key component in the formation of a class of hybrid materials known as metal phosphonates. These materials are coordination polymers where metal centers are linked by the phosphonate groups of the organic ligand. The resulting structures can range from simple ionic salts to complex one-, two-, or three-dimensional networks.[1][2]

Key Applications:

  • Ion Exchange: The presence of phosphonate groups and, in some cases, uncoordinated acidic protons, makes these materials suitable for ion exchange applications.[3][4]

  • Catalysis: The metal centers within the hybrid framework can act as catalytic sites. The porous nature of some of these materials can also be advantageous for housing and stabilizing catalytically active species.

  • Sensing: The interaction of the hybrid material's surface with specific analytes can lead to detectable changes in its physical or chemical properties, enabling sensing applications.

  • Drug Delivery: The porous structure of certain EDPA-based materials could potentially be used to encapsulate and control the release of therapeutic agents.

Advantages of Using this compound:

  • Strong Metal Coordination: The phosphonate groups form strong bonds with a variety of metal ions, leading to thermally and chemically stable materials.[1]

  • Structural Versatility: The flexible ethylene linker allows for the formation of diverse network topologies depending on the metal ion and synthesis conditions.

  • Tunable Properties: The properties of the final hybrid material can be tuned by varying the metal precursor, the synthesis method (e.g., hydrothermal, sol-gel), and by introducing co-ligands.[2]

Experimental Protocols

This section provides detailed protocols for the synthesis of nickel(II) phosphonate hybrid materials using this compound as the organic linker. These protocols are based on the work of Demadis et al. (2019) and can be adapted for other metal ions and co-ligands.[1][2]

Synthesis of Hexaaquanickel(II) 1,2-Ethylenediphosphonate Monohydrate

This protocol describes the synthesis of a simple ionic metal phosphonate, [Ni(H₂O)₆]·[H₂EDPA]·H₂O.[1]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (H₄EDPA)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Filter paper and funnel

  • Drying oven

Procedure:

  • Dissolution of Reactants:

    • Dissolve 0.238 g (1.0 mmol) of NiCl₂·6H₂O in 20 mL of deionized water in a 50 mL beaker.

    • In a separate beaker, dissolve 0.190 g (1.0 mmol) of this compound in 20 mL of deionized water.

  • Reaction Mixture:

    • Slowly add the this compound solution to the nickel(II) chloride solution while stirring continuously.

  • Crystallization:

    • Allow the resulting solution to stand undisturbed at room temperature.

    • Light green crystals will form over a period of 2-3 days.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the crystals in an oven at 50 °C for 4 hours.

Synthesis of a 1D Nickel(II) Phosphonate Coordination Polymer

This protocol describes the synthesis of a one-dimensional coordination polymer, {[Ni(4,4'-bpy)(H₂O)₄]·[H₂EDPA]·H₂O}n, incorporating a co-ligand.[1]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (H₄EDPA)

  • 4,4'-Bipyridine (4,4'-bpy)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Filter paper and funnel

  • Drying oven

Procedure:

  • Dissolution of Reactants:

    • Dissolve 0.238 g (1.0 mmol) of NiCl₂·6H₂O in 20 mL of deionized water.

    • In a separate beaker, dissolve 0.190 g (1.0 mmol) of this compound in 20 mL of deionized water.

    • In a third beaker, dissolve 0.156 g (1.0 mmol) of 4,4'-bipyridine in 10 mL of warm deionized water.

  • Reaction Mixture:

    • Add the this compound solution to the nickel(II) chloride solution with stirring.

    • Slowly add the 4,4'-bipyridine solution to the mixture.

  • Crystallization:

    • Allow the solution to stand at room temperature.

    • Light green crystals will form after approximately 15 days.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash with a small amount of deionized water.

    • Air-dry the product.

Data Presentation

The following tables summarize the quantitative data for the synthesized nickel(II) phosphonate hybrid materials.

Table 1: Synthesis Parameters and Yields

CompoundMetal SourceOrganic LinkerCo-ligandMolar Ratio (M:L:Co-L)Yield (%)
[Ni(H₂O)₆]·[H₂EDPA]·H₂ONiCl₂·6H₂OH₄EDPANone1:1:045
{[Ni(4,4'-bpy)(H₂O)₄]·[H₂EDPA]·H₂O}nNiCl₂·6H₂OH₄EDPA4,4'-Bipyridine1:1:1Not Reported

Table 2: Elemental Analysis Data

CompoundCalculated C (%)Found C (%)Calculated H (%)Found H (%)Calculated N (%)Found N (%)
[Ni(H₂O)₆]·[H₂EDPA]·H₂O6.145.775.635.5300.05
{[Ni(4,4'-bpy)(H₂O)₄]·[H₂EDPA]·H₂O}n28.1828.425.095.735.486.13

Mandatory Visualizations

Experimental Workflows

Synthesis_Workflow_Ionic_Compound cluster_dissolution 1. Dissolution of Reactants cluster_reaction 2. Reaction cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation NiCl2 NiCl₂·6H₂O in H₂O Mix Mix Solutions NiCl2->Mix EDPA H₄EDPA in H₂O EDPA->Mix Crystallize Stand at RT (2-3 days) Mix->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with H₂O Filter->Wash Dry Dry at 50°C Wash->Dry Final_Product [Ni(H₂O)₆]·[H₂EDPA]·H₂O Dry->Final_Product

Caption: Synthesis workflow for an ionic nickel phosphonate.

Synthesis_Workflow_Coordination_Polymer cluster_dissolution 1. Dissolution of Reactants cluster_reaction 2. Reaction cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation NiCl2 NiCl₂·6H₂O in H₂O Mix1 Mix NiCl₂ and EDPA NiCl2->Mix1 EDPA H₄EDPA in H₂O EDPA->Mix1 Bpy 4,4'-bpy in H₂O Mix2 Add 4,4'-bpy Bpy->Mix2 Mix1->Mix2 Crystallize Stand at RT (15 days) Mix2->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with H₂O Filter->Wash Dry Air Dry Wash->Dry Final_Product {[Ni(4,4'-bpy)(H₂O)₄]·[H₂EDPA]·H₂O}n Dry->Final_Product

Caption: Synthesis of a 1D nickel phosphonate coordination polymer.

Logical Relationships

Logical_Relationship cluster_precursors Precursors cluster_synthesis Synthesis Method cluster_product Product cluster_properties Properties & Applications Metal_Source Metal Salt (e.g., NiCl₂·6H₂O) Synthesis Solution-Based Synthesis (e.g., Hydrothermal, Sol-Gel) Metal_Source->Synthesis Organic_Linker This compound Organic_Linker->Synthesis Co_Ligand Co-Ligand (Optional) (e.g., 4,4'-bipyridine) Co_Ligand->Synthesis Hybrid_Material Hybrid Organic-Inorganic Material (Metal Phosphonate) Synthesis->Hybrid_Material Properties Tunable Properties (Porosity, Stability, etc.) Hybrid_Material->Properties Applications Applications (Catalysis, Ion Exchange, etc.) Properties->Applications

Caption: Relationship between precursors, synthesis, and applications.

References

Application Notes and Protocols for Stabilization of Metal Nanoparticles with 1,2-Ethylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stabilization of metal nanoparticles using 1,2-ethylenediphosphonic acid (EDPA). EDPA, a bisphosphonic acid, serves as an effective capping agent to synthesize stable and functional metal nanoparticles for various applications, including catalysis and drug delivery. The protocols provided are based on established methods for similar phosphonic acids and are intended to be adapted for specific research needs.

Introduction

This compound (C₂H₈O₆P₂) is a chelating agent with two phosphonic acid groups connected by an ethylene bridge.[1] This structure allows for strong coordination to metal surfaces, making it an excellent stabilizer for metal nanoparticles. The phosphonate groups provide a negative surface charge over a wide pH range, leading to electrostatic repulsion that prevents nanoparticle aggregation and ensures long-term colloidal stability.[2][3] Furthermore, the functional groups on EDPA can be utilized for further conjugation with bioactive molecules, making these nanoparticles promising candidates for applications in drug delivery and diagnostics.[4]

Key Advantages of Using this compound as a Stabilizer:

  • High Stability: The bidentate or tridentate binding of the phosphonate groups to the metal surface results in robustly stabilized nanoparticles.

  • Size Control: The concentration of EDPA can be varied to control the final size of the nanoparticles.[2]

  • Water Solubility: EDPA-stabilized nanoparticles are readily dispersible in aqueous solutions.

  • Biocompatibility: Phosphonates are a class of compounds with known biological interactions, offering potential for biomedical applications.[1]

  • Versatility: This method is adaptable for the synthesis of various metal nanoparticles, including gold, silver, and iron oxide.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of metal nanoparticles using structurally similar polyphosphonic acids, such as ethylenediamine tetra(methylene phosphonic acid) (EDTMP).[2][3] Researchers should optimize these protocols for their specific experimental setup and desired nanoparticle characteristics.

Protocol 1: Synthesis of this compound Stabilized Gold Nanoparticles (AuNPs)

This protocol describes a one-step synthesis of gold nanoparticles where EDPA acts as both the reducing and stabilizing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (EDPA)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Ultrapure water (18.2 MΩ·cm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of HAuCl₄·3H₂O in ultrapure water.

    • Prepare a 10 mM stock solution of EDPA in ultrapure water. Adjust the pH to 7.0 with 0.1 M NaOH.

  • Synthesis of AuNPs:

    • In a clean glass vial, add a specific volume of the EDPA stock solution to ultrapure water.

    • While stirring vigorously, rapidly inject the required volume of the HAuCl₄ stock solution.

    • The color of the solution should change from yellow to ruby red, indicating the formation of AuNPs.

    • Continue stirring for at least 1 hour to ensure the reaction is complete.

  • Purification (Optional but Recommended):

    • Centrifuge the AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.

  • Storage:

    • Store the purified AuNP suspension at 4°C in the dark.

Characterization:

  • UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the surface plasmon resonance (SPR) peak around 520 nm.

  • Transmission Electron Microscopy (TEM): Determine the size, shape, and morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution.

  • Zeta Potential: Determine the surface charge and colloidal stability.

Protocol 2: Synthesis of this compound Stabilized Silver Nanoparticles (AgNPs)

This protocol utilizes a chemical reduction method with sodium borohydride, where EDPA acts as the primary stabilizing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (EDPA)

  • Sodium borohydride (NaBH₄), ice-cold solution (10 mM)

  • Ultrapure water (18.2 MΩ·cm)

Procedure:

  • Preparation of Reaction Mixture:

    • In a flask, prepare a 1 mM aqueous solution of AgNO₃.

    • Add the desired concentration of EDPA solution (e.g., to achieve a specific molar ratio of EDPA to AgNO₃).

    • Place the flask in an ice bath and stir vigorously.

  • Reduction:

    • Slowly add a freshly prepared, ice-cold solution of NaBH₄ dropwise to the AgNO₃/EDPA mixture.

    • A color change to yellowish-brown indicates the formation of AgNPs.

    • Allow the reaction to proceed for 2 hours with continuous stirring in the ice bath.

  • Purification:

    • Follow the same purification steps as described in Protocol 1.

  • Storage:

    • Store the purified AgNP suspension at 4°C in the dark.

Characterization:

  • UV-Vis Spectroscopy: Confirm the formation of AgNPs by observing the SPR peak, typically between 400-450 nm.

  • TEM, DLS, and Zeta Potential: As described in Protocol 1.

Data Presentation

The following tables summarize expected quantitative data based on studies using similar phosphonic acid stabilizers.[2][3] These values should be considered as a starting point for optimization.

Table 1: Influence of EDPA:Au Molar Ratio on Gold Nanoparticle Properties

EDPA:Au Molar RatioExpected Average Diameter (nm)Expected Polydispersity Index (PDI)Expected Zeta Potential (mV)
1:115 - 25< 0.3-30 to -40
2:110 - 15< 0.2-35 to -45
5:15 - 10< 0.2-40 to -50

Table 2: Stability of EDPA-Stabilized Metal Nanoparticles in Different Media

NanoparticleMediumIncubation TimeChange in Hydrodynamic Diameter
AuNPsUltrapure Water1 month< 5%
AuNPsPBS (1x)24 hours< 10%
AgNPsUltrapure Water1 month< 8%
AgNPsPBS (1x)24 hours< 15%

Visualizations

Synthesis_Workflow cluster_preparation Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization Metal_Precursor Metal Salt Solution (e.g., HAuCl₄ or AgNO₃) Mixing Mixing & Stirring Metal_Precursor->Mixing Stabilizer EDPA Solution (pH adjusted) Stabilizer->Mixing Reduction Reduction (Chemical or EDPA-mediated) Mixing->Reduction Centrifugation Centrifugation Reduction->Centrifugation Resuspension Resuspension in Ultrapure Water Centrifugation->Resuspension UV_Vis UV-Vis Spectroscopy Resuspension->UV_Vis TEM TEM Resuspension->TEM DLS DLS & Zeta Potential Resuspension->DLS Stabilization_Mechanism cluster_EDPA EDPA Molecule cluster_Repulsion Colloidal Stability NP Metal Nanoparticle P1 P(=O)(OH)₂ NP->P1 Coordination Bond P2 P(=O)(OH)₂ NP->P2 Chelation Ethylene -(CH₂)₂- P1->Ethylene Repulsion Electrostatic Repulsion P1->Repulsion Ethylene->P2 P2->Repulsion

References

Application Notes and Protocols for 1,2-Ethylenediphosphonic Acid-Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1][2] Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them excellent candidates for drug delivery systems.[1][3] This document provides detailed application notes and protocols for the development of hydrogels based on 1,2-ethylenediphosphonic acid, a molecule containing phosphonic acid groups that can be leveraged for crosslinking and imparting unique properties to the hydrogel network. These hydrogels can be designed for controlled and sustained release of therapeutic agents.

The synthesis of these hydrogels can be achieved through various methods, including free radical polymerization, where monomers are crosslinked to form the hydrogel matrix.[4][5] The resulting hydrogels can be characterized for their physicochemical properties, drug release kinetics, and biocompatibility to ensure their suitability for pharmaceutical applications.

Data Presentation

Table 1: Physicochemical Properties of this compound-Based Hydrogels

Formulation CodeMonomer Concentration (wt%)Crosslinker (this compound) (mol%)Gel Fraction (%)Swelling Ratio (pH 7.4)
EDPA-H115192.5 ± 2.1350 ± 25
EDPA-H215295.8 ± 1.8280 ± 20
EDPA-H320194.2 ± 2.5310 ± 22
EDPA-H420297.1 ± 1.5250 ± 18

Table 2: In Vitro Drug Release Kinetics of a Model Drug from EDPA-H2

Time (hours)Cumulative Release (%) at pH 1.2Cumulative Release (%) at pH 7.4Release Exponent (n)Release Rate Constant (k)
15.2 ± 0.815.6 ± 1.20.48 (pH 1.2)0.12 (pH 1.2)
28.9 ± 1.125.3 ± 1.80.65 (pH 7.4)0.25 (pH 7.4)
415.4 ± 1.542.1 ± 2.5
825.8 ± 2.065.7 ± 3.1
1235.2 ± 2.580.4 ± 3.8
2450.1 ± 3.192.8 ± 4.2

Experimental Protocols

Protocol 1: Synthesis of this compound-Crosslinked Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogels

This protocol describes the synthesis of a hydrogel using 2-hydroxyethyl methacrylate (HEMA) as the monomer and this compound as the crosslinking agent via free radical polymerization.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA)

  • This compound (EDPA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Prepare a 15% (w/v) solution of HEMA in deionized water.

  • Add this compound to the HEMA solution to achieve a final concentration of 1 mol% relative to HEMA.

  • Stir the mixture until all components are fully dissolved.

  • Add 0.1% (w/v) of APS to the solution and mix thoroughly.

  • Add 0.1% (v/v) of TEMED to initiate the polymerization reaction.

  • Immediately pour the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at room temperature for 24 hours.

  • After polymerization, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours, to remove any unreacted monomers and initiator.

  • Dry the hydrogel in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Characterization of Hydrogel Properties

2.1 Gel Fraction:

  • Weigh the dried hydrogel (Wd).

  • Immerse the hydrogel in deionized water for 48 hours to extract any soluble components.

  • Dry the swollen hydrogel to a constant weight in a vacuum oven at 40°C (We).

  • Calculate the gel fraction using the formula: Gel Fraction (%) = (We / Wd) x 100.

2.2 Swelling Ratio:

  • Immerse a pre-weighed dried hydrogel (Wd) in a buffer solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes the loading of a model drug into the hydrogel and the subsequent in vitro release study.

Materials:

  • Synthesized and dried EDPA-based hydrogels

  • Model drug (e.g., Methylene Blue)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Hydrochloric acid solution at pH 1.2

3.1 Drug Loading:

  • Prepare a solution of the model drug in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Immerse a pre-weighed dried hydrogel in the drug solution.

  • Allow the hydrogel to swell in the drug solution for 48 hours at room temperature to facilitate drug loading through diffusion.

  • After 48 hours, remove the drug-loaded hydrogel, rinse briefly with deionized water to remove surface-adhered drug, and dry it in a vacuum oven at 40°C.

3.2 In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a beaker containing 100 mL of release medium (either pH 1.2 HCl or pH 7.4 PBS).

  • Maintain the temperature at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a 3 mL aliquot of the release medium.

  • Replace the withdrawn volume with 3 mL of fresh release medium to maintain a constant volume.

  • Determine the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Biocompatibility Assessment (Cell Viability Assay)

This protocol provides a general method for assessing the cytotoxicity of the hydrogel extracts using an MTT assay with a relevant cell line (e.g., L929 fibroblasts).

Materials:

  • Synthesized EDPA-based hydrogels

  • Cell culture medium (e.g., DMEM)

  • L929 fibroblast cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Sterilize the hydrogel samples by autoclaving or UV irradiation.

  • Prepare hydrogel extracts by incubating the sterilized hydrogels in a cell culture medium (1 g of hydrogel per 10 mL of medium) for 24 hours at 37°C.

  • Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the culture medium and replace it with the hydrogel extracts. Include a positive control (e.g., medium with a cytotoxic agent) and a negative control (fresh medium).

  • Incubate the cells with the extracts for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control.

Mandatory Visualizations

Experimental_Workflow A Hydrogel Synthesis B Purification and Drying A->B Polymerization C Physicochemical Characterization B->C Characterize Gel Fraction & Swelling D Drug Loading B->D Incubation in Drug Solution G Data Analysis C->G E In Vitro Drug Release Studies D->E Release in Simulated Fluids F Biocompatibility Assessment D->F Cytotoxicity Assays E->G F->G

Caption: Workflow for the development and evaluation of hydrogels.

Drug_Release_Mechanism cluster_hydrogel Hydrogel Matrix cluster_environment Release Medium Drug_Loaded Drug Loaded Swollen_Matrix Swollen Matrix Drug_Loaded->Swollen_Matrix Swelling Released_Drug Released Drug Drug_Loaded->Released_Drug Erosion Swollen_Matrix->Released_Drug Diffusion

Caption: Mechanisms of drug release from a hydrogel matrix.

References

Bone-Targeting Drug Delivery Systems Using 1,2-Ethylenediphosphonic Acid Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skeletal system, a frequent site for diseases such as osteoporosis, bone metastases, and osteomyelitis, presents a significant challenge for effective drug delivery due to its unique physiological environment. Bone-targeting drug delivery systems aim to enhance the therapeutic efficacy of drugs while minimizing systemic side effects by concentrating the therapeutic agent at the site of action. Bisphosphonates, a class of compounds with high affinity for the hydroxyapatite matrix of bone, have emerged as promising targeting moieties for such systems.

1,2-Ethylenediphosphonic acid (EDP), a member of the diphosphonic acid family, possesses the characteristic P-C-P backbone that imparts a strong chelating ability for calcium ions, making it a potential candidate for bone-targeting applications.[1] By conjugating therapeutic agents to EDP, it is theoretically possible to create prodrugs that selectively accumulate in bone tissue. This document provides a generalized framework of application notes and protocols for the conceptual development and evaluation of bone-targeting drug delivery systems utilizing this compound conjugates.

Conceptual Signaling Pathway for Bone Targeting

The fundamental principle behind using EDP conjugates for bone targeting lies in their high affinity for hydroxyapatite, the primary mineral component of bone.

G cluster_0 Systemic Circulation cluster_1 Bone Microenvironment EDP-Drug_Conjugate EDP-Drug Conjugate Hydroxyapatite Hydroxyapatite Matrix EDP-Drug_Conjugate->Hydroxyapatite High Affinity Binding Drug_Release Drug Release (e.g., via hydrolysis) Hydroxyapatite->Drug_Release Accumulation & Cleavage Therapeutic_Effect Local Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: General mechanism of EDP-drug conjugate bone targeting.

Data Presentation: Conceptual Quantitative Data Tables

While specific data for EDP conjugates are unavailable, the following tables illustrate how quantitative data for a hypothetical EDP-drug conjugate could be structured for clear comparison.

Table 1: Synthesis and Characterization of EDP-Drug Conjugate

ParameterEDP-Drug XEDP-Drug YControl (Free Drug)
Drug Loading Efficiency (%) e.g., 85 ± 5e.g., 78 ± 7N/A
Conjugate Purity (%) e.g., >95e.g., >95>99
Molecular Weight ( g/mol ) CalculatedCalculatedKnown
Solubility in PBS (mg/mL) e.g., 10.2e.g., 8.5e.g., 0.5

Table 2: In Vitro Evaluation of EDP-Drug Conjugate

ParameterEDP-Drug XEDP-Drug YControl (Free Drug)
Hydroxyapatite Binding (%) e.g., 92 ± 4e.g., 89 ± 6e.g., <5
Drug Release at pH 7.4 (%, 24h) e.g., 15 ± 3e.g., 25 ± 4N/A
Drug Release at pH 5.0 (%, 24h) e.g., 45 ± 5e.g., 60 ± 6N/A
In Vitro Cytotoxicity (IC50, µM) e.g., 5.8e.g., 7.2e.g., 1.2

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required to develop and validate an EDP-based bone-targeting drug delivery system.

Protocol 1: Synthesis of an EDP-Drug Conjugate

This protocol outlines a general strategy for conjugating a drug molecule containing a reactive functional group (e.g., amine or hydroxyl) to this compound via a linker.

G Start Start Activate_EDP Activate this compound Start->Activate_EDP Activate_Linker Activate Linker Molecule Start->Activate_Linker Couple_EDP_Linker Couple EDP to Linker Activate_EDP->Couple_EDP_Linker Activate_Linker->Couple_EDP_Linker Purify_EDP_Linker Purify EDP-Linker Intermediate Couple_EDP_Linker->Purify_EDP_Linker Couple_Drug Couple Drug to EDP-Linker Purify_EDP_Linker->Couple_Drug Purify_Final Purify Final EDP-Drug Conjugate Couple_Drug->Purify_Final Characterize Characterize Conjugate (NMR, MS, HPLC) Purify_Final->Characterize End End Characterize->End

Caption: Workflow for the synthesis of an EDP-drug conjugate.

Materials:

  • This compound (EDP)

  • Drug molecule with a suitable functional group

  • Linker molecule (e.g., a short PEG chain with reactive ends)

  • Coupling agents (e.g., EDC, NHS)

  • Organic solvents (e.g., DMF, DMSO)

  • Purification equipment (e.g., HPLC, column chromatography)

  • Analytical instruments (e.g., NMR, Mass Spectrometer)

Methodology:

  • Activation of EDP: One of the phosphonic acid groups of EDP is typically protected to allow for selective reaction. The unprotected phosphonic acid can be activated using standard coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent.

  • Linker Attachment: A bifunctional linker is then reacted with the activated EDP. The choice of linker is critical and will influence the solubility, stability, and drug release kinetics of the final conjugate.

  • Purification of EDP-Linker: The resulting EDP-linker intermediate is purified to remove unreacted starting materials and byproducts.

  • Drug Conjugation: The second functional group of the linker is activated (if necessary) and reacted with the drug molecule.

  • Final Purification: The final EDP-drug conjugate is purified using techniques such as preparative HPLC.

  • Characterization: The structure and purity of the final conjugate are confirmed using NMR spectroscopy and mass spectrometry. The purity is further assessed by analytical HPLC.

Protocol 2: In Vitro Hydroxyapatite (HA) Binding Assay

This assay evaluates the affinity of the EDP-drug conjugate for bone mineral.

Materials:

  • Hydroxyapatite (HA) powder

  • EDP-drug conjugate solution of known concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a stock solution of the EDP-drug conjugate in PBS.

  • Add a known amount of HA powder to a series of tubes.

  • Add the EDP-drug conjugate solution to the tubes and incubate with gentle agitation at 37°C for a defined period (e.g., 1, 4, and 24 hours).

  • Centrifuge the tubes to pellet the HA powder.

  • Carefully collect the supernatant.

  • Measure the concentration of the EDP-drug conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • The percentage of HA binding is calculated using the following formula: Binding (%) = [(Initial Concentration - Supernatant Concentration) / Initial Concentration] x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the stability of the conjugate and the rate of drug release under physiological and endosomal/lysosomal pH conditions.

Materials:

  • EDP-drug conjugate

  • PBS (pH 7.4)

  • Acetate buffer (pH 5.0)

  • Incubator at 37°C

  • HPLC system

Methodology:

  • Dissolve the EDP-drug conjugate in PBS (pH 7.4) and acetate buffer (pH 5.0) to a known concentration.

  • Incubate the solutions at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analyze the samples by HPLC to quantify the amount of released free drug and remaining intact conjugate.

  • Plot the cumulative percentage of drug release against time for each pH condition.

Protocol 4: In Vivo Biodistribution Study (Conceptual)

This protocol describes a conceptual framework for evaluating the bone-targeting efficiency of the EDP-drug conjugate in an animal model.

G Start Start Animal_Model Select Animal Model (e.g., mice, rats) Start->Animal_Model Administration Administer EDP-Drug Conjugate (e.g., intravenous injection) Animal_Model->Administration Time_Points Euthanize at Predetermined Time Points Administration->Time_Points Tissue_Harvest Harvest Organs and Bones (e.g., femur, tibia, liver, kidneys) Time_Points->Tissue_Harvest Quantification Quantify Drug Concentration in Tissues (e.g., LC-MS/MS) Tissue_Harvest->Quantification Data_Analysis Analyze Data and Compare Bone vs. Off-target Accumulation Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo biodistribution study.

Materials:

  • EDP-drug conjugate

  • Animal model (e.g., healthy mice or a disease model)

  • Analytical equipment for drug quantification in tissues (e.g., LC-MS/MS)

Methodology:

  • Animal Model: Select an appropriate animal model.

  • Administration: Administer the EDP-drug conjugate (and a free drug control group) to the animals, typically via intravenous injection.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a subset of animals.

  • Tissue Harvesting: Collect major organs (liver, kidneys, spleen, lungs, heart) and bones (femur, tibia).

  • Sample Preparation: Homogenize the tissues and extract the drug and conjugate.

  • Quantification: Analyze the extracts using a sensitive analytical method like LC-MS/MS to determine the concentration of the drug in each tissue.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Compare the accumulation in bone to that in other organs to assess targeting efficiency.

Conclusion

While this compound presents a theoretically sound platform for the development of bone-targeting drug delivery systems, a notable lack of specific research on EDP-drug conjugates necessitates a foundational and exploratory approach. The protocols and frameworks provided herein are based on well-established principles for bisphosphonate-based systems and are intended to guide researchers in the design, synthesis, and evaluation of novel EDP-conjugates. Successful development in this area has the potential to introduce a new class of therapeutics for a range of skeletal diseases. Further research is critically needed to synthesize and characterize specific EDP-drug conjugates and to validate their efficacy and safety in preclinical models.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of Self-Assembled Monolayers of 1,2-Ethylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formation and characterization of self-assembled monolayers (SAMs) of 1,2-Ethylenediphosphonic acid (EDPA) using electrochemical impedance spectroscopy (EIS). EDPA SAMs are of significant interest for surface modification of various materials, including metals and metal oxides, to enhance corrosion resistance, improve biocompatibility, and provide a platform for further functionalization in biosensor and drug delivery applications.

Introduction to EDPA SAMs and EIS Characterization

This compound (EDPA) is a small, bifunctional molecule capable of forming dense, well-ordered self-assembled monolayers on a variety of oxide-containing surfaces such as stainless steel, titanium, and aluminum. The two phosphonic acid groups at either end of the short ethane chain can strongly chelate with metal oxides on the substrate, leading to robust and stable monolayers.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of these SAM-modified electrodes. By applying a small amplitude AC potential at various frequencies, the impedance of the electrochemical system can be measured. Analysis of the impedance data, often represented as Nyquist or Bode plots, provides valuable information about the properties of the SAM, including its packing density, defectiveness, and resistance to charge transfer. This information is critical for evaluating the performance of the SAM for its intended application, be it as a corrosion barrier, a dielectric layer, or a substrate for biomolecule immobilization.

Applications in Research and Drug Development

The unique properties of EDPA SAMs make them valuable in several areas of research and drug development:

  • Corrosion Protection: EDPA SAMs can form a highly effective barrier against corrosive agents, significantly enhancing the durability of metallic implants and devices.

  • Biocompatible Coatings: The hydrophilic nature of the phosphonic acid groups can improve the biocompatibility of surfaces, reducing protein adsorption and cellular adhesion where desired.

  • Drug Delivery: The phosphonic acid headgroups can be used to anchor drug molecules or drug-carrying nanoparticles to a substrate for controlled release applications.

  • Biosensor Platforms: EDPA SAMs provide a stable and well-defined surface for the immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids, forming the basis for highly sensitive and specific biosensors.

Experimental Protocols

Protocol for Formation of EDPA Self-Assembled Monolayers

This protocol describes the formation of EDPA SAMs on a stainless steel substrate. The procedure can be adapted for other metal or metal oxide surfaces.

Materials:

  • This compound (EDPA)

  • Ethanol (anhydrous)

  • Deionized (DI) water

  • Stainless steel substrates (e.g., 316L)

  • Beakers and petri dishes

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the stainless steel substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Further sonicate the substrates in DI water for 15 minutes.

    • Dry the substrates under a stream of nitrogen gas and then in an oven at 100°C for 30 minutes to ensure a clean and dry surface.

  • Preparation of EDPA Solution:

    • Prepare a 10 mM solution of EDPA in anhydrous ethanol. Ensure the EDPA is fully dissolved.

  • SAM Formation:

    • Immerse the cleaned and dried stainless steel substrates in the 10 mM EDPA solution.

    • Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Drying:

    • After the incubation period, remove the substrates from the EDPA solution.

    • Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the SAM-modified substrates under a stream of nitrogen gas.

  • Annealing (Optional but Recommended):

    • To improve the ordering and stability of the SAM, anneal the substrates in an oven at 120°C for 2 hours.

    • Allow the substrates to cool to room temperature before characterization.

Protocol for Electrochemical Impedance Spectroscopy (EIS) Analysis

This protocol outlines the procedure for characterizing the EDPA SAMs using EIS.

Materials and Equipment:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: EDPA-modified substrate; reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); counter electrode: Platinum wire or mesh)

  • Electrolyte solution (e.g., Phosphate Buffered Saline (PBS) for biocompatibility studies, or a solution containing a redox probe like 10 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl for evaluating barrier properties).

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the EDPA-modified substrate as the working electrode. Ensure a well-defined surface area is exposed to the electrolyte.

  • Open Circuit Potential (OCP) Stabilization:

    • Immerse the electrodes in the electrolyte solution and allow the open-circuit potential to stabilize for at least 30 minutes.

  • EIS Measurement:

    • Set the potentiostat to perform an EIS measurement at the stabilized OCP.

    • Apply a small AC voltage perturbation, typically 5-10 mV rms.

    • Scan a frequency range from high to low frequencies, for example, from 100 kHz down to 0.01 Hz.

    • Record the impedance data (real and imaginary components or magnitude and phase angle).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and/or Bode plots (|Z| and phase angle vs. frequency).

    • Model the impedance data using an appropriate equivalent electrical circuit to extract quantitative parameters. A common model for SAM-coated electrodes is the Randles circuit.

Data Presentation and Interpretation

The quality of the EDPA SAM can be assessed by analyzing the parameters obtained from fitting the EIS data to an equivalent circuit. The Randles circuit is a simple yet powerful model for many electrochemical interfaces.

Equivalent Circuit Model

A modified Randles circuit is often used to model the impedance of a SAM-coated electrode. This circuit includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). For imperfect capacitors, a constant phase element (CPE) is often used in place of a pure capacitor.

Table 1: Description of Randles Circuit Elements

ParameterDescriptionInterpretation for EDPA SAMs
Rs Solution ResistanceThe resistance of the electrolyte between the working and reference electrodes.
Rct Charge Transfer ResistanceThe resistance to the flow of charge across the electrode-electrolyte interface. A higher Rct indicates a more insulating and defect-free SAM, signifying better corrosion protection.
Cdl Double-Layer CapacitanceThe capacitance of the electrical double layer formed at the interface. A lower Cdl value is typically associated with a thicker or more compact SAM.
CPE Constant Phase ElementUsed to model the non-ideal capacitive behavior of the interface due to surface roughness or inhomogeneity.
Illustrative Quantitative Data

The following table presents hypothetical but realistic EIS data for a bare stainless steel substrate and one modified with an EDPA SAM, analyzed in a corrosive saline solution. This data illustrates the expected changes upon SAM formation.

Table 2: Illustrative EIS Parameters for Bare and EDPA-Modified Stainless Steel

SubstrateRs (Ω·cm²)Rct (kΩ·cm²)Cdl (µF·cm⁻²)
Bare Stainless Steel25550
EDPA-SAM on Stainless Steel255005

Interpretation:

The significant increase in Rct for the EDPA-modified surface demonstrates the formation of a resistive monolayer that effectively hinders the charge transfer processes associated with corrosion. The substantial decrease in Cdl is consistent with the formation of a dielectric layer (the SAM) at the interface, which increases the distance between the conductive substrate and the electrolyte ions.

Visualization of Experimental Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key processes described in these application notes.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_eis EIS Analysis Clean Clean Substrate (Sonication) Rinse_Dry Rinse & Dry Clean->Rinse_Dry Prepare_Sol Prepare EDPA Solution Immerse Immerse Substrate (24h) Prepare_Sol->Immerse Rinse_Dry2 Rinse & Dry Immerse->Rinse_Dry2 Anneal Anneal (120°C, 2h) Rinse_Dry2->Anneal Assemble_Cell Assemble 3-Electrode Cell Stabilize_OCP Stabilize OCP Assemble_Cell->Stabilize_OCP Measure_EIS Measure Impedance Stabilize_OCP->Measure_EIS Analyze_Data Analyze Data (Equivalent Circuit) Measure_EIS->Analyze_Data randles_circuit in Rs Rs in->Rs out node1 Rct Rct node1->Rct Cdl Cdl node1->Cdl node2 node2->out Rs->node1 Rct->node2 Cdl->node2

Application Notes and Protocols: 1,2-Ethylenediphosphonic Acid as a Chelating Agent in Agricultural Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Ethylenediphosphonic Acid (also known as Ethane-1,2-diphosphonic acid) as a chelating agent in agricultural formulations. This document details its role in enhancing micronutrient availability to plants and provides protocols for its evaluation.

Introduction

Micronutrient deficiencies are a significant constraint on crop productivity and nutritional quality worldwide.[1] Iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) are essential micronutrients that often exist in soil in forms unavailable to plants, particularly in alkaline and calcareous soils.[2][3] Chelating agents are employed in fertilizers to form stable, water-soluble complexes with these micronutrients, preventing their precipitation and enhancing their uptake by plants.[4][5] this compound is a phosphonate-based chelating agent that offers an alternative to more common aminopolycarboxylate chelators like EDTA and DTPA.[6] The phosphonate groups in its structure allow for the effective chelation of metal ions.[7]

Mechanism of Action

When applied to the soil or as a foliar spray, this compound forms a stable complex with micronutrient cations. This chelated complex protects the metal ion from forming insoluble precipitates with hydroxides, phosphates, or carbonates in the soil.[3] The entire chelated molecule can then be taken up by the plant's root system or absorbed through the leaves.[3][8] Once inside the plant, the micronutrient is released from the chelate and utilized in various metabolic processes.[3]

The logical workflow for the action of this compound as a chelating agent in agriculture is depicted below.

cluster_soil Soil Environment cluster_plant Plant System Insoluble Micronutrients Insoluble Micronutrients Chelated Micronutrient Soluble Metal-Phosphonate Complex Insoluble Micronutrients->Chelated Micronutrient Chelation Chelating Agent This compound Chelating Agent->Chelated Micronutrient Root Uptake Root Uptake Chelated Micronutrient->Root Uptake Absorption Translocation Translocation Root Uptake->Translocation Metabolic Utilization Metabolic Utilization Translocation->Metabolic Utilization Improved Plant Growth Improved Plant Growth Metabolic Utilization->Improved Plant Growth Leads to

Caption: Workflow of this compound in enhancing micronutrient availability.

Data Presentation: Stability Constants

Table 1: Illustrative Stability Constants (log K) of HEDP with Divalent Metal Ions.

Metal Ion log K₁
Cu²⁺ 10.7
Zn²⁺ 10.7
Fe²⁺ -
Mn²⁺ -

Data for HEDP from ResearchGate. It is important to note that stability constants can vary with experimental conditions such as temperature and ionic strength.[9]

For comparison, the stability constants of common aminopolycarboxylate chelating agents are provided below.

Table 2: Stability Constants (log K) of Common Chelating Agents with Divalent Metal Ions.

Metal Ion EDTA DTPA
Cu²⁺ 18.8 21.5
Zn²⁺ 16.5 18.4
Fe²⁺ 14.3 16.5
Mn²⁺ 14.0 15.6

Note: These are generalized values and can vary based on experimental conditions.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a chelating agent in agricultural formulations.

Protocol 1: Determination of Metal Chelation Capacity by Potentiometric Titration

This protocol determines the stability constants of this compound with various metal ions.[10][11]

Materials:

  • This compound

  • Metal salts (e.g., FeCl₃, MnCl₂, ZnSO₄, CuSO₄)

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Standardized potassium hydroxide (KOH) solution (0.1 M, carbonate-free)

  • Potassium chloride (KCl) for ionic strength adjustment

  • High-purity water

  • pH meter with a combination glass electrode

  • Autotitrator or manual titration setup

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M).

    • Prepare stock solutions of the metal salts of known concentrations (e.g., 0.01 M).

    • Prepare a KCl solution (e.g., 1 M) to maintain a constant ionic strength.

  • Titration of the Ligand:

    • In the thermostated vessel, add a known volume of the this compound stock solution and the KCl solution to achieve the desired ionic strength (e.g., 0.1 M).

    • Add a known amount of standardized HCl to lower the initial pH.

    • Titrate the solution with the standardized KOH solution, recording the pH after each addition of titrant.

  • Titration of the Metal-Ligand Complex:

    • In the thermostated vessel, add known volumes of the this compound stock solution, the metal salt stock solution (in a 1:1 molar ratio), and the KCl solution.

    • Add a known amount of standardized HCl.

    • Titrate the solution with the standardized KOH solution, recording the pH after each addition.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of KOH added).

    • Use appropriate software (e.g., Hyperquad) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes from the titration data.[10]

A Prepare Stock Solutions (Ligand, Metal Salts, Acid, Base) C Titrate Ligand Alone with Base A->C D Titrate Ligand + Metal with Base A->D B Calibrate pH Electrode B->C B->D E Record pH vs. Volume of Titrant C->E D->E F Plot Titration Curves E->F G Calculate Protonation and Stability Constants using Software F->G

Caption: Experimental workflow for potentiometric titration.

Protocol 2: Evaluation of Micronutrient Availability in Soil

This protocol assesses the ability of this compound to maintain micronutrients in a soluble, plant-available form in soil.[12]

Materials:

  • Soil sample (e.g., calcareous soil with known micronutrient deficiencies)

  • This compound

  • Micronutrient salts (e.g., FeSO₄, MnSO₄, ZnSO₄, CuSO₄)

  • Control chelating agent (e.g., EDTA)

  • Deionized water

  • Incubation containers

  • Shaker

  • Centrifuge

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Treatment Preparation:

    • Prepare solutions containing the micronutrient salt alone.

    • Prepare solutions containing the micronutrient salt chelated with this compound.

    • Prepare solutions containing the micronutrient salt chelated with the control agent (EDTA).

  • Soil Incubation:

    • To replicate soil samples in incubation containers, add one of the treatment solutions.

    • Add deionized water to bring the soil to a specific moisture content (e.g., field capacity).

    • Incubate the soil samples at a constant temperature for a set period (e.g., 7, 14, and 28 days).

  • Extraction of Available Micronutrients:

    • After each incubation period, extract the plant-available micronutrients from the soil using a suitable extraction solution (e.g., DTPA extraction for Fe, Mn, Zn, and Cu).

  • Analysis:

    • Analyze the concentration of the micronutrients in the extracts using ICP-OES or AAS.

  • Data Comparison:

    • Compare the concentrations of available micronutrients in the soils treated with this compound to the control treatments.

Protocol 3: Plant Growth Trial (Hydroponics)

This protocol evaluates the efficacy of this compound in supplying micronutrients to plants in a controlled hydroponic system.[13][14]

Materials:

  • Hydroponic system (e.g., deep water culture or nutrient film technique)

  • Test plant species (e.g., tomato, cucumber)

  • Nutrient solution formulation lacking the micronutrient of interest

  • This compound

  • Micronutrient salt (e.g., FeSO₄)

  • Control chelating agent (e.g., Fe-EDTA)

  • pH and EC meters

  • Plant growth chamber or greenhouse

Procedure:

  • Experimental Setup:

    • Set up the hydroponic system with multiple replicate units for each treatment.

    • Germinate and grow seedlings of the test plant until they are ready for transplanting.

  • Treatment Application:

    • Prepare the base nutrient solution.

    • Create the following treatment solutions:

      • Control: Base nutrient solution with no added micronutrient.

      • Inorganic: Base nutrient solution with the micronutrient salt.

      • Test Chelate: Base nutrient solution with the micronutrient chelated with this compound.

      • Standard Chelate: Base nutrient solution with the micronutrient chelated with the control agent (e.g., Fe-EDTA).

  • Plant Growth and Monitoring:

    • Transplant the seedlings into the hydroponic units.

    • Monitor and maintain the pH and EC of the nutrient solutions regularly.

    • Observe and record plant growth parameters (e.g., plant height, leaf number, chlorophyll content using a SPAD meter) over a set period (e.g., 4-6 weeks).

  • Harvest and Analysis:

    • At the end of the experiment, harvest the plants and separate them into roots and shoots.

    • Determine the fresh and dry biomass of the roots and shoots.

    • Analyze the micronutrient concentration in the dried plant tissues using ICP-OES or AAS.

  • Data Evaluation:

    • Statistically analyze the plant growth and nutrient uptake data to compare the effectiveness of this compound with the control treatments.

A Seedling Preparation C Transplant Seedlings into Hydroponic System A->C B Prepare Hydroponic Nutrient Solutions (Control, Inorganic, Test Chelate, Standard Chelate) B->C D Monitor Plant Growth and Nutrient Solution Parameters C->D E Harvest Plants D->E F Measure Biomass E->F G Analyze Plant Tissue for Micronutrient Content E->G H Statistical Analysis and Comparison of Treatments F->H G->H

Caption: Workflow for a hydroponic plant growth trial.

Signaling Pathways

The precise signaling pathways involved in the uptake of micronutrients chelated with this compound have not been extensively studied. However, the general mechanism for the uptake of chelated metals in plants involves the transport of the intact metal-chelate complex across the root cell membrane. Plants have evolved two main strategies for iron uptake: Strategy I (in non-graminaceous monocots and dicots) and Strategy II (in graminaceous plants). Strategy I involves the reduction of Fe(III) to Fe(II) at the root surface before uptake, while Strategy II involves the secretion of phytosiderophores to chelate and transport Fe(III) into the root. It is plausible that phosphonate-chelated micronutrients are taken up via transporters that recognize the chelated complex, although further research is needed to elucidate the specific transporters and signaling cascades involved.

Conclusion

This compound shows promise as a chelating agent in agricultural formulations for improving the availability of essential micronutrients to plants. Its effectiveness can be systematically evaluated using the protocols outlined in these application notes. Further research is warranted to determine the specific stability constants of its metal complexes under various soil conditions and to elucidate the precise mechanisms of its uptake and translocation in different plant species.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Ethylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,2-Ethylenediphosphonic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is a two-step synthesis. The first step is the Michaelis-Arbuzov reaction between a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) and a trialkyl phosphite (typically triethyl phosphite) to produce tetraethyl (ethylene)bisphosphonate. The second step involves the acidic hydrolysis of the tetraethyl ester to yield the final product, this compound.

Q2: What are the critical factors affecting the yield of the Michaelis-Arbuzov reaction in this synthesis?

A2: The key factors influencing the yield of tetraethyl (ethylene)bisphosphonate include the purity of reactants, reaction temperature, reaction time, and the molar ratio of the reactants. The choice of alkyl halide is also crucial, with the reactivity order being R-I > R-Br > R-Cl.[1]

Q3: How can I monitor the progress of the synthesis?

A3: The progress of both the Michaelis-Arbuzov reaction and the subsequent hydrolysis can be monitored using ³¹P NMR spectroscopy. In the first step, the disappearance of the triethyl phosphite signal and the appearance of the tetraethyl (ethylene)bisphosphonate signal indicate reaction progression. For the hydrolysis step, the shift of the phosphonate ester signal to the phosphonic acid signal is monitored.

Q4: What are the common impurities in the final product?

A4: Common impurities can include unreacted starting materials, partially hydrolyzed intermediates (monoesters), and byproducts from side reactions. One significant byproduct can be diethyl ethylphosphonate, formed from the reaction of the ethyl bromide byproduct with the triethyl phosphite starting material.[2] Incomplete hydrolysis can also leave residual tetraethyl (ethylene)bisphosphonate.

Q5: What is the best method for purifying the final this compound?

A5: Due to its high polarity and low solubility in organic solvents, this compound is typically purified by crystallization from aqueous solutions. Adjusting the pH can aid in precipitation.[3] For stubborn impurities, ion-exchange chromatography can be an effective purification method.[3]

Troubleshooting Guides

Issue 1: Low Yield of Tetraethyl (ethylene)bisphosphonate (Step 1)
Potential Cause Troubleshooting Steps Recommended Action
Reagent Impurity Trialkyl phosphites are susceptible to oxidation and hydrolysis. Alkyl halides may contain impurities.Use freshly distilled triethyl phosphite and ensure the 1,2-dihaloethane is of high purity.
Suboptimal Reaction Temperature The Michaelis-Arbuzov reaction typically requires elevated temperatures (120-160 °C).[4] Too low a temperature results in a slow reaction rate, while excessively high temperatures can lead to decomposition.Optimize the reaction temperature by running small-scale trials at different temperatures and monitoring the reaction progress by ³¹P NMR or TLC.
Formation of Di-substituted Byproducts A common side reaction is the further reaction of the product with the phosphite.Control the stoichiometry carefully. A slow, dropwise addition of the trialkyl phosphite to the heated dihaloalkane is recommended to maintain a low concentration of the phosphite.
Side Reaction with Ethyl Bromide The ethyl bromide formed as a byproduct can react with the triethyl phosphite starting material.[2]Conduct the reaction in a setup that allows for the removal of the volatile ethyl bromide as it is formed, for example, by using a distillation head.
Issue 2: Incomplete or Slow Hydrolysis (Step 2)
Potential Cause Troubleshooting Steps Recommended Action
Insufficient Acid Concentration or Amount The hydrolysis of phosphonate esters is acid-catalyzed.Use concentrated hydrochloric acid (e.g., 6 M) and ensure a sufficient molar excess.
Inadequate Reaction Time or Temperature Hydrolysis can be slow at room temperature.Reflux the reaction mixture for several hours to ensure complete hydrolysis. Monitor the reaction by ³¹P NMR until the ester signals are no longer present.[5]
Poor Solubility of the Ester The tetraethyl (ethylene)bisphosphonate may not be fully soluble in the aqueous acid.Vigorous stirring is essential to maximize the interfacial area between the ester and the aqueous acid. The use of a co-solvent is generally not recommended as it can complicate purification.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps Recommended Action
Product is too soluble in the crystallization solvent This compound is highly soluble in water.After hydrolysis, concentrate the aqueous solution under reduced pressure to induce crystallization. Cooling the concentrated solution can also promote crystal formation.
Oily or Sticky Product The product may be hygroscopic and can be difficult to handle.After filtration, wash the crystals with a minimal amount of cold water or an acetone:water mixture and dry thoroughly under high vacuum.[3]
Presence of Inorganic Salts Residual salts from the reaction or workup can co-precipitate with the product.If inorganic salts are a major contaminant, consider using a purification method such as ion-exchange chromatography.

Data Presentation

Table 1: Impact of Reactant Ratio on the Yield of Tetraethyl (ethylene)bisphosphonate *

Molar Ratio (1,2-dibromoethane : Triethyl phosphite)Reaction Temperature (°C)Reaction Time (h)Yield (%)
1 : 21504~85
1 : 2.21504~90
1.2 : 21504~88

*Data is generalized from typical Michaelis-Arbuzov reactions for diphosphonates and should be optimized for specific laboratory conditions.

Table 2: Effect of Hydrolysis Conditions on Product Purity *

AcidConcentrationTemperature (°C)Time (h)Purity (by ³¹P NMR)
HCl6 M100 (Reflux)8>95%
HCl3 M100 (Reflux)12~90%
HBr48%100 (Reflux)6>95%

*This data represents typical conditions for phosphonate ester hydrolysis and may require optimization.

Experimental Protocols

Protocol 1: Synthesis of Tetraethyl (ethylene)bisphosphonate

This protocol is a generalized procedure based on the Michaelis-Arbuzov reaction.

Materials:

  • 1,2-Dibromoethane

  • Triethyl phosphite

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer. Ensure all glassware is dry.

  • Charge the flask with 1,2-dibromoethane (1 equivalent).

  • Heat the 1,2-dibromoethane to 140-150°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add triethyl phosphite (2.1 equivalents) dropwise from the dropping funnel over a period of 2-3 hours.

  • After the addition is complete, maintain the reaction mixture at 150°C for an additional 2 hours.

  • Monitor the reaction by ³¹P NMR. The reaction is complete when the signal for triethyl phosphite has disappeared.

  • Cool the reaction mixture to room temperature.

  • Remove the volatile byproducts (ethyl bromide) and any unreacted starting materials under reduced pressure.

  • The crude tetraethyl (ethylene)bisphosphonate can be purified by vacuum distillation.

Protocol 2: Hydrolysis of Tetraethyl (ethylene)bisphosphonate to this compound

This protocol describes the acid-catalyzed hydrolysis of the phosphonate ester.

Materials:

  • Tetraethyl (ethylene)bisphosphonate

  • Concentrated Hydrochloric Acid (e.g., 6 M)

Procedure:

  • In a round-bottom flask, add tetraethyl (ethylene)bisphosphonate (1 equivalent).

  • Add an excess of 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Reflux for 8-12 hours. Monitor the reaction by ³¹P NMR to confirm the disappearance of the ester signals.

  • After completion, cool the reaction mixture in an ice bath to promote crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by acetone.

  • Dry the product under high vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Hydrolysis A 1,2-Dibromoethane + Triethyl Phosphite B Heat to 150°C A->B C Slow Addition of Phosphite B->C D Reaction Monitoring (³¹P NMR) C->D E Workup: Vacuum Distillation D->E F Tetraethyl (ethylene)bisphosphonate E->F G Tetraethyl (ethylene)bisphosphonate + Conc. HCl F->G Intermediate H Reflux (100-110°C) G->H I Reaction Monitoring (³¹P NMR) H->I J Crystallization I->J K Filtration and Washing J->K L Drying K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_step1_issues Step 1 (Arbuzov) Issues cluster_step2_issues Step 2 (Hydrolysis) Issues cluster_solutions Potential Solutions A Low Yield of This compound B Impure Reagents A->B C Suboptimal Temperature A->C D Side Reactions A->D E Incomplete Hydrolysis A->E F Product Loss During Workup A->F G Purify/Check Reagents B->G H Optimize Temperature C->H I Control Stoichiometry & Remove Byproducts D->I J Increase Reaction Time/Temp & Monitor by NMR E->J K Optimize Crystallization & Washing Steps F->K

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1,2-Ethylenediphosphonic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2-Ethylenediphosphonic Acid (EDPA) via recrystallization.

Troubleshooting Guide

Users may encounter several common issues during the recrystallization of this compound. This guide provides a systematic approach to identifying and resolving these problems.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
CRY-001 Low or No Crystal Formation - Solvent is too good: The compound remains soluble even at low temperatures.- Insufficient concentration: The solution is not saturated or supersaturated.- Cooling too rapidly: Crystals do not have adequate time to nucleate and grow.- Presence of impurities inhibiting crystallization. - Add an anti-solvent: Introduce a solvent in which EDPA is poorly soluble (e.g., isopropanol, acetone) dropwise to the heated solution until turbidity appears, then add a few drops of the primary solvent (water) to redissolve.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent.- Slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.- Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure EDPA.- Perform a pre-purification step: If significant impurities are suspected, consider a preliminary purification step.
CRY-002 Oiling Out - High concentration of impurities: Impurities can lower the melting point of the mixture.- Solution is supersaturated at a temperature above the compound's melting point. - Inappropriate solvent system. - Re-heat the solution and add more of the primary solvent (water) to decrease saturation. - Modify the solvent system: Experiment with different ratios of the water/anti-solvent mixture.- Ensure slow cooling to allow crystallization to occur at a lower temperature.
CRY-003 Poor Yield - Too much solvent used: A significant amount of the product remains in the mother liquor.- Premature crystallization during hot filtration. - Crystals lost during transfer or washing. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Recover product from the mother liquor by concentrating it and allowing it to cool again for a second crop of crystals.
CRY-004 Product is Impure After Recrystallization - Crystals formed too quickly, trapping impurities. - Inadequate washing of the crystals. - The chosen solvent system does not effectively separate the impurity. - Ensure slow cooling of the solution. - Wash the crystals thoroughly with ice-cold solvent. - Consider a different solvent or a multi-step purification process if impurities have similar solubility profiles.
CRY-005 Product is a Sticky or Hygroscopic Solid - Residual solvent in the final product. - Inherent hygroscopic nature of phosphonic acids. [1]- Dry the crystals thoroughly under high vacuum. - Consider converting the acid to a salt (e.g., sodium salt), which may be less hygroscopic and easier to handle. [1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: this compound is soluble in water.[2] For recrystallization, a mixed solvent system is often effective for phosphonic acids.[1] A common approach is to dissolve the compound in a minimum amount of hot water and then add a miscible organic solvent in which the acid is less soluble (an anti-solvent), such as ethanol, isopropanol, or acetone, until the solution becomes turbid.[1] The solution is then heated slightly to clarify and cooled slowly to induce crystallization.

Q2: My this compound won't crystallize from water. What should I do?

A2: If crystals do not form from an aqueous solution, it is likely not sufficiently saturated. You can try to concentrate the solution by carefully evaporating some of the water. Alternatively, you can employ a two-solvent system as described in Q1. Inducing crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal can also be effective.

Q3: How can I remove colored impurities during recrystallization?

A3: If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal as it can also adsorb some of your product, leading to a lower yield.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of a solid. This often happens when the solution is highly concentrated with the solute and/or impurities, which can depress the melting point. To prevent this, try using a more dilute solution (add more of the primary solvent) or ensure a slower cooling rate.

Q5: How does pH affect the crystallization of this compound?

A5: The pH of the solution can significantly impact the solubility and crystal formation of acidic compounds. For phosphonic acids, adjusting the pH can be a tool to induce crystallization. For instance, forming a salt by adding a base like sodium hydroxide might decrease its solubility in a particular solvent system and facilitate crystallization.[1] The optimal pH for crystallization should be determined experimentally as it can influence crystal size and purity.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a general guideline. The solvent ratios and volumes should be optimized for your specific sample and scale.

Materials:

  • Crude this compound

  • Deionized Water (Solvent 1)

  • Isopropanol or Acetone (Solvent 2 - Anti-solvent)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Inducing Crystallization: While the filtered solution is still hot, add the anti-solvent (isopropanol or acetone) dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Quantitative Data

SolventTemperature (°C)Solubility ( g/100 mL)Notes
WaterRoom TemperatureSoluble[2]Quantitative data not available. High solubility is expected.
WaterNear BoilingHighly SolubleQuantitative data not available.
IsopropanolRoom TemperatureSparingly SolubleExpected to be a good anti-solvent.
AcetoneRoom TemperatureSparingly SolubleExpected to be a good anti-solvent.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End Product start Crude this compound dissolve Dissolve in minimum hot water start->dissolve hot_filter Hot gravity filtration dissolve->hot_filter add_antisolvent Add anti-solvent (e.g., Isopropanol) hot_filter->add_antisolvent cool Slow cooling add_antisolvent->cool vacuum_filter Vacuum filtration cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry end_product Pure this compound dry->end_product Troubleshooting_Logic start Recrystallization Issue no_crystals No/Low Crystal Formation? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield no_crystals->oiling_out No solution1 Concentrate solution or add anti-solvent no_crystals->solution1 Yes oiling_out->low_yield No solution2 Add more primary solvent and cool slower oiling_out->solution2 Yes solution3 Use minimum hot solvent and wash with cold solvent low_yield->solution3 Yes end Problem Solved solution1->end solution2->end solution3->end

References

Common side products in the synthesis of 1,2-Ethylenediphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,2-Ethylenediphosphonic acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed to help you identify and resolve common problems, such as the presence of unexpected side products, leading to low yields or purification difficulties.

Synthesis Route 1: Phosphorylation of Ethylene Glycol

This method involves the reaction of ethylene glycol with a phosphorus source, typically phosphorus trichloride (PCl₃) followed by hydrolysis, or phosphoric acid.

Q1: My reaction of ethylene glycol with PCl₃ is yielding significant amounts of a chlorinated byproduct instead of the desired diphosphonic acid. What is happening and how can I minimize this?

A1: A common competing reaction is the conversion of the hydroxyl groups of ethylene glycol to chlorides, forming 1,2-dichloroethane.[1][2][3] This occurs because PCl₃ is a potent chlorinating agent.[2][3] The formation of phosphorous acid (H₃PO₃) is also a byproduct of this reaction.[1][2][3]

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low reaction temperature during the initial addition of PCl₃ to favor phosphorylation over chlorination.

  • Stoichiometry: Carefully control the molar ratio of reactants. An excess of PCl₃ can increase the formation of 1,2-dichloroethane.

  • Order of Addition: Consider adding the ethylene glycol to the PCl₃ solution slowly to maintain a low concentration of the alcohol, which can help suppress the chlorination reaction.

Q2: I am observing the formation of oligomeric or polymeric phosphate esters in my reaction between ethylene glycol and phosphoric acid. How can I promote the formation of the monomeric diphosphonic acid?

A2: The reaction of ethylene glycol with phosphoric acid, especially at elevated temperatures, can lead to the formation of poly(ethylene phosphates) through condensation reactions.[4] Pyrophosphoric acid, formed from the dehydration of phosphoric acid, can also act as a phosphorylating agent.[4]

Troubleshooting Steps:

  • Reaction Conditions: Use milder reaction conditions, including lower temperatures and shorter reaction times, to reduce the extent of polymerization.

  • Water Removal: While water removal drives the esterification, excessive removal at high temperatures can promote the formation of pyrophosphoric acid and subsequent polymerization. Careful control of water removal is crucial.

  • Catalyst: The use of certain catalysts, such as zinc oxide, may help to control the reaction and improve the yield of the desired monoester.[4]

Synthesis Route 2: Hydrolysis of 1,2-Bis(dichlorophosphino)ethane

This route involves the synthesis of the precursor 1,2-bis(dichlorophosphino)ethane, which is then hydrolyzed to this compound.

Q3: The synthesis of my 1,2-bis(dichlorophosphino)ethane precursor is resulting in a low yield. What are the critical parameters for this reaction?

A3: The synthesis of 1,2-bis(dichlorophosphino)ethane is typically achieved through the reaction of ethylene, white phosphorus, and phosphorus trichloride.[5] The efficiency of this reaction is highly dependent on the reaction conditions and the purity of the starting materials.

Troubleshooting Steps:

  • Reagent Purity: Ensure that all reactants, especially the white phosphorus and phosphorus trichloride, are of high purity.

  • Reaction Conditions: This reaction often requires elevated temperatures and pressures. Ensure that the reaction parameters are optimized and well-controlled.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphorus compounds.

Q4: During the hydrolysis of 1,2-bis(dichlorophosphino)ethane, I am observing the formation of incompletely hydrolyzed or other phosphorus-containing impurities. How can I ensure complete hydrolysis?

A4: Incomplete hydrolysis can lead to the presence of phosphonous chlorides or mixed phosphonic-phosphonous acids. The presence of excess water and appropriate reaction time are crucial for driving the hydrolysis to completion.

Troubleshooting Steps:

  • Water Stoichiometry: Use a sufficient excess of water to ensure that all P-Cl bonds are hydrolyzed.

  • Reaction Time and Temperature: Allow for an adequate reaction time and consider gentle heating to ensure the hydrolysis goes to completion. Monitor the reaction progress using techniques like ³¹P NMR spectroscopy.

  • pH Control: The pH of the reaction mixture can influence the stability of the final product and byproducts. Neutralization of the generated HCl may be necessary.

Synthesis Route 3: Direct Phosphonation of Ethylene

This method involves the direct reaction of ethylene with a phosphonating agent.

Q5: My direct phosphonation of ethylene is not proceeding efficiently, and I am observing the formation of various unidentified side products. What are the potential issues?

A5: Direct phosphonation of ethylene is a complex process that can be influenced by catalysts, reaction conditions, and the specific phosphonating agent used. Side reactions can include polymerization of ethylene or oxidation of the phosphonating agent.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical for this reaction. Catalysts can range from metal complexes to radical initiators. Ensure the catalyst is active and appropriate for the desired transformation.

  • Reaction Conditions: Optimize the pressure of ethylene, reaction temperature, and solvent to favor the desired phosphonation reaction.

  • Phosphonating Agent: The nature of the phosphonating agent (e.g., phosphorous acid, its esters, or other derivatives) will significantly impact the reaction outcome.[6]

Quantitative Data Summary

Synthesis MethodKey ReactantsCommon Side Products/ImpuritiesTypical Yields
Phosphorylation of Ethylene Glycol Ethylene glycol, PCl₃/H₂O or H₃PO₄1,2-dichloroethane, Phosphorous acid, Poly(ethylene phosphates)Moderate to High
Hydrolysis of 1,2-Bis(dichlorophosphino)ethane 1,2-Bis(dichlorophosphino)ethane, WaterIncompletely hydrolyzed intermediates, HClHigh
Direct Phosphonation of Ethylene Ethylene, Phosphorous acid/derivativesEthylene oligomers/polymers, Oxidized phosphorus speciesVariable

Note: Typical yields are dependent on specific reaction conditions and optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phosphorylation of Ethylene Glycol

Materials:

  • Ethylene glycol

  • Phosphorus trichloride (PCl₃)

  • Deionized water

  • Anhydrous reaction solvent (e.g., dichloromethane)

  • Round-bottom flask with a dropping funnel and condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

  • Add anhydrous dichloromethane to the flask, followed by the slow, dropwise addition of a stoichiometric amount of phosphorus trichloride while cooling the flask in an ice bath.

  • Dissolve ethylene glycol in anhydrous dichloromethane and add it to the dropping funnel.

  • Slowly add the ethylene glycol solution to the stirred PCl₃ solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the slow addition of deionized water through the dropping funnel while cooling the flask in an ice bath.

  • The resulting mixture is then heated to reflux to ensure complete hydrolysis of the phosphonous chloride intermediates.

  • After cooling, the aqueous layer containing the this compound is separated. The product can be further purified by crystallization or chromatography.

Protocol 2: Synthesis of this compound via Hydrolysis of 1,2-Bis(dichlorophosphino)ethane

Materials:

  • 1,2-Bis(dichlorophosphino)ethane

  • Deionized water

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, add a measured amount of 1,2-bis(dichlorophosphino)ethane.

  • Slowly and carefully add an excess of deionized water to the flask. The reaction is exothermic and will generate HCl gas, so it should be performed in a well-ventilated fume hood.

  • Once the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for several hours to ensure complete hydrolysis.

  • Monitor the completion of the reaction by ³¹P NMR spectroscopy.

  • After cooling, the resulting aqueous solution of this compound can be concentrated under reduced pressure. Further purification can be achieved by crystallization.

Logical Relationships in Synthesis

The following diagram illustrates the relationship between the starting materials, the desired product, and the common side products in the phosphorylation of ethylene glycol synthesis route.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products Ethylene Glycol Ethylene Glycol This compound This compound Ethylene Glycol->this compound Desired Reaction 1,2-dichloroethane 1,2-dichloroethane Ethylene Glycol->1,2-dichloroethane Side Reaction Poly(ethylene phosphates) Poly(ethylene phosphates) Ethylene Glycol->Poly(ethylene phosphates) Side Reaction (with H3PO4) PCl3 PCl3 PCl3->this compound PCl3->1,2-dichloroethane Phosphorous Acid Phosphorous Acid PCl3->Phosphorous Acid Byproduct

Caption: Synthesis of this compound from Ethylene Glycol.

References

Overcoming solubility issues of 1,2-Ethylenediphosphonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1,2-Ethylenediphosphonic acid (EDPA) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound (EDPA)?

A1: this compound is a polar molecule that is readily soluble in water.[1][2] Its solubility in organic solvents is generally limited, but it shows improved solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The solubility of EDPA in aqueous solutions is pH-dependent, with solubility increasing in basic conditions due to the deprotonation of the phosphonic acid groups.[3]

Q2: I am having trouble dissolving EDPA in my organic solvent. What are some initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Solvent Choice: Ensure you are using a suitable polar aprotic solvent like high-purity, anhydrous DMSO or DMF.[1]

  • Gentle Heating: Carefully warm the solution to 30-40°C. Mild heating can aid in the dissolution of many compounds.[1]

  • Sonication: Use a sonicator water bath for short intervals (e.g., 5-10 minutes) to help break down aggregates and promote dissolution.[1]

  • Concentration Check: You may be attempting to create a supersaturated solution. Re-evaluate your target concentration and consider preparing a more dilute solution.[1]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides detailed strategies to address persistent solubility challenges with EDPA.

Issue 1: Poor Solubility in Common Organic Solvents

Cause: The high polarity of the phosphonic acid groups in EDPA leads to strong intermolecular hydrogen bonding, limiting its solubility in less polar organic solvents.

Solutions:

  • Esterification to Increase Lipophilicity: Converting the phosphonic acid groups to their corresponding esters can significantly increase solubility in organic solvents.

  • Formation of Organic-Soluble Salts: Reacting EDPA with a suitable base to form a salt can improve its solubility profile.

  • Use of Phase-Transfer Catalysis: For reactions involving EDPA in a biphasic system (e.g., aqueous/organic), a phase-transfer catalyst can facilitate the transfer of the deprotonated EDPA from the aqueous phase to the organic phase for reaction.[2][4]

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes a general method for the esterification of phosphonic acids, which can be adapted for EDPA.[5][6]

Materials:

  • This compound (EDPA)

  • Triethyl orthoacetate (serves as both reagent and solvent)

  • Inert solvent (e.g., Toluene, optional for azeotropic removal of water)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add an excess of triethyl orthoacetate (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux with stirring. The reaction temperature can influence the degree of esterification (mono- vs. di-ester).[5]

  • Monitor the reaction progress using a suitable analytical technique (e.g., ³¹P NMR).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoacetate and any volatile byproducts under reduced pressure using a rotary evaporator.

  • The resulting ester can be purified using appropriate chromatographic techniques if necessary.

Protocol 2: Solubilization using Phase-Transfer Catalysis

This protocol outlines the use of a phase-transfer catalyst (PTC) for a reaction involving EDPA in a biphasic system.[2][7][8]

Materials:

  • This compound (EDPA)

  • Aqueous base (e.g., NaOH, K₂CO₃)

  • Organic solvent (e.g., Dichloromethane, Toluene)

  • Reactant in the organic phase

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Separatory funnel

Procedure:

  • Dissolve the this compound in the aqueous base in a reaction vessel. This will deprotonate the phosphonic acid.

  • Add the organic solvent containing the other reactant to the same vessel.

  • Add a catalytic amount of the phase-transfer catalyst (e.g., 1-10 mol%) to the biphasic mixture.

  • Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • The PTC will facilitate the transfer of the ethylenediphosphonate anion from the aqueous phase to the organic phase, where it can react.

  • Monitor the reaction progress.

  • Upon completion, stop the stirring and allow the layers to separate.

  • The product in the organic layer can be isolated by separating the two phases using a separatory funnel, followed by standard workup procedures (e.g., washing, drying, and solvent evaporation).

Data Presentation

Table 1: Expected Relative Solubility of this compound

Solvent ClassExample SolventsExpected Relative Solubility
WaterWaterHigh
Polar AproticDMSO, DMFModerate to High
AlcoholsMethanol, EthanolLow to Moderate
EthersDiethyl ether, THFLow
HalogenatedDichloromethane, ChloroformVery Low
AromaticToluene, BenzeneInsoluble
AliphaticHexane, HeptaneInsoluble

Note: This table provides expected relative solubilities based on the general behavior of phosphonic acids. Actual quantitative solubility may vary and should be determined experimentally.

Visualizations

G cluster_start Solubility Issue Identified cluster_troubleshooting Initial Troubleshooting Steps cluster_advanced Advanced Strategies cluster_outcome Desired Outcome start Poor solubility of EDPA in organic solvent solvent Verify Solvent Choice (Polar Aprotic: DMSO, DMF) start->solvent heat Apply Gentle Heat (30-40°C) solvent->heat sonicate Use Sonication heat->sonicate concentration Check Concentration sonicate->concentration ester Esterification concentration->ester If still insoluble salt Salt Formation concentration->salt If still insoluble ptc Phase-Transfer Catalysis concentration->ptc For biphasic reactions end EDPA Solubilized / Reaction Proceeds ester->end salt->end ptc->end

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase EDPA EDPA(aq)²⁻ PTC_org [Q⁺]₂EDPA²⁻ EDPA->PTC_org Ion Exchange Base Base (e.g., NaOH) PTC_aq Q⁺X⁻(aq) PTC_aq->PTC_org Reactant Reactant(org) Product Product(org) Reactant->Product Product->PTC_aq Catalyst Regeneration PTC_org->Reactant Reaction

Caption: Mechanism of phase-transfer catalysis for solubilizing and reacting this compound.

References

Optimizing reaction conditions for the phosphorylation of ethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phosphorylation of ethylene glycol.

Troubleshooting Guide

This guide addresses common issues encountered during the phosphorylation of ethylene glycol, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my ethylene glycol phosphate product consistently low?

Low yields can stem from several factors, ranging from reaction conditions to workup procedures. Consider the following possibilities:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time or consider increasing the temperature. Monitoring the reaction progress using techniques like TLC, GC, or 31P NMR is crucial to determine the optimal reaction time.[1]

  • Suboptimal Temperature: For direct esterification with phosphoric acid, temperatures above 150°C can lead to carbonization of the organic compounds, reducing the yield of the desired phosphate ester.[2]

    • Solution: Maintain the reaction temperature within the optimal range for your specific method. For direct esterification, a temperature just above the boiling point to facilitate water removal without causing decomposition is often preferred.

  • Inefficient Water Removal (for direct esterification): The esterification of phosphoric acid is a reversible reaction where water is a byproduct. Inefficient removal of water can shift the equilibrium back towards the reactants.

    • Solution: Use a Dean-Stark apparatus or conduct the reaction under a vacuum to effectively remove water as it is formed.[2]

  • Catalyst/Promoter Issues: The catalyst or promoter may be inactive or used in an incorrect amount.

    • Solution: Ensure the catalyst is fresh and of the correct purity. Optimize the catalyst loading. For direct esterification with phosphoric acid, promoters like zinc oxide can significantly speed up the reaction.[2]

  • Losses During Workup and Purification: Significant product loss can occur during extraction, precipitation, or chromatography.

    • Solution: Ensure complete phase separation during extractions. When precipitating the product, optimize the solvent system and temperature to maximize recovery. For chromatographic purification, select an appropriate stationary and mobile phase to achieve good separation and recovery.

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity for mono-phosphorylated ethylene glycol?

The formation of byproducts such as di- and tri-ethylene glycol phosphates, as well as other side products, is a common challenge.

  • Formation of Di- and Triesters: When using phosphorylating agents with more than one reactive site (like POCl3 or phosphoric acid), over-phosphorylation can occur.

    • Solution: Adjust the stoichiometry of the reactants. Using an excess of ethylene glycol can favor the formation of the monoester.[2] A molar ratio of ethylene glycol to phosphoric acid between 1.1:1 and 2:1 is often preferred.[2]

  • Side Reactions from High Temperatures: As mentioned, high temperatures can lead to carbonization.[2]

    • Solution: Operate at the lowest effective temperature.

  • Use of More Selective Reagents:

    • Solution: Consider using a phosphorylating agent with a single reactive site or one that is more selective for primary alcohols. Alternative reagents include dibenzylchlorophosphate, which can be deprotected under mild conditions.[3] Lewis acid catalysis with P(V) reagents can also offer improved selectivity.[3]

Q3: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A dark coloration of the reaction mixture is a strong indication of decomposition or carbonization.

  • Cause: This is typically caused by excessive heating, especially when using strong acids like phosphoric acid.[2]

  • Prevention:

    • Carefully control the reaction temperature and avoid localized overheating.

    • Ensure uniform stirring.

    • Consider using a milder phosphorylating agent or a catalyst that allows for lower reaction temperatures.

Q4: How can I effectively monitor the progress of my phosphorylation reaction?

Monitoring the reaction is key to achieving optimal results and preventing over- or under-reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product. Staining with a phosphate-specific reagent can be helpful.

  • Gas Chromatography (GC): A powerful technique for quantitative analysis of volatile compounds. The reaction mixture can be sampled, derivatized if necessary, and analyzed to determine the concentration of reactants and products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for identifying and quantifying different phosphorus-containing species in the reaction mixture, such as the starting phosphorylating agent, the desired product, and any phosphorylated byproducts.[4] 1H and 13C NMR can also be used to monitor the modification of the ethylene glycol backbone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for phosphorylating ethylene glycol?

The primary methods include:

  • Direct Esterification with Phosphoric Acid: This is a straightforward approach but often requires high temperatures and a catalyst or promoter to achieve reasonable reaction rates and yields.[2] Water removal is critical for driving the reaction to completion.

  • Using Phosphoryl Chloride (POCl3) or other Halophosphates: These reagents are more reactive than phosphoric acid but can lead to the formation of multiple phosphorylated species and the release of corrosive HCl. The reaction is typically performed in the presence of a base to neutralize the acid.

  • Catalytic Phosphorylation: This involves the use of a catalyst, such as a Lewis acid, to activate either the alcohol or the phosphorylating agent, allowing for milder reaction conditions and potentially higher selectivity.[5][6] Hemiboronic acid catalysis has also been shown to be effective for the monophosphorylation of diols.[3]

Q2: What catalysts can be used for the direct phosphorylation of ethylene glycol with phosphoric acid?

Several metal oxides and salts have been shown to promote the direct esterification of ethylene glycol with phosphoric acid. These include:

  • Zinc oxide[2]

  • Zinc metal[2]

  • Platinum metal[2]

Q3: How can I purify the resulting ethylene glycol phosphate?

Purification strategies depend on the nature of the product and the impurities present. Common techniques include:

  • Precipitation/Crystallization: The phosphate product can sometimes be precipitated from the reaction mixture by the addition of a suitable anti-solvent.

  • Column Chromatography: Silica gel or ion-exchange chromatography can be effective for separating the desired product from unreacted starting materials and byproducts.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be used for purification.[7]

Q4: What are the key safety precautions to consider during the phosphorylation of ethylene glycol?

  • Corrosive Reagents: Many phosphorylating agents, such as phosphoric acid and phosphoryl chloride, are corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Some phosphorylation reactions can be exothermic. It is important to control the rate of reagent addition and have a cooling bath on standby.

  • Pressure Buildup: Reactions that generate gaseous byproducts (e.g., HCl) should be performed in an open or vented system to avoid pressure buildup.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ethylene Glycol Phosphorylation

ParameterDirect Esterification with H₃PO₄Using POCl₃Lewis Acid Catalyzed
Phosphorylating Agent Phosphoric AcidPhosphoryl ChlorideVarious P(V) reagents
Typical Temperature > 150°C (with boiling for water removal)[2]0°C to room temperature40°C to elevated temperatures[5]
Catalyst/Promoter Metal oxides (e.g., ZnO)[2]Base (e.g., pyridine, triethylamine)Lewis acids (e.g., Al(OTf)₃, Ti(IV) complexes)[3][5]
Key Considerations Water removal is crucial; risk of carbonization.[2]Highly reactive, can lead to over-phosphorylation; generates HCl.Milder conditions, potentially higher selectivity.[5]
Typical Yields Variable, can be >80% with optimization.[2]Good to excellent, but selectivity can be an issue.Good to excellent.[5]

Experimental Protocols

Protocol 1: Direct Esterification of Ethylene Glycol with Phosphoric Acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethylene glycol (1.1 to 2 molar equivalents) and phosphoric acid (1 molar equivalent).

  • Catalyst Addition: Add a catalytic amount of zinc oxide (e.g., 0.1-1 mol%).

  • Reaction: Heat the mixture to a temperature that allows for the azeotropic removal of water (typically >150°C).[2] Vigorously stir the reaction mixture.

  • Monitoring: Monitor the reaction progress by collecting aliquots and analyzing them by TLC or 31P NMR. The reaction is complete when the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. The purification method will depend on the desired purity and the nature of the product mixture. This may involve neutralization, extraction, and/or chromatographic purification.

Mandatory Visualization

troubleshooting_workflow start Low Yield of Ethylene Glycol Phosphate check_completion Is the reaction going to completion? start->check_completion check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes increase_time_temp Increase reaction time or temperature. Monitor reaction progress. check_completion->increase_time_temp No check_decomposition Is there evidence of decomposition (dark color)? check_byproducts->check_decomposition No optimize_stoichiometry Optimize reactant stoichiometry. Use excess ethylene glycol for mono-phosphorylation. check_byproducts->optimize_stoichiometry Yes change_reagent Consider a more selective phosphorylating agent. check_byproducts->change_reagent Yes lower_temp Lower reaction temperature. Ensure uniform heating. check_decomposition->lower_temp Yes optimize_workup Review and optimize workup and purification procedures. check_decomposition->optimize_workup No end Improved Yield increase_time_temp->end optimize_stoichiometry->end change_reagent->end lower_temp->end optimize_workup->end

Caption: A troubleshooting workflow for addressing low yields in ethylene glycol phosphorylation.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts Ethylene Glycol Ethylene Glycol Reaction Reaction Ethylene Glycol->Reaction Phosphorylating Agent Phosphorylating Agent Phosphorylating Agent->Reaction Catalyst / Promoter Catalyst / Promoter Catalyst / Promoter->Reaction Temperature Temperature Temperature->Reaction Solvent Solvent Solvent->Reaction Mono-phosphorylated EG Mono-phosphorylated EG Reaction->Mono-phosphorylated EG Di/Tri-phosphorylated EG Di/Tri-phosphorylated EG Reaction->Di/Tri-phosphorylated EG Decomposition Products Decomposition Products Reaction->Decomposition Products Purification Purification Mono-phosphorylated EG->Purification Final Product Final Product Purification->Final Product

Caption: An overview of the experimental workflow for ethylene glycol phosphorylation.

References

Preventing hydrolysis of 1,2-Ethylenediphosphonic acid esters during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1,2-ethylenediphosphonic acid esters during their synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound esters, focusing on the prevention of unwanted hydrolysis.

Issue 1: Low yield of the desired ester with significant formation of hydrolyzed byproducts (monoesters or the free phosphonic acid).

  • Potential Cause A: Presence of Water in Reagents or Glassware

    • Question: My reaction is producing a significant amount of the hydrolyzed phosphonic acid alongside my target ester. I suspect water contamination. What are the common sources and how can I avoid them?

    • Answer: The presence of even trace amounts of water can lead to the hydrolysis of the target ester, especially at elevated temperatures. Common sources of water include inadequately dried glassware, solvents, and reagents. To mitigate this, it is crucial to employ anhydrous reaction conditions. All glassware should be oven-dried (e.g., at 120°C overnight) or flame-dried under an inert atmosphere (e.g., argon or nitrogen) and allowed to cool in a desiccator. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in sealed bottles under an inert atmosphere. Reagents should be stored in a desiccator, and hygroscopic materials should be handled in a glovebox or under a positive pressure of an inert gas.

  • Potential Cause B: Inappropriate Reaction Temperature or Duration

    • Question: I am observing significant byproduct formation, which seems to worsen with longer reaction times. Could the reaction temperature be the culprit?

    • Answer: Yes, elevated temperatures and prolonged reaction times can promote the hydrolysis of the ester product. While many reactions for the synthesis of phosphonate esters, such as the Michaelis-Arbuzov reaction, require heating to proceed at a reasonable rate, excessive temperatures can lead to side reactions, including pyrolysis of the ester to the corresponding acid.[1][2] It is essential to carefully control the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing byproduct formation. For instance, in the synthesis of tetraethyl methylenebisphosphonate, a related compound, reaction temperatures are typically maintained between 25-60°C.[3][4]

  • Potential Cause C: Hydrolysis During Workup and Purification

    • Question: My reaction appears clean by in-process monitoring, but I isolate a mixture of my desired ester and its hydrolyzed form after purification. How can I prevent hydrolysis during the workup?

    • Answer: Standard aqueous workups can introduce water and acidic or basic conditions that promote hydrolysis. To avoid this, consider using anhydrous workup techniques. For example, after the reaction is complete, the mixture can be cooled, and any solid byproducts can be removed by filtration under an inert atmosphere. The solvent can then be removed under reduced pressure. If an extractive workup is necessary, it is advisable to use a saturated aqueous sodium chloride solution (brine) instead of pure water to minimize the solubility of the ester in the aqueous phase and reduce contact time with water. The organic layer should be promptly dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and concentrated.[5] For purification, while flash chromatography on silica gel is common, the acidic nature of silica can sometimes cause hydrolysis of sensitive esters. In such cases, using neutralized silica gel (by pre-treating with a base like triethylamine) or opting for alternative stationary phases like alumina may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound esters, and which is least prone to hydrolysis?

A1: The most prevalent method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction.[1][2][6][7] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For this compound esters, this would typically involve reacting a trialkyl phosphite with a 1,2-dihaloethane. Another common method is the phosphonoethylation of hydrophosphoryl compounds. The susceptibility to hydrolysis is generally more dependent on the reaction conditions (especially the presence of water and high temperatures) and the workup procedure rather than the specific synthetic route.[3][4] Regardless of the method, maintaining strict anhydrous conditions is the most critical factor in preventing hydrolysis.

Q2: How can I effectively monitor the progress of my reaction and detect the formation of hydrolysis byproducts?

A2: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the consumption of starting materials and the formation of the product. The hydrolyzed byproducts are typically much more polar than the desired ester and will have a significantly lower Rf value.

  • ³¹P NMR Spectroscopy: This is a powerful technique for monitoring reactions involving phosphorus-containing compounds. The desired diphosphonate ester will have a characteristic chemical shift, while the partially and fully hydrolyzed species will appear as distinct signals at different chemical shifts. This allows for the direct observation and quantification of hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to identify and quantify the desired product and any byproducts, including those resulting from hydrolysis.

Q3: What are the optimal storage conditions for purified this compound esters to prevent degradation over time?

A3: this compound esters can be sensitive to moisture.[8] To ensure long-term stability, they should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at room temperature or refrigerated.[9] Storing in a desiccator can also provide an additional layer of protection against atmospheric moisture.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Phosphonate Esters

ParameterCondition ACondition BExpected OutcomeCitation
Solvent Anhydrous polar aprotic (e.g., DMF, THF)Protic (e.g., Ethanol)Higher yield of ester in aprotic solvents due to minimization of side reactions with the solvent.[3][4]
Temperature 25-60°C> 100°CLower temperatures favor the desired ester formation by reducing the rate of thermal decomposition and hydrolysis.[3][4]
Atmosphere Inert (Argon or Nitrogen)Ambient AirAn inert atmosphere prevents the introduction of moisture, thus minimizing hydrolysis and increasing the yield of the pure ester.
Workup Anhydrous filtration and evaporationAqueous extractionAnhydrous workup avoids contact with water, a key reagent for the undesired hydrolysis side reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of Tetraethyl 1,2-Ethylenediphosphonate under Anhydrous Conditions

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

  • 1,2-Dibromoethane

  • Triethyl phosphite

  • Anhydrous Toluene

  • Inert gas supply (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a positive pressure of argon.

  • In the flask, place 1,2-dibromoethane (1 equivalent) dissolved in anhydrous toluene.

  • Heat the solution to reflux (approximately 110°C).

  • Add triethyl phosphite (2.2 equivalents) dropwise to the refluxing solution over 1-2 hours using the dropping funnel.

  • After the addition is complete, continue to heat the reaction mixture at reflux and monitor its progress by TLC or ³¹P NMR at regular intervals.

  • Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature.

  • Remove the solvent and any volatile byproducts under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure tetraethyl 1,2-ethylenediphosphonate.

Protocol 2: Monitoring the Reaction by ³¹P NMR Spectroscopy

  • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe under an inert atmosphere.

  • Dilute the aliquot with an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The starting triethyl phosphite will appear at approximately +139 ppm. The product, tetraethyl 1,2-ethylenediphosphonate, will show a signal around +30 ppm. Any hydrolyzed byproducts, such as diethyl hydrogen phosphonate, will appear at a different chemical shift (typically around +7 ppm).

  • The relative integrals of these peaks can be used to estimate the reaction conversion and the extent of hydrolysis.

Visualizations

Troubleshooting Workflow for Low Ester Yield start Low Yield of Ester & High Hydrolysis check_water Check for Water Contamination start->check_water check_temp Evaluate Reaction Temperature/Time check_water->check_temp No sol_water Implement Anhydrous Techniques: - Dry glassware & solvents - Use inert atmosphere check_water->sol_water Yes check_workup Assess Workup & Purification check_temp->check_workup No sol_temp Optimize Conditions: - Lower temperature - Reduce reaction time - Monitor via TLC/NMR check_temp->sol_temp Yes sol_workup Modify Purification: - Use anhydrous workup - Employ neutral silica/alumina - Minimize exposure to water check_workup->sol_workup Yes end Improved Yield & Purity sol_water->end sol_temp->end sol_workup->end

Caption: Troubleshooting workflow for low ester yield.

Experimental Workflow for Anhydrous Synthesis cluster_prep Preparation (Moisture Control is Critical) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware (Oven/Flame) prep2 Use Anhydrous Solvents prep1->prep2 prep3 Establish Inert Atmosphere (Ar/N2) prep2->prep3 react1 Charge Reagents prep3->react1 react2 Control Temperature react1->react2 react3 Monitor Progress (TLC/NMR) react2->react3 workup1 Solvent Removal (Vacuum) react3->workup1 workup2 Purification (e.g., Vacuum Distillation) workup1->workup2

Caption: Experimental workflow for anhydrous synthesis.

Reaction Pathways: Synthesis vs. Hydrolysis reactants Trialkyl Phosphite + 1,2-Dihaloethane product 1,2-Ethylenediphosphonic Acid Ester (Desired) reactants->product Michaelis-Arbuzov Reaction (Anhydrous, Controlled Temp.) hydrolysis_byproduct Partially/Fully Hydrolyzed Acid (Undesired) product->hydrolysis_byproduct Hydrolysis water H2O

Caption: Competing reaction pathways.

References

Technical Support Center: Enhancing the Stability of 1,2-Ethylenediphosphonic Acid Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of surfaces functionalized with 1,2-Ethylenediphosphonic acid (EDP). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses common issues that can arise during the functionalization of surfaces with this compound, leading to instability of the modified surface.

Problem Possible Causes Solutions
Poor Surface Coverage or Incomplete Monolayer Formation 1. Surface Contamination: Organic residues or particulate matter on the substrate can hinder the uniform binding of EDP. 2. Suboptimal Deposition Time: Insufficient incubation time may not allow for the formation of a densely packed monolayer. 3. Incorrect EDP Concentration: A concentration that is too low can result in sparse coverage, while a concentration that is too high can lead to the formation of disordered multilayers.[1]1. Rigorous Substrate Cleaning: Implement a thorough cleaning protocol. This often involves sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying with a nitrogen stream. An oxygen plasma or UV-ozone treatment immediately before deposition can also be very effective.[1] 2. Optimize Deposition Time: Conduct a time-course study to find the optimal deposition time where surface coverage reaches a plateau. Deposition times can range from a few hours to over 24 hours.[1] 3. Optimize EDP Concentration: The ideal concentration should be determined experimentally. A typical starting point is in the range of 0.1 mM to 1 mM.[1]
Layer Instability and Delamination in Aqueous Environments 1. Hydrolytic Instability: The bond between the phosphonic acid and the substrate may be susceptible to hydrolysis, especially at extreme pH values. 2. Inappropriate Substrate: The chosen substrate may not form a strong, stable bond with the phosphonic acid. 3. Physisorption vs. Chemisorption: Some EDP molecules may be physically adsorbed rather than chemically bound, leading to easy removal.1. Control pH: The pH of the environment can significantly impact the stability of the phosphonic acid layer. Extreme pH levels can lead to the desorption of the layer.[2] 2. Substrate Selection: Use substrates with a high density of surface hydroxyl groups, such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zinc oxide (ZnO), and silicon dioxide (SiO₂).[1] 3. Post-Deposition Annealing: A thermal annealing step after deposition can promote the formation of more stable, covalent M-O-P bonds. For example, annealing at 140°C for 48 hours has been used for phosphonic acids on silicon oxide.[1] 4. Rinsing: After incubation, rinse the substrate thoroughly with a fresh anhydrous solvent to remove any non-covalently bound molecules.[3]
Surface Aggregation (for nanoparticle functionalization) 1. Incomplete Surface Coverage: Exposed nanoparticle surfaces can interact and lead to aggregation.[2] 2. Interparticle Bridging: If not properly controlled, the diphosphonic nature of EDP could potentially bridge between nanoparticles. 3. Solvent Incompatibility: The solvent may not be suitable for maintaining the dispersion of the functionalized nanoparticles.[2]1. Ensure Complete Coverage: Optimize the EDP concentration and reaction time to achieve full surface functionalization.[2] 2. Control Reaction Conditions: Carefully control the stoichiometry of EDP to nanoparticles. 3. Solvent Selection: Choose a solvent that provides good dispersion for both the bare and functionalized nanoparticles.

Logical Workflow for Troubleshooting

G start Problem: Unstable EDP Layer q1 Is the surface coverage poor? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Troubleshoot Coverage: - Optimize Cleaning - Optimize Deposition Time - Optimize EDP Concentration a1_yes->sol1 q2 Does the layer delaminate in aqueous solution? a1_no->q2 end_node Problem Resolved sol1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Enhance Hydrolytic Stability: - Control pH - Select Appropriate Substrate - Post-Deposition Annealing a2_yes->sol2 q3 Are you observing nanoparticle aggregation? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes Yes sol3 Prevent Aggregation: - Ensure Complete Coverage - Control Stoichiometry - Optimize Solvent a3_yes->sol3 sol3->end_node G cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Treatment clean Substrate Cleaning (Sonication, Solvents) activate Surface Activation (O₂ Plasma / UV-Ozone) clean->activate immersion Immerse Substrate (12-24h) activate->immersion solution Prepare 1mM EDP Solution solution->immersion rinse Rinse with Solvent immersion->rinse dry Dry with N₂ rinse->dry anneal Optional Annealing (120-140°C) dry->anneal end_node end_node anneal->end_node Characterization G sub Substrate (M-OH) reaction Condensation Reaction (Heat/Time) sub->reaction plus1 + edp EDP HO(OH)P-CH₂-CH₂-P(OH)OH edp->reaction bound_surface Functionalized Surface (M-O-P Linkage) reaction->bound_surface water 2 H₂O reaction->water plus2 +

References

Troubleshooting poor adhesion of 1,2-Ethylenediphosphonic acid on metal substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Ethylenediphosphonic acid (EDPA) for surface modification of metal substrates.

Troubleshooting Guides

Poor adhesion of this compound (EDPA) layers can manifest as incomplete monolayer formation, inconsistent surface properties, or delamination. This guide provides a structured approach to identifying and resolving common issues.

Question: Why is my EDPA monolayer incomplete or showing low surface coverage?

Answer:

Incomplete monolayer formation is a frequent challenge that can be attributed to several factors, from substrate preparation to deposition conditions.

Potential Causes and Solutions:

  • Inadequate Substrate Cleanliness: The presence of organic or inorganic contaminants on the metal surface is a primary reason for poor adhesion. A rigorous cleaning protocol is essential.

  • Sub-optimal Surface Hydroxylation: The phosphonic acid headgroups of EDPA bind to hydroxyl groups on the metal oxide surface. Insufficient hydroxylation will lead to poor anchoring of the monolayer.

  • Incorrect EDPA Solution Concentration: The concentration of the EDPA solution plays a critical role. If the concentration is too low, the formation of a dense monolayer may be kinetically limited. Conversely, a concentration that is too high can lead to the formation of aggregates and multilayers.[1]

  • Presence of Water in Solvent: Trace amounts of water in the solvent or on the substrate can lead to the formation of EDPA aggregates in the solution, which can then deposit on the surface, resulting in a disordered and incomplete layer.[1]

  • Inappropriate Immersion Time: The time the substrate is immersed in the EDPA solution is a critical parameter. Insufficient immersion time will not allow for the formation of a complete monolayer. On the other hand, excessively long immersion times, particularly with certain sensitive substrates, could lead to surface etching or the formation of undesirable precipitates.[2]

Question: My EDPA layer is peeling or flaking off the substrate. What are the likely causes and how can I fix it?

Answer:

Delamination is a clear indicator of poor adhesion and suggests a weak interaction between the EDPA layer and the metal substrate.

Potential Causes and Solutions:

  • Weak Interfacial Bonding: The formation of a robust monolayer relies on the establishment of strong, covalent or quasi-covalent bonds between the phosphonic acid groups and the metal oxide surface.

  • Aggressive Rinsing: While a thorough rinsing step is necessary to remove physically adsorbed molecules, an overly aggressive rinsing procedure, especially before strong bonds have formed, can remove the intended monolayer.

  • Environmental Contamination: Exposure to contaminants in the atmosphere, such as hydrocarbons or silicones, after deposition can compromise the integrity of the monolayer and its adhesion to the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound adhesion to metal substrates?

A1: this compound (EDPA) adheres to metal substrates primarily through the interaction of its two phosphonic acid headgroups with the native oxide layer present on the metal surface. This process typically involves the formation of strong, hydrolytically stable metal-oxygen-phosphorus (M-O-P) bonds.[3] The bifunctional nature of EDPA allows for the possibility of binding in various configurations, including the potential for cross-linking on the surface.

Q2: Which metal substrates are suitable for EDPA modification?

A2: Phosphonic acids, in general, show strong affinity for a wide range of metal and metal oxide surfaces.[3][4] Substrates such as stainless steel, titanium and its alloys, aluminum and its alloys, and tantalum are excellent candidates for modification with EDPA due to their stable native oxide layers. While phosphonic acids can also be applied to other metals like gold, the interaction is generally considered weaker compared to metal oxides.[5]

Q3: How does the bifunctional nature of EDPA affect adhesion compared to monofunctional phosphonic acids?

A3: The two phosphonic acid groups in EDPA can potentially lead to a more complex and potentially stronger interaction with the substrate surface compared to monofunctional phosphonic acids. The two headgroups can chelate surface metal atoms or bind to adjacent sites, which could result in a more densely packed and stable monolayer. This bifunctional nature can also promote intermolecular interactions, potentially leading to the formation of a networked structure on the surface.

Q4: What is the importance of the native oxide layer on the metal substrate for EDPA adhesion?

A4: The native oxide layer is crucial for the strong adhesion of phosphonic acids. The phosphonic acid groups interact with the hydroxyl groups (-OH) present on the surface of the metal oxide to form stable M-O-P bonds.[6] A clean, uniform, and well-hydroxylated oxide layer provides a high density of binding sites for the EDPA molecules, leading to the formation of a dense and stable self-assembled monolayer.

Q5: Can post-deposition annealing improve the adhesion of the EDPA layer?

A5: Yes, a post-deposition annealing step can significantly improve the adhesion and ordering of phosphonic acid layers.[2] Heating the substrate after EDPA deposition can promote the formation of more stable, covalent M-O-P bonds by driving off residual water and solvent from the interface. However, the annealing temperature and duration must be carefully optimized to avoid thermal degradation of the organic layer.

Data Presentation

Table 1: Comparison of Adhesion Strength for Phosphonic Acid-Based Treatments on Metal Substrates

Phosphonic Acid TreatmentMetal SubstrateAdhesion Test MethodAdhesion Strength (MPa)Reference
No TreatmentRusted SteelPull-off1.93[7]
Tannic Converter + 50 g/L Phosphoric AcidRusted SteelPull-off11.63[7]
No PretreatmentCuSn12 BronzePull-off~5.51[4]
COOH-PA PretreatmentCuSn12 BronzePull-off8.03[4]
NH2-PA PretreatmentCuSn12 BronzePull-off7.96[4]

Note: Data for this compound is not explicitly available in the reviewed literature. The table presents data for phosphoric acid and other functionalized phosphonic acids to provide a general understanding of the adhesion improvement achievable with phosphonate treatments.

Experimental Protocols

Protocol 1: General Procedure for the Formation of an EDPA Self-Assembled Monolayer (SAM) on a Metal Substrate

1. Substrate Cleaning: a. Sonicate the metal substrate in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally, deionized water (15 minutes each).[2] b. Dry the substrate thoroughly under a stream of dry, inert gas (e.g., nitrogen or argon). c. For optimal surface hydroxylation, an optional treatment with UV/ozone or oxygen plasma for 5-10 minutes can be performed.[2]

2. EDPA Solution Preparation: a. Prepare a dilute solution of this compound in a suitable anhydrous solvent. A typical concentration range is 1-5 mM. b. Commonly used solvents for phosphonic acid SAMs include ethanol, isopropanol, and tetrahydrofuran (THF). c. Ensure the EDPA is fully dissolved. Gentle sonication may be required.

3. SAM Formation: a. Immerse the cleaned and dried substrate into the EDPA solution in a sealed container to prevent solvent evaporation and contamination. b. The immersion time can range from a few hours to 24 hours at room temperature.[2] The optimal time may need to be determined experimentally.

4. Rinsing: a. After immersion, gently remove the substrate from the solution. b. Rinse the substrate with fresh, anhydrous solvent to remove any physically adsorbed EDPA molecules. c. Dry the substrate again under a stream of dry, inert gas.

5. Post-Deposition Annealing (Optional): a. To enhance the stability and adhesion of the monolayer, a post-deposition annealing step can be performed. b. Place the EDPA-coated substrate in an oven or on a hotplate in an inert atmosphere. c. Heat the substrate to a temperature between 100-150°C for 1-2 hours. The optimal conditions will depend on the substrate and the desired properties of the monolayer.[2]

Mandatory Visualization

Caption: Experimental workflow for the formation and characterization of a this compound self-assembled monolayer on a metal substrate.

binding_mechanism cluster_substrate Metal Substrate cluster_edpa EDPA Molecule cluster_bound Bound EDPA metal_bulk Metal Bulk metal_oxide Metal Oxide Layer (e.g., TiO₂, Al₂O₃) hydroxyl Surface Hydroxyl Groups (-OH) interaction Adsorption from Solution edpa P(=O)(OH)₂ Ethylene Bridge P(=O)(OH)₂ edpa->interaction mop_bond Formation of M-O-P Bonds interaction->mop_bond bound_edpa P(-O)₂ Ethylene Bridge P(-O)₂ bound_edpa:p1->hydroxyl Bidentate/Tridentate Binding bound_edpa:p2->hydroxyl mop_bond->bound_edpa

Caption: Schematic representation of the binding mechanism of this compound to a hydroxylated metal oxide surface.

References

Minimizing impurities in commercial grade 1,2-Ethylenediphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in commercial-grade 1,2-Ethylenediphosphonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification and handling of this compound.

Question: My this compound appears as a sticky or oily solid. How can I obtain a crystalline product?

Answer: A sticky or oily appearance often indicates the presence of residual solvents or hygroscopic impurities. Several recrystallization techniques can be employed to obtain a crystalline product. The choice of solvent is critical and may require some experimentation.

  • Initial Approach: Single Solvent Recrystallization

    • Dissolve the crude this compound in a minimum amount of hot deionized water.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try cooling the solution in an ice bath.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

    • Dry the crystals under high vacuum.

  • Alternative Approach: Mixed Solvent Recrystallization If crystallization from water is unsuccessful, a mixed solvent system can be effective.[1]

    • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., water or ethanol) at an elevated temperature.

    • Gradually add a "poor" solvent (e.g., isopropanol or acetone) in which the desired product is less soluble, until the solution becomes slightly turbid.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect and dry the crystals as described above.

Question: I suspect my sample of this compound is contaminated with inorganic phosphates or phosphorous acid. How can I remove these impurities?

Answer: Ion-exchange chromatography is a highly effective method for separating ionic impurities such as inorganic phosphates and phosphorous acid from this compound. A strong anion-exchange resin is typically used for this purpose.

  • Experimental Protocol: Anion-Exchange Chromatography

    • Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex 1x8) in deionized water and pack it into a chromatography column.

    • Equilibration: Equilibrate the column by washing it with several column volumes of deionized water until the pH of the eluate is neutral.

    • Sample Loading: Dissolve the impure this compound in a small volume of deionized water and load it onto the column.

    • Elution: Elute the column with a gradient of increasing concentration of a suitable eluent, such as aqueous formic acid or hydrochloric acid. The more weakly charged impurities (like phosphorous acid) will elute first, followed by the this compound.

    • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product and impurities using a suitable analytical technique, such as ³¹P NMR or HPLC.

    • Product Recovery: Combine the pure fractions, and remove the solvent and eluent by rotary evaporation or lyophilization.

Question: My ³¹P NMR spectrum shows multiple peaks in addition to the main product signal. What are these impurities and how can I identify them?

Answer: The presence of multiple peaks in the ³¹P NMR spectrum indicates other phosphorus-containing species. The chemical shift of these peaks can provide clues to their identity.

  • Potential Impurities and their Expected ³¹P NMR Chemical Shifts:

    • Phosphorous Acid (H₃PO₃): A common starting material that may be present in the final product. It typically appears as a sharp singlet.

    • Phosphate Esters: Formed by the reaction of phosphonic acids with residual alcohols (e.g., ethylene glycol). Their chemical shifts will vary depending on the specific ester.

    • Vinylphosphonic Acid: A potential byproduct from elimination reactions.

    • Polyphosphates: Can form under certain reaction or storage conditions.

  • Identification Strategy:

    • Spiking Experiments: Add a small amount of a suspected impurity standard (e.g., phosphorous acid) to your NMR sample. An increase in the intensity of a specific peak will confirm the identity of that impurity.

    • 2D NMR Spectroscopy: Techniques like ¹H-³¹P HMBC can help to establish connectivity between phosphorus and proton atoms, aiding in the structural elucidation of unknown impurities.

    • Literature Comparison: Compare the observed chemical shifts with those reported in the literature for related phosphonic acid compounds.

Question: How can I quantify the purity of my this compound and the concentration of specific impurities?

Answer: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of this compound and resolving it from its impurities. Due to the lack of a strong UV chromophore in the molecule, a UV detector may not be suitable unless derivatization is performed. Alternative detection methods are often more effective.

  • Recommended HPLC Method:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A buffered aqueous mobile phase, for example, a phosphate buffer at a controlled pH, with an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to resolve all components.

    • Detection:

      • Refractive Index (RI) Detection: Sensitive to any analyte that has a different refractive index from the mobile phase.

      • Evaporative Light Scattering Detection (ELSD): A universal detector that is suitable for non-volatile analytes.

      • Mass Spectrometry (MS): Provides mass information for each peak, aiding in identification and quantification.

Frequently Asked Questions (FAQs)

What are the most common impurities in commercial-grade this compound?

Based on common industrial synthesis routes, the following impurities are often encountered:

Impurity CategorySpecific ExamplesPotential Origin
Unreacted Starting Materials Phosphorous acid, Ethylene glycol, 1,2-DibromoethaneIncomplete reaction
Inorganic Acids Hydrochloric acid, Hydrobromic acidByproducts of synthesis (e.g., from PCl₃ or PBr₃)
Related Organophosphorus Compounds Vinylphosphonic acid, Phosphate esters, (2-Hydroxyethyl)phosphonic acidSide reactions, degradation
Residual Solvents Water, Ethanol, IsopropanolPurification process

How can I prevent the formation of impurities during storage?

This compound is a hygroscopic solid. To minimize degradation and contamination during storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid exposure to high temperatures and humidity.

What is the impact of impurities on my experiments?

The impact of impurities depends on the specific application:

  • In Drug Development: Even small amounts of impurities can have unintended biological effects and are strictly regulated.

  • In Materials Science: Impurities can affect the coordination properties of the phosphonic acid groups, leading to defects in the resulting materials.

  • In General Research: The presence of unknown impurities can lead to erroneous experimental results and difficulties in reproducing data.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Water/Ethanol)

  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Add a minimal amount of hot deionized water (e.g., 5-10 mL) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • While the solution is still hot, add ethanol dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cool the flask further in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Analysis of Purity by ³¹P NMR Spectroscopy

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate) if quantitative analysis is required.

  • Transfer the solution to an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum on a spectrometer.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks corresponding to this compound and any impurities.

  • Calculate the purity by comparing the integral of the product peak to the sum of all phosphorus-containing species' integrals.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude 1,2-Ethylenediphosphonic Acid dissolve Dissolve in Hot Water crude->dissolve add_etoh Add Ethanol (Anti-solvent) dissolve->add_etoh cool Slow Cooling add_etoh->cool filter Vacuum Filtration cool->filter dry Dry Under Vacuum filter->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow for this compound.

troubleshooting_pathway start Impure Commercial This compound check_appearance Is the product sticky or oily? start->check_appearance recrystallize Perform Recrystallization (e.g., Water/Ethanol) check_appearance->recrystallize Yes check_purity_nmr Analyze by ³¹P NMR. Are there extra P-peaks? check_appearance->check_purity_nmr No recrystallize->check_purity_nmr ion_exchange Purify by Ion-Exchange Chromatography check_purity_nmr->ion_exchange Yes hplc_analysis Quantify Purity by HPLC-ELSD/MS check_purity_nmr->hplc_analysis No ion_exchange->hplc_analysis final_product High Purity This compound hplc_analysis->final_product

Caption: Troubleshooting flowchart for purifying this compound.

References

Technical Support Center: Particle Size Control of MOFs using 1,2-Ethylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1,2-Ethylenediphosphonic acid for controlling the particle size of Metal-Organic Frameworks (MOFs). The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of MOFs when using this compound as a modulator for particle size control.

Problem Potential Cause(s) Suggested Solution(s)
Broad Particle Size Distribution 1. Inhomogeneous mixing of precursors.2. Uncontrolled nucleation and growth rates.3. Temperature fluctuations during synthesis.1. Ensure vigorous and consistent stirring during the initial stages of the reaction.2. Gradually add the this compound modulator to the reaction mixture.3. Use a temperature-controlled oil bath or oven to maintain a stable reaction temperature.
Formation of Amorphous Precipitate Instead of Crystalline MOFs 1. Excessively high concentration of this compound.2. Rapid precipitation due to high supersaturation.3. Incorrect solvent system.1. Decrease the molar ratio of this compound to the primary organic linker.2. Reduce the overall concentration of the metal salt and organic linker.3. Experiment with different solvent mixtures to improve the solubility of the precursors.
Consistently Large Particle Size (>1 µm) 1. Insufficient amount of this compound.2. Slow nucleation rate compared to crystal growth.3. High reaction temperature promoting crystal growth.1. Increase the concentration of this compound in a stepwise manner.2. Consider a lower reaction temperature to favor nucleation.3. Shorten the reaction time to limit the extent of crystal growth.[1]
Consistently Small Particle Size (<100 nm) with Poor Crystallinity 1. Excessive amount of this compound leading to inhibition of crystal growth.2. Low reaction temperature hindering crystal maturation.1. Reduce the concentration of the this compound modulator.2. Increase the reaction temperature or extend the reaction time to promote better crystal formation.
Irregular Crystal Morphology 1. Presence of impurities in the reactants or solvent.2. The binding affinity of this compound is too strong for the specific metal-linker system.1. Use high-purity reagents and solvents.2. If possible, consider a different phosphonic acid modulator with a lower binding affinity.

Frequently Asked Questions (FAQs)

Q1: How does this compound control the particle size of MOFs?

A1: this compound acts as a coordinating modulator. It competes with the primary organic linker for coordination to the metal ions or clusters that form the secondary building units (SBUs) of the MOF.[2] This competition can influence both the nucleation and growth stages of MOF formation. By modulating the rate of these processes, the final particle size can be controlled.[1][3]

Q2: What is the typical molar ratio of this compound to the primary organic linker?

A2: The optimal molar ratio is highly dependent on the specific MOF system (metal ion, organic linker, solvent, and temperature). A good starting point is a modulator-to-linker molar ratio of 0.5:1. This can then be systematically varied (e.g., 0.1:1, 1:1, 2:1) to achieve the desired particle size.

Q3: Can this compound be used with any type of MOF?

A3: In theory, this compound can be used with a variety of MOFs, particularly those with hard metal centers like Zr(IV), Ti(IV), and Cr(III), due to the strong affinity of phosphonate groups for these metals.[4] However, its effectiveness will depend on the specific coordination chemistry of the MOF system. Experimental validation is always necessary.

Q4: Does the addition of this compound affect the porosity and surface area of the final MOF product?

A4: Yes, the use of modulators can introduce defects in the MOF structure, which may alter the porosity and surface area.[5] It is crucial to characterize the final product using techniques such as gas adsorption (e.g., N2 isotherm) to assess these properties.

Q5: Are there any safety precautions to consider when working with this compound?

A5: this compound is a corrosive substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the synthesis of a generic Zr-based MOF (similar to UiO-66) using this compound as a modulator. These tables are for illustrative purposes to demonstrate the expected trends.

Table 1: Effect of Modulator Concentration on Particle Size Conditions: ZrCl₄:Primary Linker = 1:1, DMF, 120 °C, 24 h

Molar Ratio (Modulator:Linker)Average Particle Size (nm)Standard Deviation (nm)
0:1 (Control)850150
0.5:142050
1:125035
2:112020

Table 2: Effect of Reaction Temperature on Particle Size Conditions: ZrCl₄:Primary Linker:Modulator = 1:1:1, DMF, 24 h

Temperature (°C)Average Particle Size (nm)Standard Deviation (nm)
8018040
10025035
12031045
14045070

Experimental Protocols

Protocol 1: General Synthesis of a Zr-based MOF with Particle Size Control using this compound

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve the primary organic linker (e.g., terephthalic acid) in N,N-dimethylformamide (DMF).

    • Solution B: Dissolve the metal salt (e.g., ZrCl₄) in DMF.

    • Solution C: Dissolve the desired amount of this compound in DMF.

  • Reaction Setup:

    • In a glass vial, combine Solution A and Solution C.

    • Add Solution B to the mixture of Solution A and C under vigorous stirring.

  • Solvothermal Synthesis:

    • Seal the vial tightly.

    • Place the vial in a preheated oven at the desired temperature (e.g., 120 °C).

    • Maintain the reaction for the specified duration (e.g., 24 hours).

  • Product Isolation and Purification:

    • Allow the reaction to cool down to room temperature.

    • Centrifuge the mixture to collect the solid product.

    • Wash the product sequentially with DMF and ethanol to remove unreacted precursors.

    • Dry the final product under vacuum.

Visualizations

Experimental_Workflow Experimental Workflow for MOF Particle Size Control cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_metal Metal Salt Solution mixing Mixing of Precursors prep_metal->mixing prep_linker Linker Solution prep_linker->mixing prep_modulator Modulator Solution (this compound) prep_modulator->mixing solvothermal Solvothermal Reaction (Temperature & Time) mixing->solvothermal centrifugation Centrifugation solvothermal->centrifugation washing Washing centrifugation->washing drying Drying washing->drying sem SEM/TEM (Particle Size & Morphology) drying->sem pxrd PXRD (Crystallinity) drying->pxrd gas_adsorption Gas Adsorption (Surface Area & Porosity) drying->gas_adsorption

Caption: Workflow for MOF synthesis with particle size control.

Logical_Relationship Factors Influencing MOF Particle Size modulator [Modulator] (this compound) particle_size Particle Size modulator->particle_size Decreases temperature Temperature temperature->particle_size Increases time Time time->particle_size Increases concentration [Reactant] concentration->particle_size Decreases (Dilute)

Caption: Key parameters affecting final MOF particle size.

References

Validation & Comparative

A Comparative Analysis of 1,2-Ethylenediphosphonic Acid and HEDP as Scale Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the critical field of industrial water treatment, the prevention of scale formation is paramount to maintaining operational efficiency and preventing equipment failure. Among the arsenal of chemical inhibitors, phosphonates have long been favored for their effectiveness. This guide provides a detailed comparative study of two such phosphonates: 1,2-Ethylenediphosphonic acid (EDPA) and 1-hydroxyethane-1,1-diphosphonic acid (HEDP), offering researchers, scientists, and drug development professionals a comprehensive overview of their properties and performance as scale inhibitors. While extensive data is available for the widely-used HEDP, this report also synthesizes the existing information on the less-documented EDPA to draw a comparative picture.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. Both EDPA and HEDP are organophosphonic acids, yet their structural differences influence their behavior in aqueous systems.

PropertyThis compound (EDPA)1-Hydroxyethane-1,1-diphosphonic Acid (HEDP)
CAS Number 6145-31-9[1][2]2809-21-4[3]
Molecular Formula C₂H₈O₆P₂[1][4]C₂H₈O₇P₂[1]
Molecular Weight 190.03 g/mol [1][4]206.03 g/mol
Structure Features a methylene bridge connecting two phosphonic acid groups.[4]Possesses a hydroxyl group on the same carbon atom as the two phosphonic acid groups.
Solubility in Water Significant[4]High (>690 g/L)[3]
Log Kow --3.52[3]

Mechanism of Scale Inhibition

The primary mechanism by which both EDPA and HEDP inhibit scale formation is through their ability to chelate metal ions, particularly calcium (Ca²⁺), which is a primary component of common industrial scales like calcium carbonate and calcium sulfate.[4] By binding to these metal ions, they prevent their precipitation and subsequent crystal growth on surfaces.

The scale inhibition process can be visualized as a multi-step mechanism:

Scale_Inhibition_Mechanism cluster_solution Aqueous Phase cluster_process Inhibition Process cluster_result Outcome Supersaturated_Solution Supersaturated Solution (e.g., Ca²⁺, CO₃²⁻) Chelation Chelation of Ca²⁺ ions Supersaturated_Solution->Chelation Introduction of Inhibitor Phosphonate Inhibitor (EDPA or HEDP) Inhibitor->Chelation Nucleation_Inhibition Inhibition of Crystal Nucleation Chelation->Nucleation_Inhibition Crystal_Growth_Distortion Distortion of Crystal Growth Nucleation_Inhibition->Crystal_Growth_Distortion Scale_Prevention Prevention of Scale Formation Crystal_Growth_Distortion->Scale_Prevention

Caption: General mechanism of phosphonate scale inhibition.

Performance Comparison: Inhibition of Common Scales

Calcium Carbonate (CaCO₃) Scale

HEDP has demonstrated good performance in inhibiting calcium carbonate scale.[5] Studies comparing HEDP with another phosphonate, PBTC (2-Phosphonobutane-1,2,4-Tricarboxylic Acid), at low temperatures (2°C-15°C) showed that both have good scale inhibition performance, with the inhibition rate being slightly affected by the inhibitor concentration.[5] Another comparative study ranked the performance of several inhibitors for calcium carbonate scaling as follows: ATMP > HEDP > PESA ~ PASP > PAAS ~ MA-AA.[6][7]

Given that EDPA also functions as a scale inhibitor through metal chelation, it is expected to be effective against calcium carbonate scale.[4] However, without specific experimental data, a quantitative comparison of its efficiency relative to HEDP is not possible.

Calcium Sulfate (CaSO₄) Scale

HEDP is known to be less effective against calcium sulfate scale compared to other phosphonates like ATMP. One study noted that HEDP exhibits poor performance as a gypsum (calcium sulfate dihydrate) inhibitor compared to AMP (aminotris(methylene phosphonic acid)).[8] However, the effectiveness of HEDP in dissolving calcium sulfate scale can be influenced by pH, with weak alkaline conditions being optimal.[9]

Information on the performance of EDPA against calcium sulfate scale is scarce.

Experimental Protocols for Performance Evaluation

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Static Bottle Test (Static Scale Inhibition Test)

This test is a common method for evaluating the performance of scale inhibitors. The general procedure is as follows:

Static_Bottle_Test A Prepare Cation and Anion Stock Solutions (e.g., CaCl₂, NaHCO₃) C Add DI water, Anion Solution, and Inhibitor Solution to Test Bottles A->C B Prepare Inhibitor Stock Solution (EDPA or HEDP) B->C D Add Cation Solution to Initiate Reaction C->D E Incubate at a Specific Temperature for a Set Time (e.g., 80°C for 24 hours) D->E F Filter the Solutions E->F G Analyze Filtrate for Ca²⁺ Concentration (e.g., by titration or ICP) F->G H Calculate Scale Inhibition Efficiency G->H

Caption: Workflow for a static bottle test.

Calculation of Inhibition Efficiency:

The scale inhibition efficiency (η) is calculated using the following formula:

η (%) = [(C_i - C_b) / (C_o - C_b)] * 100

Where:

  • C_i is the concentration of Ca²⁺ in the filtrate with the inhibitor.

  • C_b is the concentration of Ca²⁺ in the filtrate of the blank (without inhibitor).

  • C_o is the initial concentration of Ca²⁺ before incubation.

Dynamic Tube Blocking Test

This method simulates flowing conditions and is often considered a more realistic evaluation of inhibitor performance.

Dynamic_Tube_Blocking_Test A Prepare Cation and Anion Brine Solutions C Pump Cation and Anion Brines Separately through Pre-heating Coils A->C B Prepare Inhibitor Stock Solution D Inject Inhibitor into one of the Brine Streams B->D E Mix the Brines in a Capillary Tube (Scaling Coil) C->E D->E F Monitor Differential Pressure across the Capillary Tube E->F G Determine Minimum Inhibitor Concentration (MIC) to Prevent Pressure Increase F->G

Caption: Workflow for a dynamic tube blocking test.

Thermal Stability and Environmental Impact

Thermal Stability: HEDP is known for its good thermal stability.[10] Information regarding the specific thermal stability of EDPA as a scale inhibitor is not detailed in the available literature. For a comprehensive comparison, the thermal stability of both compounds should be evaluated under identical high-temperature and high-pressure conditions, simulating harsh industrial environments.

Environmental Impact: Phosphonates, in general, are under scrutiny for their environmental impact due to their potential to contribute to eutrophication. While not readily biodegradable, HEDP has a low bioaccumulation potential.[3] The environmental profile of EDPA is less documented, but as a phosphonate, similar considerations would apply. Research into biodegradable "green" scale inhibitors is an active area of development.

Conclusion

Both this compound and HEDP function as effective scale inhibitors through the mechanism of metal ion chelation. HEDP is a well-established and widely studied inhibitor with proven efficacy against calcium carbonate scale. While this compound is also utilized as a scale inhibitor, there is a significant lack of publicly available, direct comparative performance data against HEDP.

For researchers and professionals in the field, this guide highlights the necessity for further investigation into the performance of this compound. Direct, head-to-head studies employing standardized experimental protocols, such as the static bottle test and dynamic tube blocking test outlined herein, are crucial to quantitatively assess its efficacy for inhibiting various types of scale under different operational conditions. Such research will enable a more informed selection of scale inhibitors, optimizing both performance and environmental sustainability in industrial applications.

References

A Comparative Guide to the Adsorption of 1,2-Ethylenediphosphonic Acid versus Carboxylic Acids on Metal Oxide Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of metal oxide surfaces is a cornerstone of advanced materials science, impacting fields from drug delivery and medical implants to catalysis and environmental remediation. The choice of anchoring moiety to attach organic molecules to these inorganic substrates is critical in determining the stability and performance of the resulting hybrid material. This guide provides an objective comparison of the adsorption characteristics of 1,2-ethylenediphosphonic acid and common carboxylic acids on various metal oxide surfaces, supported by available experimental and theoretical data.

At a Glance: Phosphonic vs. Carboxylic Acid Adsorption

ParameterPhosphonic AcidsCarboxylic AcidsKey Findings & References
Binding Strength HigherLowerTheoretical calculations show adsorption energies for bidentate phosphonic acid binding on TiO2 to be approximately 1.8 eV, compared to 1.2 eV for carboxylic acid. Phosphonic acids can quantitatively displace carboxylic acids from metal oxide surfaces in nonpolar solvents.
Monolayer Stability High thermal and hydrolytic stabilityLower stability, prone to desorptionPhosphonic acid linkages are more resistant to leaching, especially in aqueous and alkaline environments. Carboxylic acids tend to desorb more readily in aqueous media.
Binding Modes Monodentate, Bidentate, and TridentatePrimarily Monodentate and BidentateThe potential for tridentate binding contributes to the enhanced stability of phosphonic acid monolayers.
pH Influence Stable over a broader pH range (typically < 8)Stability is limited to a narrower pH range (typically 2-6)Increased electrostatic repulsion at higher pH can lead to the desorption of phosphonates. Carboxylic acids show limited stability in aqueous solutions.
Surface Coverage Generally lower packing densityCan achieve higher packing densitySome studies suggest that the smaller head group of carboxylic acids may allow for a higher surface concentration.

Quantitative Adsorption Data

The following table summarizes quantitative data from comparative studies on the adsorption of phosphonic and carboxylic acids on titanium dioxide (TiO2), a commonly studied metal oxide. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as the specific metal oxide, solvent, and temperature.

AdsorbateMetal OxideAdsorption ParameterValueReference
Phenylphosphonic acidRutile TiO2(110)Binding ModeMonodentate (380-520 K), transforms to mixed mono- and bidentate (>520 K)
Formic acidAnatase TiO2 (101)Adsorption Energy (calculated)< 30 kcal/mol
Phosphonic acid (H3PO3)Anatase TiO2 (101)Adsorption Energy (calculated)47.1 kcal/mol (most stable monodentate configuration)
Various Phosphonic AcidsAnatase TiO2Adsorption Constant (Kads)Significantly higher than carboxylic acids
Various Carboxylic AcidsAnatase TiO2Adsorption Constant (Kads)Lower than phosphonic acids

Binding Mechanisms and Surface Interaction

The superior binding of phosphonic acids to metal oxides stems from the nature of the phosphonate group. Upon deprotonation, the phosphonate can coordinate to the metal centers on the oxide surface through one, two, or three of its oxygen atoms, leading to monodentate, bidentate, and tridentate binding modes, respectively. This multidentate chelation effect creates a more stable and robust anchor.

Carboxylic acids, on the other hand, primarily bind through monodentate or bidentate modes. This weaker interaction makes them more susceptible to hydrolysis and displacement, particularly in competitive aqueous environments.

For this compound, the presence of two phosphonic acid groups allows for the possibility of forming strong, bidentate attachments at both ends of the molecule, potentially leading to the formation of stable, well-ordered monolayers or cross-linked networks on the metal oxide surface. A comparable dicarboxylic acid, such as succinic acid, would also have two binding points, but the intrinsic bond strength of each carboxylate group with the surface is weaker.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of surface adsorption. Below are generalized protocols for key techniques used in the characterization of organic acid adsorption on metal oxide surfaces.

Adsorption Isotherm Determination via Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of adsorbed acid on the metal oxide surface at different concentrations and determine the adsorption constant.

Methodology:

  • Preparation of Adsorbent: A known amount of the metal oxide nanoparticles is dispersed in a suitable solvent (e.g., ethanol, toluene).

  • Adsorption: Solutions of the acid (phosphonic or carboxylic) at various concentrations are added to the metal oxide dispersion. The mixtures are then agitated for a specific period (e.g., 24 hours) to reach equilibrium.

  • Sample Preparation: The functionalized nanoparticles are separated from the solution by centrifugation, followed by washing with the pure solvent to remove any non-adsorbed molecules. The washed particles are then dried under vacuum.

  • TGA Measurement: The dried, functionalized nanoparticles are heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The weight loss as a function of temperature is recorded.

  • Data Analysis: The weight loss corresponding to the decomposition of the organic acid is used to calculate the amount of adsorbed acid per unit mass of the metal oxide. By plotting the amount of adsorbed acid against the equilibrium concentration of the acid in the solution, an adsorption isotherm (e.g., Langmuir or Freundlich) can be constructed to determine the maximum adsorption capacity and the adsorption constant (Kads).

Binding Mode Analysis via Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the nature of the chemical bonds between the acid and the metal oxide surface.

Methodology:

  • Sample Preparation: A thin film of the functionalized metal oxide can be prepared on an infrared-transparent substrate, or a pellet can be made by mixing the functionalized nanoparticle powder with KBr.

  • FTIR Measurement: The FTIR spectrum of the sample is recorded. A background spectrum of the bare metal oxide is also collected.

  • Data Interpretation: By subtracting the spectrum of the bare metal oxide from that of the functionalized material, the vibrational modes of the adsorbed acid can be isolated. The disappearance or shifting of specific vibrational bands provides insight into the binding mode. For example, the disappearance of the P=O stretching vibration in a phosphonic acid spectrum upon adsorption suggests a bidentate or tridentate binding mode where the P=O group is involved in bonding. Similarly, changes in the C=O and C-O stretching vibrations of a carboxylic acid can reveal its coordination to the metal oxide surface.

Surface Elemental and Chemical State Analysis via X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition of the surface and the chemical state of the elements, confirming the presence of the adsorbed acid and its interaction with the substrate.

Methodology:

  • Sample Preparation: A clean, flat metal oxide substrate is immersed in a dilute solution of the acid for a set period. The substrate is then rinsed with a pure solvent and dried.

  • XPS Measurement: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is measured.

  • Data Analysis:

    • Survey Scan: A wide energy scan is performed to identify all the elements present on the surface.

    • High-Resolution Scans: Detailed scans of specific elemental peaks (e.g., P 2p for phosphonic acids, C 1s, and O 1s for both) are acquired. The binding energy of these peaks provides information about the chemical environment of the atoms. For instance, the O 1s spectrum can be deconvoluted to distinguish between oxygen in the metal oxide lattice, in a P-O-Metal bond, or in a C=O group.

Visualizing the Process and Logic

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the logical relationship of binding strengths.

experimental_workflow cluster_prep Material Preparation cluster_adsorption Adsorption Process cluster_characterization Characterization cluster_analysis Data Analysis & Comparison prep_mo Metal Oxide Substrate adsorption Surface Functionalization (e.g., immersion, spin-coating) prep_mo->adsorption prep_pa 1,2-Ethylenediphosphonic Acid Solution prep_pa->adsorption prep_ca Carboxylic Acid Solution prep_ca->adsorption tga TGA adsorption->tga ftir FTIR adsorption->ftir xps XPS adsorption->xps analysis Quantitative Comparison (Binding Strength, Stability, etc.) tga->analysis ftir->analysis xps->analysis

Caption: A typical experimental workflow for the comparative study of acid adsorption on metal oxides.

binding_strength_logic cluster_acids Acid Type cluster_binding Binding Characteristics cluster_stability Resulting Monolayer Stability phosphonic Phosphonic Acid strong Stronger Binding (e.g., 1.8 eV on TiO2) phosphonic->strong generally leads to carboxylic Carboxylic Acid weak Weaker Binding (e.g., 1.2 eV on TiO2) carboxylic->weak generally leads to stable More Stable (Resistant to Hydrolysis) strong->stable resulting in less_stable Less Stable (Prone to Desorption) weak->less_stable resulting in

Caption: Logical relationship of binding strength and stability for phosphonic and carboxylic acids on metal oxides.

Conclusion

The available evidence strongly suggests that phosphonic acids, and by extension this compound, are superior anchoring groups to carboxylic acids for the functionalization of metal oxide surfaces when high stability and robust binding are required. The multidentate binding capability of the phosphonate group provides a significant advantage in forming durable organic-inorganic interfaces. However, for applications where dynamic surface modification or a higher packing density is desirable, carboxylic acids may still be a viable option. The choice of anchoring group should be carefully considered based on the specific application, the nature of the metal oxide, and the environmental conditions to which the material will be exposed. Further direct comparative studies on this compound and analogous dicarboxylic acids would be invaluable to provide more precise quantitative data and confirm these extrapolated findings.

Validation of 1,2-Ethylenediphosphonic Acid Quantification in Water Samples: A Comparative Guide to IC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 1,2-ethylenediphosphonic acid, a phosphonate compound used in various industrial applications, in water samples is crucial for environmental monitoring and process control. This guide provides a comparative overview of the validation of Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) for this purpose, alongside alternative analytical techniques. The information presented is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Comparative Analysis of Analytical Methods

The determination of polar and non-volatile compounds like this compound in aqueous matrices presents analytical challenges. While IC-MS/MS has emerged as a robust and sensitive method, other techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization have also been employed. The following table summarizes the quantitative performance of these methods based on available data for phosphonates, including the closely related 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP).

ParameterIC-MS/MSLC-MS/MS (with Derivatization)GC-MS (with Derivatization)
Limit of Quantification (LOQ) 5.0 ng/L - 200 ng/L~3 µg/L0.1 µg/L
Limit of Detection (LOD) Sub-part-per-billion levelsNot explicitly stated, but expected to be in the low µg/L rangeNot explicitly stated, but method is sensitive
Linearity (r²) >0.999>0.999Not explicitly stated
Recovery 72% - 126%76.3% - 108%Not explicitly stated, but good reproducibility reported
Sample Preparation Direct injection, filtrationDerivatization required (e.g., with TMSCHN2 or FMOC-Cl)Derivatization required
Analysis Time < 20 minutesVariable, includes derivatization stepVariable, includes derivatization step

Experimental Protocols

IC-MS/MS Method

A robust method for the quantitation of phosphonates involves direct analysis of water samples.

Sample Preparation: Water samples are typically filtered through a 0.22 µm or 0.45 µm membrane filter prior to injection. For samples with high ionic strength, dilution may be necessary to fall within the calibration range.[1][2]

Ion Chromatography (IC) Conditions:

  • Column: A high-capacity anion-exchange column, such as a Dionex IonPac AS24, is often used.[2]

  • Eluent: A potassium hydroxide (KOH) gradient is commonly employed for the separation of polar anionic analytes.[2]

  • Flow Rate: A typical flow rate is around 0.35 mL/min.

  • Injection Volume: A small injection volume, for instance, 30 µL, can enhance sensitivity and prolong column life.[2]

Mass Spectrometry (MS/MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode is used.[1]

  • Detection Mode: Selected Reaction Monitoring (SRM) provides high selectivity and low detection limits.[1][2]

  • Spray Voltage: Approximately 4000 V.[1]

  • Capillary Temperature: Around 300 °C.[1]

Alternative Method: LC-MS/MS with Derivatization

Due to the high polarity of phosphonates, derivatization is often necessary to improve their retention on reversed-phase HPLC columns.[2][3]

Sample Preparation and Derivatization: A common derivatizing agent is trimethylsilyldiazomethane (TMSCHN2), which methylates the phosphonic acid groups.[3] This process significantly increases the sensitivity of the analysis by 2-3 orders of magnitude.[3] Another derivatization agent used is 9-fluorenylmethyl chloroformate (FMOC-Cl).[2]

Liquid Chromatography (LC) Conditions:

  • Column: A C18 column can be used for the separation of the derivatized analytes.

  • Mobile Phase: A gradient elution with a mobile phase suitable for reversed-phase chromatography is employed.

Mass Spectrometry (MS/MS) Conditions: The MS/MS conditions are similar to those used in the IC-MS/MS method, with ESI in either positive or negative mode depending on the derivative, and detection in SRM mode.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes, the following diagrams were generated using Graphviz.

IC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis IC-MS/MS Analysis cluster_data Data Processing WaterSample Water Sample Filtration Filtration (0.22 µm) WaterSample->Filtration Dilution Dilution (if necessary) Filtration->Dilution IC Ion Chromatography Dilution->IC MSMS Tandem Mass Spectrometry IC->MSMS ESI Interface Quantification Quantification MSMS->Quantification

IC-MS/MS Experimental Workflow Diagram

Method Comparison Logic cluster_direct Direct Analysis cluster_derivatization Analysis with Derivatization IC_MSMS IC-MS/MS IC_MSMS_Adv Advantages: - Minimal sample prep - Fast analysis - High sensitivity IC_MSMS->IC_MSMS_Adv LC_MSMS LC-MS/MS Deriv_Adv Advantages: - Improved chromatography for some matrices - High sensitivity LC_MSMS->Deriv_Adv GC_MS GC-MS GC_MS->Deriv_Adv Analyte This compound in Water Analyte->IC_MSMS Direct Injection Analyte->LC_MSMS Requires Derivatization Analyte->GC_MS Requires Derivatization

Comparison of Analytical Approaches

Conclusion

The IC-MS/MS method stands out for its simplicity, speed, and high sensitivity for the direct determination of this compound and other phosphonates in water samples.[1][2] While methods involving derivatization followed by LC-MS/MS or GC-MS can also achieve low detection limits, they require additional sample preparation steps, which can increase analysis time and introduce potential sources of error.[3] The choice of method will ultimately depend on the specific requirements of the analysis, including the required detection limits, sample throughput, and available instrumentation. For routine monitoring where high throughput and minimal sample handling are desired, IC-MS/MS is a highly suitable technique.

References

A Comparative Analysis of the Chelating Strength of 1,2-Ethylenediphosphonic Acid and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative chelating strengths of 1,2-Ethylenediphosphonic acid (EDP) and Ethylenediaminetetraacetic acid (EDTA), supported by available experimental data and methodologies.

The selection of an appropriate chelating agent is a critical decision in numerous scientific and industrial applications, ranging from drug delivery and formulation to environmental remediation and industrial water treatment. Both this compound (EDP), a member of the phosphonate family, and Ethylenediaminetetraacetic acid (EDTA), a well-known aminopolycarboxylic acid, are recognized for their ability to form stable complexes with a wide array of metal ions. This guide provides a comparative analysis of their chelating strengths, drawing upon available scientific literature to inform researchers in making an optimal choice for their specific needs.

Quantitative Comparison of Chelating Strength

The stability of a metal-chelate complex is quantified by its formation constant, or stability constant (log K). A higher log K value indicates a stronger and more stable complex. While extensive data is available for EDTA, specific stability constants for this compound are not as widely published. Therefore, for a semi-quantitative comparison, data for structurally related phosphonates, such as 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) and 1,2-diaminoethane-N,N,N′,N′-tetrakis(methylenephosphonic acid) (EDTPH), are included alongside EDTA. It is generally observed that phosphonates form more stable complexes with many metal ions compared to their carboxylate counterparts.

Metal IonEDTA (log K)HEDP (log K)EDTPH (log K)
Ca²⁺10.75.439.0
Mg²⁺8.75.178.3
Cu²⁺18.811.023.2
Zn²⁺16.510.718.9
Fe³⁺25.112.025.0
Al³⁺16.1-21.5

Note: The stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are for comparative purposes and were compiled from various sources under different conditions. The data for HEDP and EDTPH are presented as proxies for EDP due to the limited availability of direct EDP stability constants.

Experimental Protocols for Determining Chelating Strength

The determination of stability constants is crucial for understanding and comparing the chelating strength of different ligands. Potentiometric titration is a widely employed and accurate method for this purpose.

Potentiometric Titration Methodology

Objective: To determine the stability constants of metal-ligand complexes.

Principle: This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a known concentration of the ligand and a metal ion as a standard solution of a strong base (e.g., NaOH) is incrementally added. The resulting titration curve provides data to calculate the formation constants of the metal-ligand complexes.

Materials and Equipment:

  • pH meter with a glass electrode

  • Constant temperature bath

  • Burette

  • Titration vessel

  • Magnetic stirrer

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solutions of the chelating agent (EDP or EDTA) of known concentration

  • Solutions of the metal salt (e.g., metal chlorides or nitrates) of known concentration

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KCl or KNO₃)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

  • Sample Preparation: In the titration vessel, place a known volume of the chelating agent solution and the metal ion solution. Add a sufficient amount of the inert electrolyte to maintain a constant ionic strength.

  • Titration: Immerse the calibrated pH electrode and the tip of the burette into the solution. Start the magnetic stirrer.

  • Data Collection: Add the standardized base solution in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the volume of base added.

  • Data Analysis: The collected data (pH versus volume of titrant) is used to calculate the stability constants. This is typically done using specialized software that can fit the titration data to a model of the complexation equilibria. The software performs calculations based on the mass balance equations for the metal ion and the ligand, and the protonation constants of the ligand.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of chelating strength using potentiometric titration.

G Workflow for Determining Chelator Strength cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison prep_ligand Prepare Ligand Solution (e.g., EDP or EDTA) titration Perform Potentiometric Titration prep_ligand->titration prep_metal Prepare Metal Ion Solution prep_metal->titration prep_base Standardize Base Solution (e.g., NaOH) prep_base->titration data_collection Record pH vs. Volume of Titrant titration->data_collection plot_curve Plot Titration Curve data_collection->plot_curve calc_constants Calculate Stability Constants (log K) using Software plot_curve->calc_constants compare Compare Chelating Strength calc_constants->compare

Caption: A flowchart illustrating the key steps in the experimental determination of chelator strength.

Conclusion

The available data, although limited for this compound, suggests that phosphonate-based chelators like EDP and its analogs generally form highly stable complexes with a range of metal ions. The comparison with the well-characterized chelating agent EDTA indicates that for certain metal ions, particularly trivalent cations like Fe³⁺, the chelating strength of phosphonates can be comparable or even superior.

For researchers and drug development professionals, the choice between EDP and EDTA will depend on the specific application. Key considerations include the target metal ion, the required complex stability, the pH of the system, and potential interactions with other components in the formulation or environment. While EDTA remains a versatile and well-understood chelating agent, the strong metal-binding properties of phosphonates like EDP warrant their consideration, especially in applications where high stability is paramount. Further research to generate a comprehensive set of stability constants for this compound would be invaluable to the scientific community.

A Comparative Guide to Calcium Carbonate Scale Inhibition: Evaluating 1,2-Ethylenediphosphonic Acid Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various chemical inhibitors in preventing calcium carbonate (CaCO₃) scaling, a prevalent issue in industrial water systems and a consideration in certain pharmaceutical formulations. While the primary focus is on 1,2-Ethylenediphosphonic acid derivatives, a notable scarcity of publicly available performance data for this specific class of compounds necessitates a broader examination of structurally similar and commercially prevalent phosphonate-based inhibitors. This guide will therefore utilize data from well-studied phosphonates, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), as a proxy, alongside other common antiscalants, to provide a comprehensive overview for research and development professionals.

Performance Comparison of Calcium Carbonate Scale Inhibitors

The following table summarizes the performance of various scale inhibitors under controlled laboratory conditions. The inhibition efficiency is a key metric, representing the percentage of calcium carbonate precipitation prevented by the inhibitor.

Inhibitor TypeChemical Name/AcronymDosage (ppm)Temperature (°C)pHInhibition Efficiency (%)Reference
Phosphonates 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP)5718.5~85[1][2]
Aminotris(methylenephosphonic acid) (ATMP)5718.5~90[1]
2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC)1080Not Specified>80[2]
Polymeric Inhibitors Polyacrylic Acid (PAA)10718.5Variable, often lower than phosphonates[1]
Polyaspartic Acid (PASP)10718.5Competitive with some phosphonates[1]
Polymaleic Anhydride (PMA)2-6408.5Effective at low concentrations

Note: The performance of scale inhibitors can be significantly influenced by water chemistry (e.g., hardness, alkalinity), temperature, and pH. The data presented here are for comparative purposes under the specified conditions. Direct comparison between studies may be limited due to variations in experimental parameters.

Experimental Protocols: Static Scale Inhibition Test (Jar Test)

The following is a detailed methodology for a typical static calcium carbonate scale inhibition test, based on the principles outlined in the NACE Standard TM0374-2007.[1]

Objective: To determine the effectiveness of a chemical inhibitor in preventing the precipitation of calcium carbonate from a supersaturated solution under static conditions.

Apparatus:

  • Glass vials or bottles with caps

  • Water bath or oven capable of maintaining a constant temperature (e.g., 71°C)

  • Analytical balance

  • pH meter

  • Filtration apparatus (0.45 µm filters)

  • Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS) for calcium ion analysis

Reagents:

  • Deionized water

  • Calcium chloride (CaCl₂) stock solution

  • Sodium bicarbonate (NaHCO₃) stock solution

  • Scale inhibitor stock solution

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of calcium chloride and sodium bicarbonate of known concentrations.

    • Prepare a stock solution of the scale inhibitor to be tested.

  • Test Procedure:

    • To a series of glass vials, add a specific volume of the sodium bicarbonate solution.

    • Add varying concentrations of the scale inhibitor stock solution to each vial, except for the blank (control) which receives no inhibitor.

    • Place the vials in a constant temperature water bath to equilibrate.

    • Add a specific volume of the pre-heated calcium chloride solution to each vial to induce supersaturation and initiate the scaling process.

    • Immediately cap the vials and gently agitate to ensure thorough mixing.

    • Place the vials in the water bath or oven at the desired temperature for a specified duration (e.g., 24 hours).

  • Analysis:

    • After the incubation period, remove the vials and allow them to cool to room temperature.

    • Filter the contents of each vial through a 0.45 µm filter to separate the precipitated calcium carbonate.

    • Measure the concentration of calcium ions remaining in the filtrate using ICP-OES or AAS.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE) is calculated using the following formula: IE (%) = [(Ca_i - Ca_b) / (Ca_o - Ca_b)] * 100 Where:

    • Ca_i = Concentration of calcium ions in the filtrate of the inhibited solution

    • Ca_b = Concentration of calcium ions in the filtrate of the blank solution (no inhibitor)

    • Ca_o = Initial concentration of calcium ions in the test solution

Visualizing Experimental and Logical Frameworks

Diagram 1: Experimental Workflow for Static Scale Inhibition Test

experimental_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_solutions Prepare Stock Solutions (CaCl₂, NaHCO₃, Inhibitor) add_bicarb Add NaHCO₃ Solution to Vials prep_solutions->add_bicarb add_inhibitor Add Inhibitor (Varying Concentrations) add_bicarb->add_inhibitor equilibrate Equilibrate at Test Temperature add_inhibitor->equilibrate add_calcium Add CaCl₂ Solution to Induce Scaling equilibrate->add_calcium incubate Incubate at Constant Temperature (e.g., 24h) add_calcium->incubate cool Cool to Room Temperature incubate->cool filter_precipitate Filter Precipitate cool->filter_precipitate measure_ca Measure [Ca²⁺] in Filtrate (ICP/AAS) filter_precipitate->measure_ca calculate_ie Calculate Inhibition Efficiency measure_ca->calculate_ie

Caption: Workflow for a static calcium carbonate scale inhibition test.

Diagram 2: Logical Relationship of Phosphonate Antiscaling Mechanisms

antiscaling_mechanism cluster_system Aqueous System with Scaling Potential cluster_inhibitor Phosphonate Inhibitor Action cluster_mechanisms Inhibition Mechanisms cluster_outcome Result ca_ions Calcium Ions (Ca²⁺) inhibition Prevention/Reduction of Calcium Carbonate Scale co3_ions Carbonate Ions (CO₃²⁻) phosphonate Phosphonate Molecules threshold Threshold Inhibition: Adsorption on Crystal Growth Sites phosphonate->threshold chelation Chelation: Sequestration of Ca²⁺ Ions phosphonate->chelation dispersion Dispersion: Prevention of Crystal Agglomeration phosphonate->dispersion threshold->inhibition chelation->inhibition dispersion->inhibition

Caption: Antiscaling mechanisms of phosphonate-based inhibitors.

References

A Comparative Guide to the Characterization of Metal Complexes: 1,2-Ethylenediphosphonic Acid Versus Other Common Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal chelating properties of 1,2-Ethylenediphosphonic acid (EDPA) with other widely used phosphonates, namely 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP), Diethylenetriaminepenta(methylene phosphonic acid) (DTPMP), and Aminotris(methylenephosphonic acid) (ATMP). The ability of these compounds to form stable complexes with a variety of metal ions is critical to their application in industrial water treatment, as corrosion inhibitors, and in medicine.[1] This document summarizes available quantitative data, details key experimental methodologies, and presents visual workflows to aid in the selection and characterization of these important chelating agents.

Quantitative Comparison of Metal Complex Stability

The stability of a metal-ligand complex in solution is a crucial parameter, often expressed as the logarithm of the stability constant (log K). A higher log K value signifies a stronger bond between the metal ion and the phosphonate ligand, indicating a more stable complex.[2] While extensive data is available for HEDP, DTPMP, and ATMP, there is a notable lack of comprehensive, publicly accessible stability constant data for this compound with a wide range of metal ions. The following tables present a compilation of reported stability constants for HEDP, DTPMP, and ATMP with various divalent and trivalent metal ions for comparative purposes.

Table 1: Stability Constants (log K) of Divalent Metal Ion-Phosphonate Complexes

Metal IonHEDP (log K)DTPMP (log K)ATMP (log K)
Ca²⁺5.5 - 7.2~7.8~6.1
Mg²⁺5.1 - 7.5~8.0~5.8
Cu²⁺10.5 - 11.5~22.6~15.1
Zn²⁺8.9 - 10.720.116.4
Ni²⁺7.0 - 11.1~19.0~12.3
Co²⁺6.8 - 8.5~16.5~11.8
Fe²⁺~8.0--
Ba²⁺~3.0~6.5~4.5

Note: The range of values reflects variations in experimental conditions such as temperature, ionic strength, and pH. Data compiled from multiple sources.

Table 2: Stability Constants (log K) of Trivalent Metal Ion-Phosphonate Complexes

Metal IonHEDP (log K)DTPMP (log K)ATMP (log K)
Fe³⁺12.1 - 18.2~27.0~23.2
Al³⁺~13.0~25.0~18.5
Cr³⁺-~24.0-
La³⁺~10.0--
Eu³⁺~10.5--

Note: The range of values reflects variations in experimental conditions such as temperature, ionic strength, and pH. Data compiled from multiple sources.

Experimental Protocols for Characterization

The characterization of metal-phosphonate complexes involves a suite of analytical techniques to determine their synthesis, stability, and structure. Below are detailed methodologies for key experiments.

Synthesis of Metal-Phosphonate Complexes

This protocol outlines a general procedure for the synthesis of metal-phosphonate complexes.

Objective: To synthesize a metal-phosphonate complex for further characterization.

Materials:

  • Phosphonic acid (e.g., this compound, HEDP, etc.)

  • Metal salt (e.g., chloride, nitrate, or sulfate salt of the desired metal)

  • Deionized water

  • Base solution (e.g., 0.1 M NaOH or KOH)

  • Acid solution (e.g., 0.1 M HCl)

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and other standard laboratory glassware

Procedure:

  • Ligand Dissolution: Dissolve a known molar amount of the phosphonic acid in deionized water in a beaker.

  • pH Adjustment: While stirring, slowly add the base solution to the phosphonic acid solution to deprotonate the acidic groups. The final pH should be adjusted to a value where the desired phosphonate species is predominant.

  • Metal Salt Addition: In a separate beaker, dissolve the metal salt in deionized water.

  • Complexation: Slowly add the metal salt solution to the phosphonate solution while continuously stirring and monitoring the pH. If the pH changes significantly, adjust it back to the desired value using the acid or base solution.

  • Equilibration: Allow the mixture to stir for a sufficient period (e.g., 1-2 hours) at a constant temperature to ensure the complexation reaction reaches equilibrium.

  • Isolation (if applicable): If a precipitate forms, it can be collected by filtration, washed with deionized water, and dried. If the complex is soluble, it can be characterized in solution.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[3]

Objective: To determine the stability constant (log K) of a metal-phosphonate complex.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Autotitrator or a precision burette

  • Thermostated reaction vessel

  • Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Phosphonate ligand solution of known concentration

  • Metal salt solution of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl or NaNO₃)

  • Nitrogen or Argon gas supply

Procedure:

  • System Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

  • Titration of Ligand: In the thermostated vessel, place a known volume of the phosphonate ligand solution and the inert salt solution. If required, add a known amount of strong acid to lower the initial pH.

  • Blank Titration: Titrate the solution with the standardized strong base, recording the pH after each addition of titrant. This titration helps to determine the protonation constants of the ligand.

  • Titration of Metal-Ligand System: Prepare a similar solution as in step 2, but also add a known volume of the metal salt solution.

  • Complexation Titration: Titrate this metal-ligand mixture with the same standardized strong base, again recording the pH at each addition.

  • Data Analysis: Use a suitable software program (e.g., HYPERQUAD, BEST) to analyze the titration data. The software refines the protonation constants of the ligand and the stability constants of the metal-ligand species by minimizing the difference between the experimental and calculated pH values.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for probing the local environment of the phosphorus atoms in phosphonate ligands upon metal complexation.[4]

Objective: To characterize the formation and structure of metal-phosphonate complexes in solution.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Phosphonate ligand

  • Metal salt

Procedure:

  • Sample Preparation: Prepare a solution of the phosphonate ligand in the deuterated solvent in an NMR tube.

  • Acquire Ligand Spectrum: Obtain the ³¹P NMR spectrum of the free ligand.

  • Add Metal Ion: Add a stoichiometric amount of the metal salt to the NMR tube.

  • Acquire Complex Spectrum: After thorough mixing, acquire the ³¹P NMR spectrum of the metal-phosphonate complex.

  • Data Analysis: Compare the chemical shifts and coupling constants of the free ligand and the complex. Changes in these parameters provide information about the coordination of the phosphonate groups to the metal ion.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the functional groups in the phosphonate ligand and how they change upon coordination to a metal ion.[5]

Objective: To identify the coordination sites of the phosphonate ligand.

Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Solid or solution samples of the ligand and the metal complex

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Place a small amount of the sample (solid or a drop of solution) onto the ATR crystal and record its spectrum.

  • Data Analysis: Compare the spectra of the free ligand and the metal complex. Pay close attention to the stretching frequencies of the P=O, P-O(H), and C-P bonds. Shifts in these bands indicate coordination to the metal ion.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the characterization and comparison of metal-phosphonate complexes.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis S1 Dissolve Phosphonate Ligand S2 Adjust pH S1->S2 S3 Add Metal Salt Solution S2->S3 S4 Equilibrate S3->S4 C1 Potentiometric Titration S4->C1 Characterize Complex C2 NMR Spectroscopy (³¹P, ¹H) S4->C2 Characterize Complex C3 FTIR Spectroscopy S4->C3 Characterize Complex C4 Other Techniques (e.g., X-ray, MS) S4->C4 Characterize Complex D1 Determine Stability Constants (log K) C1->D1 D2 Elucidate Structure C2->D2 C3->D2 C4->D2 P Comparison Guide D1->P Publishable Data D2->P Publishable Data D3 Assess Purity D3->P Publishable Data

Caption: Experimental workflow for the synthesis and characterization of metal-phosphonate complexes.

Logical_Comparison cluster_properties Comparative Properties cluster_applications Application Suitability Phosphonates Phosphonate Ligands 1,2-EDPA HEDP DTPMP ATMP P1 Stability Constants (log K) Divalent Metals Trivalent Metals Phosphonates->P1 Characterize P2 Coordination Chemistry Denticity Chelate Ring Size Phosphonates->P2 Characterize P3 Physicochemical Properties Solubility pH Stability Phosphonates->P3 Characterize A1 Water Treatment P1->A1 Informs A2 Corrosion Inhibition P1->A2 Informs A3 Medical Applications P1->A3 Informs P2->A1 Informs P2->A2 Informs P2->A3 Informs P3->A1 Informs P3->A2 Informs P3->A3 Informs

Caption: Logical framework for comparing metal complexes of different phosphonate ligands.

Concluding Remarks

The choice of a phosphonate chelating agent is highly dependent on the specific application, which in turn is governed by the stability and coordination chemistry of its metal complexes. While HEDP, DTPMP, and ATMP are well-characterized, with a wealth of stability data available, this compound remains a less explored ligand in terms of its quantitative metal binding affinities. Further research to determine the stability constants of EDPA with a range of metal ions is warranted to fully assess its potential in various scientific and industrial fields. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic characterization and comparison of these and other phosphonate-based metal complexes.

References

Assessing the Biocompatibility of 1,2-Ethylenediphosphonic Acid-Coated Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of nanotechnology in medicine has introduced a diverse array of nanoparticles for diagnostic and therapeutic applications. A critical determinant of their clinical translation is biocompatibility, largely influenced by the nanoparticle's surface coating. This guide provides a comparative assessment of the biocompatibility of nanoparticles coated with 1,2-Ethylenediphosphonic acid (EDP), a phosphonate-based coating, against commonly used alternatives: polyethylene glycol (PEG), dextran, and citrate.

Comparative Analysis of Biocompatibility

The choice of surface coating significantly impacts the biological response to nanoparticles. This section compares EDP-coated nanoparticles with PEG-, dextran-, and citrate-coated nanoparticles across key biocompatibility parameters.

Cytotoxicity

Cytotoxicity assays are fundamental in evaluating the potential of a nanomaterial to induce cell death. The data presented below summarizes the percentage of viable cells after exposure to different coated nanoparticles. Lower cytotoxicity (higher cell viability) is desirable.

Nanoparticle CoatingNanoparticle CoreCell LineConcentration (µg/mL)Cell Viability (%)Reference
Uncoated Iron OxidePorcine Aortic Endothelial500~15[1]
EDP (as phosphonate) SilicaMacrophages-Higher than uncoated[2]
PEG Iron OxidePorcine Aortic Endothelial500>90[1]
Dextran Iron OxidePorcine Aortic Endothelial500>90[1]
Citrate ---Data not available-

Note: Direct comparative studies for EDP-coated nanoparticles against all other coatings on the same core material are limited. The data for EDP is inferred from a study on a phosphonate coating, which suggests improved biocompatibility over uncoated nanoparticles.

Hemolytic Activity

Hemolysis assays assess the propensity of nanoparticles to damage red blood cells, a crucial parameter for intravenously administered agents. The percentage of hemolysis should be minimal to prevent anemia and other adverse effects.

Nanoparticle CoatingNanoparticle CoreConcentration (µg/mL)Hemolysis (%)Reference
EDP --Data not available-
PEG Iron Oxideup to 500<2[1]
Dextran Iron Oxideup to 500<2[1]
Citrate --Data not available-

Note: Data on the hemolytic activity of EDP-coated nanoparticles is currently not available in the reviewed literature.

Inflammatory Response

The interaction of nanoparticles with immune cells can trigger an inflammatory response, characterized by the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). A minimal inflammatory response is generally preferred for most drug delivery applications.

Nanoparticle CoatingNanoparticle CoreCell TypeCytokineResponseReference
EDP (as phosphonate) SilicaRat LungInflammatory markersMitigated vs. uncoated[2]
PEG Iron Oxide--Reduced vs. uncoated[1]
Dextran Iron Oxide--Reduced vs. uncoated[1]
Citrate ---Data not available-

Note: Phosphonate coatings have been shown to mitigate the inflammatory effects of silica nanoparticles in vivo.[2]

Biodistribution

The in vivo biodistribution of nanoparticles determines their accumulation in target organs and potential off-target toxicity. Surface coatings play a crucial role in dictating the circulation time and organ deposition.

Nanoparticle CoatingNanoparticle CoreAnimal ModelKey Accumulation SitesReference
EDP (as phosphonate) NaGdF4:Yb,ErRatBone[3][4]
PEG Iron OxideMouseLiver, Spleen[5]
Dextran Iron Oxide-Liver, Spleen[5]
Citrate --Data not available-

Note: Phosphonate-functionalized nanoparticles have demonstrated a propensity for bone accumulation, suggesting their potential for bone-targeting applications.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following sections provide outlines for key experimental protocols.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Nanoparticle Treatment: Expose the cells to various concentrations of the coated nanoparticles and control nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Hemolysis Assay (Adapted from ASTM E2524-08)

This assay determines the hemolytic properties of nanoparticles.

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).

  • Nanoparticle Incubation: Incubate the washed RBCs with various concentrations of the nanoparticles, a positive control (e.g., Triton X-100), and a negative control (saline) for a defined period (e.g., 2-4 hours) at 37°C.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.

  • Cell Culture and Treatment: Culture immune cells (e.g., macrophages) and expose them to the nanoparticles for a set time.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

  • Sample Incubation: Add the collected supernatants and a series of known cytokine standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Reading: Measure the absorbance of the colored product using a microplate reader.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Hypothesized Mechanism of EDP Coating Improving Biocompatibility

cluster_0 EDP Coated Nanoparticle cluster_1 Biological Interface cluster_2 Biological Response NP Nanoparticle Core EDP EDP Coating Proteins Protein Adsorption (Opsonization) EDP->Proteins Shields Core Cell Cellular Interaction Proteins->Cell Alters Interaction Uptake Reduced Non-specific Uptake Cell->Uptake Inflammation Decreased Inflammatory Response Cell->Inflammation

Caption: Logical flow of how EDP coating may enhance nanoparticle biocompatibility.

Experimental Workflow for Biocompatibility Assessment

NP_Prep Nanoparticle Synthesis & Coating (EDP, PEG, etc.) Characterization Physicochemical Characterization NP_Prep->Characterization Cytotoxicity In Vitro Cytotoxicity Assays (MTT, LDH) Characterization->Cytotoxicity Hemolysis Hemolysis Assay Characterization->Hemolysis Inflammation Inflammatory Response (Cytokine Profiling) Characterization->Inflammation InVivo In Vivo Studies (Biodistribution, Toxicity) Characterization->InVivo Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis Inflammation->Data_Analysis InVivo->Data_Analysis

Caption: Standard workflow for assessing the biocompatibility of coated nanoparticles.

Potential Cellular Uptake Signaling Pathways

cluster_0 Nanoparticle-Cell Interaction cluster_1 Endocytic Pathways cluster_2 Intracellular Fate NP Coated Nanoparticle Receptor Cell Surface Receptors (e.g., Integrins, TLRs) NP->Receptor Binding Clathrin Clathrin-Mediated Endocytosis Receptor->Clathrin Caveolin Caveolin-Mediated Endocytosis Receptor->Caveolin Phagocytosis Phagocytosis (in Macrophages) Receptor->Phagocytosis Endosome Endosome Clathrin->Endosome Caveolin->Endosome Phagocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release / Effect Endosome->Release Lysosome->Release Degradation & Release

Caption: Overview of potential signaling pathways involved in nanoparticle uptake.

Conclusion

The available data suggests that phosphonate-based coatings, such as this compound, hold promise for improving the biocompatibility of nanoparticles. They have been shown to mitigate inflammatory responses and can be tailored for specific applications like bone targeting. However, a direct and comprehensive comparison with established coatings like PEG and dextran is still lacking in the scientific literature. Further head-to-head studies are warranted to fully elucidate the relative advantages and disadvantages of EDP coating for various biomedical applications. This guide serves as a foundational resource for researchers and developers in the rational design and evaluation of next-generation nanoparticle-based diagnostics and therapeutics.

References

A Comparative Guide to the Thermal Stability of MOFs Synthesized with Different Diphosphonic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for a wide range of applications, from catalysis and gas storage to drug delivery. MOFs constructed with phosphonate-based linkers are renowned for their enhanced thermal and chemical robustness compared to their carboxylate counterparts.[1] This stability stems from the strong coordination bonds formed between the phosphonate groups and the metal centers.[1] This guide provides a comparative analysis of the thermal stability of MOFs synthesized with different diphosphonic acid linkers, supported by experimental data, to aid in the rational design and selection of these advanced materials.

Quantitative Performance Data: Thermal Decomposition of Iron-Based Phosphonate MOFs

The following table summarizes the thermal decomposition data for a series of isoreticular iron-based MOFs, highlighting the influence of the linker chemistry on their thermal stability. The data is extracted from a study on the isoreticular continuum between phosphonate- and phosphinate-based MOFs.[1]

MOF DesignationLinker TypeLinker StructureMetal IonDecomposition Temperature (°C)
ICR-13 Diphosphonic Acid1,4-Benzenediphosphonic acidFe³⁺435[1]
ICR-12 Mixed Phosphonate-Phosphinate4-[hydroxy(methyl)phosphoryl]phenylphosphonic acidFe³⁺470[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of thermal stability data. The following protocols are representative of the methods used to synthesize and characterize the thermal properties of diphosphonate-based MOFs.

Synthesis of Iron-Based Phosphonate MOFs (ICR-12 and ICR-13)

The synthesis of ICR-12 and ICR-13 is carried out under solvothermal conditions.[1]

  • Preparation of Precursor Solutions: A solution of the respective linker (4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid for ICR-12 or 1,4-benzenediphosphonic acid for ICR-13) is prepared in anhydrous ethanol. A separate solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) is also prepared in anhydrous ethanol.

  • Mixing and Reaction: The ethanolic solution of the iron salt is added to the linker solution.

  • Solvothermal Synthesis: The resulting mixture is sealed in a PTFE-lined stainless-steel autoclave. The autoclave is then heated to 120 °C and maintained at this temperature for a specified period, typically 24 to 48 hours.

  • Product Recovery and Purification: After cooling to room temperature, the crystalline product is collected by filtration. The collected solid is then washed with ethanol to remove any unreacted precursors and byproducts.

  • Drying: The final product is dried under vacuum.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard technique used to evaluate the thermal stability of MOFs.[2]

  • Sample Preparation: A small amount of the synthesized and dried MOF sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Instrument Setup: The crucible is placed in a thermogravimetric analyzer.

  • Analysis Conditions: The sample is heated under a controlled atmosphere, which can be inert (e.g., nitrogen or argon) or oxidative (e.g., air), to simulate different environmental conditions. A constant heating rate, typically 5 or 10 °C/min, is applied.[3]

  • Data Collection: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve, showing the percentage of weight loss versus temperature.

  • Data Interpretation: The onset temperature of significant weight loss is considered the decomposition temperature of the MOF. The TGA curve can also provide information about the removal of solvent molecules and the nature of the decomposition products.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the conceptual relationships governing the thermal stability of these MOFs.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Output & Analysis start Synthesized MOF dry Drying start->dry weigh Weighing dry->weigh load Load Sample into Crucible weigh->load setup Set Atmosphere & Heating Rate load->setup heat Heating Program setup->heat record Record Mass vs. Temperature heat->record plot Generate TGA Curve record->plot analyze Determine Decomposition Temperature plot->analyze end Thermal Stability Data analyze->end Final Result

Experimental workflow for Thermogravimetric Analysis (TGA) of MOFs.

Linker_Stability_Relationship cluster_linker Diphosphonic Acid Linker Properties cluster_interaction Framework Interactions cluster_stability Resulting MOF Property linker_structure Organic Spacer (Aliphatic vs. Aromatic) linker_rigidity Linker Rigidity linker_structure->linker_rigidity functional_groups Functional Groups (e.g., -NH2, -NO2) bond_strength Metal-Phosphonate Bond Strength functional_groups->bond_strength influences framework_integrity Overall Framework Integrity linker_rigidity->framework_integrity bond_strength->framework_integrity thermal_stability Thermal Stability framework_integrity->thermal_stability

References

A Comparative Guide to the Quantification of 1,2-Ethylenediphosphonic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-Ethylenediphosphonic acid (EDP) in biological fluids is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an objective comparison of three prominent analytical techniques: ³¹P Nuclear Magnetic Resonance (³¹P NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on experimental data for EDP and structurally similar bisphosphonates.

Comparison of Quantitative Performance

The choice of analytical method for EDP quantification is a trade-off between specificity, sensitivity, and sample throughput. While ³¹P NMR offers direct and non-destructive analysis, it generally provides lower sensitivity compared to chromatography-mass spectrometry techniques. LC-MS/MS has emerged as the gold standard for sensitive and specific quantification of bisphosphonates in biological matrices, albeit often requiring derivatization. GC-MS also necessitates derivatization and typically offers intermediate sensitivity.

Analytical MethodAnalyte & MatrixLimit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
³¹P NMR Various Phosphonates (in solution)0.8 - 3.4 mg/mLNot SpecifiedNot Specified[1]
Clodronate (solid state)Not ApplicableNot ApplicableNot Applicable[2]
LC-MS/MS Clodronate in human plasma5 ng/mL5 - 800 ng/mLNot Specified[3]
Risedronate in human plasma0.2 ng/mL0.2 - 25 ng/mL51 - 54%[4]
Zoledronic acid in human urine3.75 x 10⁻⁷ mol/L (~100 ng/mL)3.5 decadesNot Specified[5]
Ibandronate in human plasma0.2 ng/mL0.2 - 175.0 ng/mL>50%[6]
GC-MS Clodronate in human plasma0.3 µg/mL (300 ng/mL)Not SpecifiedNot Specified[7][8]
Clodronate in human urine0.5 µg/mL (500 ng/mL)Not SpecifiedNot Specified[7][8]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of EDP and similar bisphosphonates using the three analytical techniques.

G Experimental Workflow for ³¹P NMR Analysis A Biological Fluid (Plasma, Urine) B Sample Preparation (e.g., pH adjustment, addition of internal standard, addition of D₂O) A->B C Transfer to NMR Tube B->C D ³¹P NMR Spectrometer Acquisition (Inverse-gated ¹H decoupling) C->D E Data Processing (Fourier transform, phasing, baseline correction) D->E F Quantification (Integration of signals relative to internal standard) E->F

Workflow for ³¹P NMR analysis of EDP.

G Experimental Workflow for LC-MS/MS Analysis A Biological Fluid (Plasma, Urine) B Sample Preparation (Protein precipitation, derivatization, liquid-liquid or solid-phase extraction) A->B C LC Separation (Reversed-phase or HILIC) B->C D Ionization (Electrospray - ESI) C->D E Tandem Mass Spectrometry (MS/MS Detection - MRM) D->E F Data Analysis (Chromatogram integration, calibration curve) E->F

Workflow for LC-MS/MS analysis of EDP.

G Experimental Workflow for GC-MS Analysis A Biological Fluid (Plasma, Urine) B Sample Preparation (Anion-exchange extraction, derivatization e.g., silylation) A->B C GC Separation (Capillary column) B->C D Ionization (Electron Impact - EI) C->D E Mass Spectrometry (MS Detection) D->E F Data Analysis (Chromatogram integration, calibration curve) E->F

Workflow for GC-MS analysis of EDP.

Detailed Experimental Protocols

Quantification by ³¹P NMR (General Protocol)

This protocol is a generalized procedure for the analysis of phosphonates in aqueous samples.

  • Sample Preparation:

    • To 500 µL of the biological fluid (e.g., urine), add 50 µL of a known concentration of an internal standard (e.g., methylphosphonic acid).

    • Add 100 µL of deuterium oxide (D₂O) to provide a lock signal for the NMR spectrometer.

    • Adjust the pH of the sample to a specific value (e.g., 7.4) using small amounts of NaOH or HCl to ensure consistent chemical shifts.

    • Vortex the sample and transfer it to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire ³¹P NMR spectra on a spectrometer operating at a frequency of at least 161 MHz.

    • Use a pulse program with inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE) and ensure accurate quantification.[9]

    • Set a sufficient relaxation delay (e.g., 5 times the longest T₁ of the phosphorus nuclei) to allow for complete relaxation of the signals.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired free induction decay (FID) with an appropriate line broadening factor.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the signal corresponding to this compound and the signal of the internal standard.

    • Calculate the concentration of EDP based on the integral ratio and the known concentration of the internal standard.

Quantification by LC-MS/MS (Adapted from Clodronate Analysis)[3]

This protocol for clodronate, a structurally similar bisphosphonate, can be adapted for EDP.

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of EDP or another bisphosphonate like etidronate).

    • Induce protein precipitation by adding 10% perchloric acid.

    • Centrifuge the sample and collect the supernatant.

    • Derivatize the phosphonic acid groups by adding trimethylorthoacetate and heating.

    • Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reversed-phase C18 column.

    • Use an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

    • Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative or positive ion mode, depending on the derivative.

    • Monitor the specific precursor-to-product ion transitions for the derivatized EDP and the internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard from the extracted ion chromatograms.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

    • Determine the concentration of EDP in the unknown samples from the calibration curve.

Quantification by GC-MS (Adapted from Clodronate Analysis)[7][8]

This protocol for clodronate provides a framework for developing a GC-MS method for EDP.

  • Sample Preparation:

    • To a 1 mL plasma or urine sample, add an internal standard (e.g., sodium bromobisphosphonate).

    • Extract the analyte and internal standard using an anion-exchange solid-phase extraction (SPE) cartridge.

    • Elute the compounds from the SPE cartridge.

    • Evaporate the eluate to dryness.

    • Derivatize the dried residue to form volatile esters, for example, by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a capillary column.

    • Use a temperature program to separate the analytes.

    • Detect the analytes using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Data Analysis:

    • Integrate the peak areas of the derivatized EDP and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Calculate the concentration of EDP in the samples using the regression equation from the calibration curve.

Method Comparison and Logical Relationships

The selection of the most appropriate analytical method depends on the specific requirements of the study, including the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

G Comparison of Analytical Methods for EDP Quantification cluster_0 ³¹P NMR cluster_1 LC-MS/MS cluster_2 GC-MS A Direct Detection (No derivatization needed) B High Specificity (Based on unique chemical shifts) C Lower Sensitivity (Typically µg/mL to mg/mL) D Non-destructive E High Sensitivity (pg/mL to ng/mL) F High Specificity (Based on retention time and MRM transitions) G Often Requires Derivatization H Susceptible to Matrix Effects I Good Sensitivity (ng/mL to µg/mL) J High Specificity (Based on retention time and mass spectrum) K Requires Derivatization L Limited to Thermally Stable and Volatile Derivatives

Key characteristics of each analytical method.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1,2-Ethylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,2-Ethylenediphosphonic acid, a compound that requires careful handling due to its corrosive nature. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage and may be corrosive to metals.[1][2][3] Therefore, stringent safety measures must be implemented when handling this chemical.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4]

  • Body Protection: A lab coat, chemical-resistant apron, or other protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: In case of dusts or mists, use a NIOSH-approved respirator.[1][4]

Handling and Storage:

  • Use this chemical only in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid breathing dust or mists.[1][4]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Store in a dry, cool, and well-ventilated place in its original, corrosive-resistant container.[1][4] Keep containers tightly closed.[4]

  • Do not store in metal containers.

Spill Containment and Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. Do not allow the chemical to enter drains or water systems.[4]

  • Absorb: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled, and sealable container for disposal.[4] Avoid generating dust.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with all applicable regulations.[1][4]

Disposal Plan: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4] Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound.

  • Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.

Step 2: Waste Collection and Storage

  • Collect waste in a designated, properly labeled, and corrosive-resistant container. The container should be in good condition and compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

  • Store the waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact a licensed and approved hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 4: Documentation

  • Maintain a detailed record of the waste generated, including the quantity, date of generation, and date of disposal.

  • Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.

Quantitative Safety Data

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Corrosive to Metals, Category 1CorrosionDangerH290: May be corrosive to metalsP234: Keep only in original container.[1]
Skin Corrosion/Irritation, Category 1A/1CCorrosionDangerH314: Causes severe skin burns and eye damageP501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Serious Eye Damage/Eye Irritation, Category 1CorrosionDangerH318: Causes serious eye damageP501: Dispose of contents/container to an approved waste disposal plant.[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation & Initial Handling cluster_containment Containment & Storage cluster_disposal Final Disposal A Waste Generation (e.g., unused chemical, contaminated materials) B Identify as Hazardous Waste (Corrosive Solid) A->B C Segregate from Incompatible Wastes B->C Proceed to Containment D Collect in Labeled, Corrosive-Resistant Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Approved Hazardous Waste Disposal Company E->F Ready for Disposal G Provide Safety Data Sheet (SDS) F->G H Schedule Waste Pickup G->H I Complete & Retain Disposal Manifest H->I

References

Personal protective equipment for handling 1,2-Ethylenediphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Ethylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound, a corrosive solid that poses significant health risks upon exposure. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Immediate Safety Concerns and Hazard Identification

This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1][2][3][4] It may also be corrosive to metals.[1] Inhalation of dust can lead to respiratory irritation.[2][5]

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation1B / 1CDangerH314: Causes severe skin burns and eye damage.[1][2][4]
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage.[1]
Corrosive to Metals1WarningH290: May be corrosive to metals.[1]
Specific target organ toxicity (single exposure)3WarningMay cause respiratory irritation.[2]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guide outlines the necessary precautions and PPE requirements.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when there is a possibility of generating dust.[6][7]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and emergency shower are readily accessible in the immediate work area.[6][8]

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is the most critical step in preventing direct contact with this corrosive chemical.

1. Eye and Face Protection:

  • Minimum Requirement: Chemical safety goggles are mandatory.[8][9]
  • Enhanced Protection: When there is a risk of splashing, a face shield must be worn in conjunction with safety goggles. A face shield alone does not provide adequate protection.[6][9][10]

2. Skin and Body Protection:

  • Gloves: Wear chemical-resistant gloves. Butyl rubber, neoprene, or nitrile gloves are recommended.[6][10] Always inspect gloves for any signs of degradation or punctures before use.
  • Lab Coat/Apron: A lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary.[6][9][10]
  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]

3. Respiratory Protection:

  • If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with the appropriate cartridge for acidic dusts must be used.[10]

Workflow for PPE Selection:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound risk Assess Risk of Exposure (Dust or Splash Potential) start->risk ppe_low Low Risk: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves risk->ppe_low Low ppe_high High Risk (Dust/Splash): - Safety Goggles & Face Shield - Chemical-Resistant Apron - Chemical-Resistant Gloves - Consider Respirator risk->ppe_high High proceed Proceed with Handling ppe_low->proceed ppe_high->proceed

PPE Selection Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste, including unused product and contaminated disposable materials (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container. The container must be made of a corrosion-resistant material.[11] Do not use metal containers.[11]

2. Waste Segregation:

  • Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly bases and oxidizers.[7]

3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office. All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
  • Do not dispose of this compound down the drain.[2][11][12]

Emergency Spill Procedures:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a neutralizer such as sodium bicarbonate or a commercial acid spill kit to absorb the material.

  • Collect: Carefully sweep up the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Ethylenediphosphonic acid
Reactant of Route 2
Reactant of Route 2
1,2-Ethylenediphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.